molecular formula C3H3N3O6 B115944 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione CAS No. 143435-52-3

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Katalognummer: B115944
CAS-Nummer: 143435-52-3
Molekulargewicht: 177.07 g/mol
InChI-Schlüssel: NBIJDQIBCRZHFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione, also known as this compound, is a useful research compound. Its molecular formula is C3H3N3O6 and its molecular weight is 177.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIJDQIBCRZHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione, a compound of interest for its applications as a radical-producing catalyst. This document details two established methods for its preparation, focusing on the synthesis of the key intermediate, 1,3,5-tribenzyloxyisocyanurate, and its subsequent conversion to the final product.

Introduction

This compound, also known as N,N',N''-trihydroxyisocyanuric acid (THICA), is a triol tautomer of cyanuric acid. It has garnered attention in chemical research, particularly for its role as a catalyst in metal-free aerobic oxidation reactions.[1][2][3] This guide outlines the chemical synthesis of THICA, providing detailed experimental procedures and quantitative data to support researchers in its preparation.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process involving the formation of a protected intermediate, 1,3,5-tribenzyloxyisocyanurate, followed by a deprotection step to yield the final product. Two primary methods for the synthesis of the key intermediate are presented below.

Synthesis_Workflow cluster_0 Method A: Phenyl Chloroformate Route cluster_1 Method B: Diphenyl Carbonate Route A1 O-Benzylhydroxylamine A_Step1 Step 1a: Formation of Formbenzyloxycarbamic Acid Phenyl Ester A1->A_Step1 A2 Phenyl Chloroformate A2->A_Step1 A_Intermediate Formbenzyloxycarbamic Acid Phenyl Ester A_Step1->A_Intermediate A_Step2 Step 1b: Cyclization with DMAP A_Intermediate->A_Step2 Intermediate 1,3,5-Tribenzyloxyisocyanurate A_Step2->Intermediate B1 O-Benzylhydroxylamine Hydrochloride B_Step1 Step 1: One-pot Reaction B1->B_Step1 B2 Diphenyl Carbonate B2->B_Step1 B3 4-Dimethylaminopyridine (DMAP) B3->B_Step1 B_Step1->Intermediate Deprotection Step 2: Hydrogenation (H₂ on Pd/C) Intermediate->Deprotection Final_Product This compound (THICA) Deprotection->Final_Product

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tribenzyloxyisocyanurate

This key intermediate can be prepared via two distinct methods, with the diphenyl carbonate route offering a more direct, one-pot synthesis.

Method A: From Phenyl Chloroformate

This two-stage process first involves the formation of formbenzyloxycarbamic acid phenyl ester, which is then cyclized.[4]

Method B: From Diphenyl Carbonate

This method provides a direct synthesis of 1,3,5-tribenzyloxyisocyanurate.[4]

Experimental Procedure (Method B):

  • Finely grind diphenylcarbonate (2.14 g, 0.01 mol, 1 eq) with a pestle.

  • Mix the ground diphenylcarbonate with O-benzylhydroxylamine hydrochloride (1.60 g, 0.01 mol, 1 eq) and 4-dimethylaminopyridine (2.44 g, 0.02 mol, 2 eq).

  • Heat the mixture under a nitrogen atmosphere at 120 °C for one hour.

Quantitative Data for Intermediate Synthesis (Method B)

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
Diphenylcarbonate214.222.140.011
O-Benzylhydroxylamine Hydrochloride159.611.600.011
4-Dimethylaminopyridine122.172.440.022
ParameterValue
Temperature120 °C
Reaction Time1 hour
AtmosphereNitrogen
Step 2: Synthesis of this compound (THICA)

The final product is obtained by the deprotection of 1,3,5-tribenzyloxyisocyanurate through hydrogenation.[4]

Experimental Procedure:

  • Perform hydrogenation of 1,3,5-tribenzyloxyisocyanurate using hydrogen gas (H₂) with a Palladium on carbon (Pd/C) catalyst.

Note: While the source indicates this is the method, specific quantitative details such as solvent, pressure, and reaction time were not provided in the excerpted text. These parameters would need to be optimized based on standard hydrogenation procedures.

Detailed_Synthesis cluster_step1 Step 1: Synthesis of 1,3,5-Tribenzyloxyisocyanurate cluster_step2 Step 2: Deprotection to THICA reagents O-Benzylhydroxylamine HCl + Diphenyl Carbonate + DMAP reaction Heat at 120°C for 1h under Nitrogen reagents->reaction Reactants intermediate 1,3,5-Tribenzyloxyisocyanurate reaction->intermediate Product hydrogenation Hydrogenation Reaction intermediate->hydrogenation Substrate catalyst H₂ Gas + Pd/C Catalyst catalyst->hydrogenation Reagents final_product This compound hydrogenation->final_product Final Product

Caption: Detailed two-step synthesis protocol for THICA.

Summary

The synthesis of this compound is a feasible laboratory procedure. The one-pot synthesis of the key intermediate, 1,3,5-tribenzyloxyisocyanurate, from O-benzylhydroxylamine and diphenyl carbonate, followed by catalytic hydrogenation, presents an efficient route to the desired product. The protocols and data presented in this guide are intended to facilitate the successful synthesis of this versatile catalyst for its application in further research and development.

References

Spectroscopic Analysis of Cyanuric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanuric acid, a stable and versatile s-triazine compound, and its derivatives are pivotal in various industrial, pharmaceutical, and environmental applications. From their use as precursors for disinfectants and herbicides to their role in the development of new energetic materials and polymer stabilizers, a precise understanding of their molecular structure and purity is paramount.[1][2][3][4][5] Spectroscopic techniques serve as the cornerstone for the qualitative and quantitative analysis of these compounds, providing invaluable insights into their structure, functional groups, and concentration in diverse matrices. This guide offers an in-depth exploration of the primary spectroscopic methods employed in the study of cyanuric acid and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For cyanuric acid and its derivatives, IR spectroscopy is particularly useful for studying the characteristic vibrations of the triazine ring and its substituents, as well as investigating the compound's prevalent tautomeric forms.[6][7] Cyanuric acid predominantly exists in the more stable triketo (isocyanuric acid) form, which is clearly distinguishable from the triol (cyanuric acid) form by its IR spectrum.[6]

Quantitative Data: Characteristic IR Absorption Bands

The following table summarizes the key IR absorption bands observed for cyanuric acid, primarily in its solid-state keto form.

Vibrational ModeWavenumber (cm⁻¹)Description
N-H Stretching3200 - 3000Strong, broad absorption indicating hydrogen-bonded N-H groups in the crystal.
C=O Stretching (Amide I)1780 - 1700Intense, sharp peaks characteristic of the carbonyl groups in the triazine ring.[8]
N-H Bending (Amide II)1660 - 1630Associated with the scissoring vibration of the N-H group.[9]
C-N Stretching1480 - 1400Stretching vibrations of the carbon-nitrogen bonds within the triazine ring.
s-Triazine Ring Vibrations900 and 775Vibrational modes characteristic of the s-triazine ring structure.[9]

Experimental Protocol: KBr Pellet Method for Solid Samples

  • Preparation: Thoroughly dry both the cyanuric acid derivative sample and potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the spectrum.

  • Mixing: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity of cyanuric acid derivatives and determine the connectivity of atoms.

  • ¹³C NMR: The carbon spectrum provides direct information about the triazine ring. In its common keto form, cyanuric acid shows a single resonance for the three equivalent carbonyl carbons.[10][11] Upon derivatization, this signal may shift or split depending on the substitution pattern.

  • ¹H NMR: The proton spectrum is essential for characterizing the substituent groups attached to the triazine core. For instance, in 1,3,5-Tris(2-hydroxyethyl)cyanuric acid, the protons of the ethyl groups give distinct signals that can be analyzed to confirm the structure.[12]

Quantitative Data: Typical NMR Chemical Shifts

The following table provides typical chemical shift ranges for cyanuric acid and its derivatives, with DMSO-d₆ often used as the solvent due to the low solubility of these compounds in other common NMR solvents.[11]

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹³CC=O (Triazine Ring)148 - 152A single peak indicates the symmetrical nature of the isocyanuric acid form.[10]
¹HN-H (Triazine Ring)10 - 12Broad signal, often exchangeable with D₂O.
¹H-CH₂- (Alkyl Substituent)3.5 - 4.5Chemical shift is dependent on the adjacent heteroatom (e.g., N, O).
¹H-OH (Alcohol Substituent)4.5 - 5.5Position can vary and signal may be broad.

Experimental Protocol: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the cyanuric acid derivative.

  • Solvent Addition: Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Dissolution: Vortex or gently warm the sample to ensure complete dissolution. Insoluble particles can degrade the quality of the NMR spectrum.

  • Analysis: Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C spectra using appropriate parameters (e.g., number of scans, relaxation delay).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Due to the low volatility and polar nature of cyanuric acid, direct analysis is challenging.[2] Therefore, MS is almost always coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), and often requires a derivatization step to increase analyte volatility.[2][13]

Derivatization for GC-MS: A common and effective method is silylation, where active hydrogen atoms (on N-H and O-H groups) are replaced with trimethylsilyl (TMS) groups. This process significantly increases the volatility of the cyanuric acid derivative, making it suitable for GC analysis.[2]

Quantitative Data: Key Mass-to-Charge Ratios (m/z)

CompoundIonization ModeKey m/z Ion(s)Description
Tris-TMS-Cyanuric AcidEI (GC-MS)345, 215Molecular ion (M⁺) of the derivatized compound and a major fragment ion.[2]
Cyanuric AcidESI (-) (LC-MS)128[M-H]⁻ ion, commonly used for quantification in LC-MS/MS.
Melamine (often analyzed concurrently)ESI (+) (LC-MS)127[M+H]⁺ ion.

Experimental Protocol: Quantitative GC-MS Analysis via Silylation

This protocol is adapted from established methods for analyzing cyanuric acid in complex matrices.[2]

  • Sample Extraction:

    • Weigh 0.5 g of the homogenized solid sample into a centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., diethylamine/water/acetonitrile in a 10:40:50 ratio).

    • Sonicate for 30 minutes, then centrifuge for 10 minutes.[2]

    • Filter the supernatant and transfer a 50-200 µL aliquot to an autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ~70 °C.

  • Derivatization:

    • To the dried residue, add 200 µL of pyridine, followed by 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[2]

    • Tightly cap the vial, vortex for 1 minute, and incubate in a heating block at 70 °C for 45 minutes.[2]

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity, monitoring key ions such as m/z 345 and 215 for the tris-TMS-cyanuric acid derivative.[2]

GCMS_Workflow GC-MS Analysis Workflow for Cyanuric Acid cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenize Homogenize Solid Sample Extract Solvent Extraction (e.g., Diethylamine/Water/ACN) Homogenize->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Dry Evaporate to Dryness (Nitrogen Stream) Centrifuge->Dry Deriv Add Pyridine & BSTFA (1% TMCS) Dry->Deriv Heat Incubate at 70°C Deriv->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (SIM/MRM) Ionize->Detect Quantify Quantification vs. Standards Detect->Quantify Report Generate Report Quantify->Report

Workflow for quantitative analysis of cyanuric acid via GC-MS.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. While the saturated triazine ring of the keto tautomer has limited absorption in the standard UV-Vis range, the enol form and various derivatives possess π-systems that absorb UV light. The technique is frequently used to study tautomerism and as a simple, robust detection method for HPLC analysis.[14][15] The pH of the solvent can significantly affect the UV spectrum by altering the equilibrium between tautomeric forms and protonation states.[14]

Quantitative Data: UV Absorption Maxima (λmax)

CompoundSolvent/Conditionsλmax (nm)Notes
Cyanuric AcidAcidic mobile phase (pH < 3)~213 - 215A common wavelength for HPLC-UV detection.[16]
Cyanuric AcidAqueous solution~225The absorption maximum can shift depending on pH and solvent polarity.
Cyanuric ChlorideChloroform~240The chlorine substituents influence the electronic transitions.

Experimental Protocol: General UV-Vis Analysis

  • Solvent Blank: Fill a quartz cuvette with the same solvent that will be used to dissolve the sample. Place it in the spectrometer and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute solution of the cyanuric acid derivative in a suitable UV-transparent solvent (e.g., water, acetonitrile, ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Spectrum Acquisition: Rinse the cuvette with the sample solution, then fill it and place it in the spectrometer. Scan a range of wavelengths (e.g., 190-400 nm) to identify the wavelength of maximum absorbance (λmax).

Integrated Characterization and Logical Relationships

The comprehensive analysis of a novel cyanuric acid derivative relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous characterization.

Characterization_Workflow Integrated Spectroscopic Characterization Workflow cluster_techniques Spectroscopic Techniques cluster_info Information Obtained start Novel Cyanuric Acid Derivative MS Mass Spectrometry (MS) start->MS IR Infrared (IR) Spectroscopy start->IR NMR NMR Spectroscopy (¹H, ¹³C) start->NMR UV UV-Vis Spectroscopy start->UV MS_info Molecular Weight & Elemental Formula MS->MS_info IR_info Functional Groups (e.g., C=O, N-H) IR->IR_info NMR_info Molecular Structure & Connectivity NMR->NMR_info UV_info Electronic Transitions & Conjugation UV->UV_info end Complete Structural Elucidation MS_info->end IR_info->end NMR_info->end UV_info->end

Integrated workflow for characterizing novel cyanuric acid derivatives.

A fundamental aspect revealed by these techniques is the keto-enol tautomerism, which dictates the chemical properties and reactivity of cyanuric acid.

Keto-enol tautomerism of cyanuric acid.

Conclusion

The spectroscopic analysis of cyanuric acid and its derivatives is a multi-faceted discipline that leverages the unique strengths of IR, NMR, MS, and UV-Vis techniques. While IR and NMR are indispensable for structural elucidation and functional group identification, chromatography-coupled mass spectrometry provides unmatched sensitivity and selectivity for quantitative analysis in complex samples. UV-Vis spectroscopy complements these methods, offering a straightforward approach for quantification and the study of electronic properties. A combined analytical strategy, as outlined in this guide, is essential for the robust characterization and quality control of these chemically significant compounds, ensuring their safe and effective application across various scientific and industrial fields.

References

Characterization of Novel 1,3,5-Triazine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of novel 1,3,5-triazine compounds, a promising class of molecules with diverse pharmacological activities. The s-triazine core has garnered significant interest from medicinal chemists due to its presence in numerous physiologically active compounds with potential applications as anti-tumor, anti-viral, anti-inflammatory, and antimicrobial agents.[1] This document outlines the key experimental protocols for evaluating the biological activity of these compounds, presents quantitative data on their efficacy, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary: Anti-proliferative Activity of Novel 1,3,5-Triazine Derivatives

The following table summarizes the in vitro anti-proliferative activity of several novel 1,3,5-triazine compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDCell LineCancer TypeIC50 (µM)Reference
4f MDA-MB-231Triple-Negative Breast Cancer6.25[2]
4k MDA-MB-231Triple-Negative Breast Cancer8.18[2]
Imatinib (control) MDA-MB-231Triple-Negative Breast Cancer35.50[2]
11 SW480Colorectal Cancer5.85[3][4]
s-triazine hydrazone derivatives (range) MCF-7Breast Cancer1.01–18.20[5][6]
s-triazine hydrazone derivatives (range) HCT-116Colon Carcinoma0.97–19.51[5][6]
Compound 11 (pyridin-2-ylmethylene derivative) MCF-7Breast Cancer1.0[5]
Compound 11 (pyridin-2-ylmethylene derivative) HCT-116Colon Carcinoma0.98[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible and reliable characterization of novel compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[7]

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine compounds. Include a vehicle-treated control group.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Analysis: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][8]

Protocol:

  • Cell Collection: Following treatment with the 1,3,5-triazine compounds, collect both adherent and floating cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[3]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression and Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to investigate the activation state of signaling pathways. For 1,3,5-triazine compounds, this is particularly relevant for studying their effects on pathways like EGFR-TK and PI3K/Akt.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

Protocol:

  • Cell Lysis: After treatment, wash cells with 1X PBS and lyse them using 1X SDS sample buffer. Sonicate the lysate to shear DNA and reduce viscosity.[4][9]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Heat samples at 95–100°C for 5 minutes, then load equal amounts of protein onto an SDS-PAGE gel.[4][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]

  • Blocking: Block the membrane with a solution like 5% nonfat dry milk or BSA in TBST to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., EGFR, p-EGFR, Akt, p-Akt, β-catenin).[9][10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using X-ray film or a digital imaging system.[9] To confirm equal loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein like actin.[11]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Initial Screening cluster_invitro In Vitro Characterization cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization synthesis Synthesis of Novel 1,3,5-Triazine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification library Compound Library purification->library cell_culture Cancer Cell Line Culture library->cell_culture mtt_assay MTT Assay (Viability/Cytotoxicity) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay protein_extraction Protein Extraction cell_culture->protein_extraction ic50 Determine IC50 Values mtt_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar western_blot Western Blotting (e.g., EGFR, Akt) protein_extraction->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis pathway_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization PI3K_Akt_signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Triazine 1,3,5-Triazine Compound Triazine->PI3K Inhibits Akt Akt Triazine->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Promotes

References

Tautomerism in Isocyanuric Acid: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Isocyanuric acid, a key chemical intermediate, exhibits a fascinating and complex tautomeric equilibrium that significantly influences its chemical reactivity, physical properties, and biological interactions. Computational chemistry provides a powerful lens through which to explore the subtleties of this tautomerism, offering insights that are often difficult to obtain through experimental methods alone. This technical guide delves into the computational studies that have elucidated the tautomeric landscape of isocyanuric acid, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The Tautomeric Forms of Isocyanuric Acid

Isocyanuric acid can exist in several tautomeric forms, arising from the migration of protons between oxygen and nitrogen atoms within its triazine ring structure. These forms are broadly classified based on the number of keto (=O) and enol (-OH) groups present. The primary tautomers include the tri-keto, diketo-enol, keto-dienol, and tri-enol forms. Computational studies have identified and characterized numerous isomers within these classes.[1]

The most stable and predominant form is the tri-keto tautomer, commonly referred to as isocyanuric acid (1,3,5-triazinane-2,4,6-trione).[1][2][3][4] This finding is consistently supported by various computational investigations, which have calculated the relative energies of the different tautomers in both the gas phase and in various solvents.[1][2]

Relative Stability and Energetics

Density Functional Theory (DFT) has been the workhorse for investigating the relative stabilities of isocyanuric acid tautomers. The B3LYP functional coupled with the 6-311++G(d,p) basis set is a commonly employed level of theory for these calculations.[1][3] These studies consistently predict the tri-keto form (designated as CA1 in several studies) to be the global minimum on the potential energy surface.[1][2][3][4]

The relative stability of the major tautomers in the gas phase, as determined by computational studies, generally follows a consistent trend. The tri-keto form is the most stable, followed by the various diketo-enol, keto-dienol, and finally the tri-enol forms, which are the least stable.[1][2][3] The presence of solvents influences the absolute energies of the tautomers, generally leading to a decrease in energy compared to the gas phase. However, the fundamental order of stability, with the tri-keto form being the most favored, is typically maintained across different solvent environments.[1][2]

Quantitative Data on Tautomer Stability

The following table summarizes the relative energies of isocyanuric acid tautomers from a representative computational study. The values are presented with respect to the most stable tautomer, the tri-keto form (CA1).

Tautomer IDStructureRelative Energy (kcal/mol) - Gas Phase
CA1 Tri-keto0.00
CA2 Diketo-enol8.63
CA3 Diketo-enol7.94
CA4 Keto-dienol20.30
CA5 Keto-dienol22.04
CA6 Keto-dienol12.35
CA7 Keto-dienol19.48
CA8 Keto-dienol30.14
CA9 Keto-dienol22.58
CA10 Tri-enol17.51
CA11 Tri-enol13.91

Data sourced from studies utilizing DFT at the B3LYP/6-311++G(d,p) level of theory.[1]

Tautomerization Mechanism and Activation Barriers

Computational studies have also shed light on the mechanisms and energy barriers associated with the interconversion of isocyanuric acid tautomers. The keto-enol tautomerization is an endothermic process, consistent with the higher stability of the keto forms.[5][6] In the gas phase, the transition states for proton transfer are often characterized by four-membered ring conformations.[5][7]

The activation energy for the first proton transfer from the tri-keto form is significantly high in the gas phase, around 189.7 kJ/mol.[5][6] However, the presence of solvent molecules, such as water or methanol, can dramatically lower this barrier.[5][6] These solvent molecules can act as catalysts by forming six-membered ring transition states, facilitating proton transfer with activation energies as low as 62.0-69.9 kJ/mol.[5][6] This highlights the crucial role of the environment in the tautomeric dynamics of isocyanuric acid.

Experimental Protocols: A Computational Approach

The computational investigation of isocyanuric acid tautomerism typically follows a well-defined protocol:

  • Geometry Optimization: The molecular geometries of all possible tautomers are fully optimized to find their lowest energy structures. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[1] The optimization process ensures that the calculated energies correspond to stationary points on the potential energy surface.

  • Frequency Calculations: Following geometry optimization, harmonic frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.[1]

  • Relative Energy Calculations: The electronic energies of the optimized tautomers are calculated. By incorporating ZPVE and thermal corrections, the relative enthalpies and Gibbs free energies can be determined, providing a more accurate picture of their relative stabilities at a given temperature.[1]

  • Solvent Effects: To model the behavior of isocyanuric acid in solution, the influence of solvents is often incorporated using implicit solvation models, such as the Polarizable Continuum Model (PCM).[1][2] This approach treats the solvent as a continuous dielectric medium, accounting for its bulk electrostatic effects on the solute.

  • Transition State Searching: To study the mechanism of tautomerization, transition state structures connecting different tautomers are located. This involves specialized algorithms that search for saddle points on the potential energy surface. Frequency calculations are also performed on these structures to verify that they are true transition states (i.e., have exactly one imaginary frequency).

Visualizing Tautomeric Relationships and Computational Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Tautomerism_Isocyanuric_Acid Triketo Tri-keto (Isocyanuric Acid) Most Stable Diketo Diketo-enol Tautomers Triketo->Diketo Proton Transfer Keto Keto-dienol Tautomers Diketo->Keto Proton Transfer Trienol Tri-enol Tautomers Least Stable Keto->Trienol Proton Transfer Computational_Workflow cluster_setup 1. Initial Setup cluster_gas_phase 2. Gas-Phase Calculations cluster_solvent_phase 3. Solvation Effects (Optional) cluster_analysis 4. Analysis start Define Tautomers geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation (Confirm Minima & Get ZPVE) geom_opt->freq_calc rel_energy Calculate Relative Energies freq_calc->rel_energy pcm_calc Implicit Solvation Model (e.g., PCM) rel_energy->pcm_calc analysis Analyze Stability and Properties rel_energy->analysis Direct Analysis (Gas Phase) pcm_calc->analysis

References

Physical and chemical properties of triazinane triones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Triazinane-2,4,6-trione

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Triazinane-2,4,6-trione, commonly known as isocyanuric acid, is a heterocyclic compound that serves as a fundamental scaffold in various chemical applications.[1][2] It is the cyclic trimer of cyanic acid.[2] Industrially, it is a key precursor in the synthesis of disinfectants, bleaches, herbicides, and flame retardants.[2][3] Its unique chemical behavior, particularly its tautomerism and ability to engage in supramolecular interactions, makes it a subject of significant interest in materials science and drug development. This guide provides a detailed overview of its core physical and chemical properties, supported by experimental data and methodologies.

Physical Properties

1,3,5-Triazinane-2,4,6-trione is an odorless, white crystalline solid.[2][4][5] In aqueous solutions, it can form a dihydrate as colorless monoclinic prisms which effloresce in dry air.[6]

Tabulated Physical Data

The following tables summarize the key quantitative physical properties of 1,3,5-triazinane-2,4,6-trione.

Table 1: General and Thermodynamic Properties

PropertyValueReferences
IUPAC Name 1,3,5-triazinane-2,4,6-trione[1][2]
Synonyms Isocyanuric acid, Cyanuric acid[1][2][4]
CAS Number 108-80-5[2][7]
Molecular Formula C₃H₃N₃O₃[1][2][7]
Molecular Weight 129.07 g/mol [1][2][7]
Melting Point >320-360 °C (decomposes)[1][2][7]
Density (anhydrous) ~1.75 - 1.80 g/cm³[2][5][6]
Bulk Density 800 - 850 kg/m ³[8]
pKa₁ 6.88[1][2][6][9]
pKa₂ 11.40[2][6][9]
pKa₃ 13.5[2][6][9]

Table 2: Solubility Data

SolventSolubility ValueTemperature (°C)References
Water 0.2 g / 100 g (0.2%)25[6][10]
Water 2.6 g / 100 g (2.6%)90[6][10][11]
Water 10.0 g / 100 g (10.0%)150[6][10]
Dimethyl Sulfoxide (DMSO) 17.4 g / 100 g (17.4%)25[1][5][6]
Dimethylformamide (DMF) 7.2 g / 100 g (7.2%)25[1][6][10]
Sulfuric Acid (98%) 14.1 g / 100 g (14.1%)25[5][6]
Hot Alcohols Soluble-[1][6]
Pyridine Soluble-[1][6]
Acetone Insoluble / Slightly SolubleCold[1][6][10]
Benzene Insoluble / Slightly SolubleCold[1][6][10]
Chloroform InsolubleCold[6][10]
Diethyl Ether Insoluble / Slightly SolubleCold[1][6][10]
Methanol InsolubleCold[6][10]

Chemical Properties and Reactivity

The chemical behavior of 1,3,5-triazinane-2,4,6-trione is dominated by its tautomeric nature and its acidity.

Tautomerism

The triazinane ring system exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, 1,3,5-triazinane-2,4,6-trione (also called isocyanuric acid), and the lactim (enol) form, 1,3,5-triazine-2,4,6-triol (cyanuric acid).[2][12][13] In both the solid state and in solution, the keto (trione) form is the predominant species.[2][6] The enol form, which has aromatic character, becomes more stable in basic solutions.[2][6]

Caption: Lactam-lactim tautomerism of the triazinane trione core.

Acidity and Deprotonation

As a weak tribasic acid, 1,3,5-triazinane-2,4,6-trione undergoes stepwise deprotonation in the presence of a base to form a series of cyanurate salts.[2] The dissociation constants (pKa) quantify this process, indicating the formation of monoanionic, dianionic, and trianionic species as the pH increases.

Deprotonation H3A [C(O)NH]₃ (Neutral) H2A [C(O)NH]₂[C(O)N]⁻ (Monoanion) H3A->H2A + H⁺ (pKa₁ = 6.88) HA [C(O)NH][C(O)N]₂²⁻ (Dianion) H2A->HA + H⁺ (pKa₂ = 11.40) A [C(O)N]₃³⁻ (Trianion) HA->A + H⁺ (pKa₃ = 13.5)

Caption: Stepwise deprotonation pathway of 1,3,5-triazinane-2,4,6-trione.

Key Reactions
  • Chlorination: A significant industrial reaction involves the chlorination of cyanuric acid to produce chlorinated isocyanurates, such as trichloroisocyanuric acid (TCCA). These derivatives are widely used as stable sources of chlorine for disinfection, particularly in swimming pools.[14]

  • Addition Reactions: The compound readily dissolves in aqueous formaldehyde to form tris(hydroxymethyl) isocyanurate.[5] It can also undergo addition reactions with compounds containing double bonds, such as acrylonitrile.[5]

  • Supramolecular Chemistry: 1,3,5-Triazinane-2,4,6-trione has a strong interaction with melamine, forming a highly insoluble and thermally stable complex known as melamine cyanurate.[2] This interaction, driven by extensive hydrogen bonding, is a classic example of supramolecular self-assembly.

  • Thermal Decomposition: When heated above 320-350 °C, the compound decomposes, producing toxic fumes that include nitrogen oxides and cyanic acid.[1] The s-triazine ring itself is highly stable, resisting decomposition up to 550°C in some substituted derivatives.[15]

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for determining the fundamental properties of a well-characterized compound like 1,3,5-triazinane-2,4,6-trione are typically found in standard analytical chemistry textbooks and pharmacopeial monographs. The following sections describe the principles of the key methodologies used for its characterization.

Determination of Physicochemical Constants
  • Melting/Decomposition Point: The thermal behavior is typically analyzed using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range over which it melts or decomposes is recorded. For this compound, a distinct melting point is not observed; instead, it undergoes decomposition at high temperatures.[1][2]

  • Solubility: The equilibrium solubility is commonly determined using the shake-flask method. An excess amount of the solid compound is added to a specific solvent in a sealed flask. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • pKa Determination: Potentiometric titration is a standard method. A solution of the compound is titrated with a standardized strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter. The pKa values are determined from the inflection points or half-equivalence points of the resulting titration curve.

Spectroscopic and Structural Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A sample is exposed to infrared radiation, and the absorption is measured as a function of wavelength. For 1,3,5-triazinane-2,4,6-trione, key absorptions corresponding to N-H stretching, C=O (carbonyl) stretching, and triazine ring vibrations are observed, confirming the predominant keto-form structure.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.[18][19] The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field.[19] The chemical shifts, integration, and coupling patterns of the resulting spectra help to confirm the connectivity of atoms.

  • X-ray Crystallography: This is the definitive technique for determining the three-dimensional atomic structure in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis provides precise bond lengths, bond angles, and crystal packing information, confirming the planar, hydrogen-bonded network structure of the trione tautomer in its crystalline form.[20][21]

Example Synthetic Workflow: Thionation

The triazinane trione core can be chemically modified. One such reaction is thionation, where the carbonyl oxygen atoms are replaced with sulfur. This is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Thionation_Workflow cluster_procedure General Thionation Procedure start 1. Combine Reactants reflux 2. Heat at Reflux (e.g., 140°C in xylene, 4 days) start->reflux Add P₄S₁₀, HMDS workup 3. Workup (Solvent removal, extraction) reflux->workup Cool to RT isolate 4. Isolate Product (e.g., 1,3,5-triaryl-1,3,5- triazinane-2,4,6-trithione) workup->isolate Purification output Thionated Product isolate->output input 1,3,5-Triaryl-1,3,5- triazinane-2,4,6-trione input->start

Caption: Experimental workflow for the synthesis of triazinane trithiones.[22]

References

The Triazine Scaffold: A Technical Guide to a Duality of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemistry. Its unique electronic properties and rigid structure allow for versatile substitutions, leading to compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the two primary and distinct mechanisms of action of triazine-based compounds: the inhibition of photosynthetic processes, which is fundamental to their use as herbicides, and the modulation of critical signaling pathways in human cells, which is leveraged for anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying molecular interactions.

Section 1: Herbicidal Mechanism of Action - Inhibition of Photosystem II

The most well-established mechanism of action for triazine compounds, such as atrazine and simazine, is the potent inhibition of photosynthesis. This activity has made them highly effective and widely used herbicides for decades.

Core Mechanism: Blocking Photosynthetic Electron Transport

Triazine herbicides act by interrupting the light-dependent reactions of photosynthesis. Specifically, they target Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[1]

The core function of PSII is to use light energy to split water molecules, releasing electrons that are then passed along an electron transport chain. Triazine compounds inhibit this process by binding to a specific site on the D1 protein, a core subunit of the PSII reaction center.[2][3] This binding site is normally occupied by plastoquinone (QB), a mobile electron carrier.[4] By competitively binding to the QB-binding niche, triazines physically block the transfer of electrons from the primary quinone acceptor (QA) to QB.[5][6] This blockage halts the entire photosynthetic electron flow, leading to a buildup of highly reactive oxygen species and subsequent lipid peroxidation, which ultimately causes cell death and the demise of the plant.[2]

G Mechanism of Triazine Herbicides cluster_ETC Electron Transport Chain PQ_Pool Plastoquinone Pool Light Light Energy P680 P680 Light->P680 Atrazine Triazine Herbicide QB_Site QB_Site Atrazine->QB_Site Binds & Inhibits Block->PQ_Pool QA QA P680->QA e- QA->QB_Site e- QB_Site->PQ_Pool e- (Normal Flow)

Figure 1. Inhibition of Photosystem II electron transport by a triazine herbicide.

Quantitative Data: Binding Affinity

Directly measuring the binding affinity (e.g., Kd or IC₅₀) of herbicides to the D1 protein in a standardized format is less common than for drug-enzyme interactions. However, the inhibitory effect can be quantified by measuring the impact on photosynthetic activity. The concentration of herbicide required to inhibit photosynthetic electron transport by 50% (I₅₀) is a common metric.

CompoundTarget SpeciesAssay MethodI₅₀ Value
TerbuthylazinePea (Pisum sativum)DPIP Photoreduction~1.2 µM[7]
MetribuzinPea (Pisum sativum)DPIP Photoreduction~0.5 µM[7]
AtrazineVariousChlorophyll FluorescenceVaries by species sensitivity[8]

Note: I₅₀ values can vary significantly based on the plant species, experimental conditions, and measurement technique.

Experimental Protocol: Chlorophyll Fluorescence Assay

Chlorophyll fluorescence is a rapid, non-invasive method to assess the health of the photosynthetic apparatus and is highly sensitive to PSII inhibitors.[9][10]

Objective: To measure the effect of a triazine compound on the maximum quantum efficiency of PSII (Fv/Fm).

Materials:

  • Plant leaf samples (e.g., leaf discs)

  • Triazine herbicide solution at various concentrations

  • Control solution (e.g., water with surfactant)

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

  • Petri dishes and filter paper

Methodology:

  • Sample Preparation: Excise leaf discs of a uniform size from healthy, well-watered plants.

  • Incubation: Float the leaf discs in petri dishes containing the different concentrations of the triazine herbicide solution. Include a control group with no herbicide.

  • Dark Adaptation: After the desired incubation period (e.g., 1-3 hours), place the leaf discs in dark-adaptation clips for a minimum of 30 minutes. This ensures all reaction centers are open.[11][12]

  • Measurement:

    • Place the probe of the PAM fluorometer over the dark-adapted leaf sample.

    • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

    • Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (Fₘ).[11]

  • Calculation: The fluorometer's software will typically calculate the maximum quantum yield of PSII automatically using the formula: Fv/Fm = (Fₘ - F₀) / Fₘ .[11]

  • Analysis: A significant decrease in the Fv/Fm ratio in treated samples compared to the control indicates inhibition of PSII photochemistry. Plot the Fv/Fm values against the herbicide concentration to determine an IC₅₀ value.

Section 2: Anticancer Mechanism of Action - Dual PI3K/mTOR Inhibition

In the realm of drug development, the triazine scaffold has been successfully utilized to create potent inhibitors of key signaling pathways implicated in cancer cell growth and survival.[13][14][15] A prominent mechanism for these compounds is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways.[8]

Core Mechanism: Targeting the PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, proliferation, survival, and growth.[16] Its deregulation is a frequent event in many human cancers, making it a critical therapeutic target.[16][17]

Triazine-based compounds, such as Gedatolisib (PF-05212384), have been engineered to function as dual inhibitors, simultaneously targeting both PI3K and mTOR kinases.[16][18]

  • PI3K Inhibition: These compounds bind to the ATP-binding pocket of the various Class I PI3K catalytic subunit isoforms (p110α, β, γ, δ), preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blocks the activation of downstream effectors, most notably the kinase AKT.

  • mTOR Inhibition: The same molecules also bind to the kinase domain of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[18] Dual inhibitors like Gedatolisib are effective against both complexes. This inhibition prevents the phosphorylation of key mTOR substrates like p70S6K and 4E-BP1, which are essential for protein synthesis and cell cycle progression.

By simultaneously blocking the pathway at two critical nodes (upstream at PI3K and downstream at mTOR), these dual inhibitors can overcome the feedback activation loops that often limit the efficacy of single-target agents, leading to a more comprehensive and durable shutdown of this pro-survival signaling cascade.

G cluster_membrane Cell Membrane cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Growth Cell Growth & Proliferation Survival Cell Survival Triazine Triazine-Based Dual Inhibitor (e.g., Gedatolisib) Triazine->PI3K mTORC1 mTORC1 Triazine->mTORC1 mTORC2 mTORC2 Triazine->mTORC2 PIP3 PIP3 PI3K->PIP3 converts AKT AKT PIP3->AKT activates PIP2 PIP2 AKT->Survival AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K EBP1 EBP1 mTORC1->EBP1 mTORC2->AKT activates p70S6K->Growth EBP1->Growth

Figure 2. Dual inhibition of the PI3K/mTOR pathway by a triazine-based compound.

Quantitative Data: Kinase Inhibitory Activity

The potency of triazine-based anticancer agents is determined by their half-maximal inhibitory concentration (IC₅₀) against their target kinases. Lower values indicate higher potency.

CompoundTarget KinaseIC₅₀ (nM)Reference
Gedatolisib PI3Kα0.4[2]
PI3Kβ6
PI3Kγ5.4[2]
PI3Kδ8
mTOR1.6[2]
Compound 4f ¹EGFR61[4]
Compound 12 ²EGFR36.8
Compound 35 ³PI3Kα14.6
PI3Kδ2.3
mTOR15.4
Compound 49PI3Kα177.41
mTOR12.24

¹ N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine ² Hybrid quinazoline-1,3,5-triazine derivative ³ Substituted s-triazine bearing a benzimidazole group ⁴ s-Triazine derivative

Experimental Protocols

This protocol describes a universal, fluorescence-based method to determine the inhibitory activity of a compound against a specific protein kinase.

Objective: To measure the IC₅₀ value of a triazine compound against a target kinase (e.g., PI3Kα).

Principle: The assay measures the phosphorylation of a specific peptide substrate by the kinase. The detection system, often using fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), generates a signal proportional to the amount of phosphorylated product. An inhibitor will reduce the rate of phosphorylation, leading to a decreased signal.

Materials:

  • Purified, recombinant kinase (e.g., PI3Kα)

  • Specific fluorescently-labeled peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically containing HEPES, MgCl₂, Brij-35, DTT)

  • Test triazine compound, serially diluted in DMSO

  • Positive control inhibitor (e.g., Wortmannin for PI3K)

  • 384-well microplates (low-volume, black)

  • Microplate reader capable of measuring fluorescence intensity or polarization

G A 1. Prepare Reagents - Serially dilute triazine inhibitor in DMSO. - Prepare Master Mix (Buffer, Substrate, ATP). - Prepare Kinase Solution. B 2. Plate Dispensing - Add diluted inhibitor or control to wells. - Add Kinase Solution to all wells except 'no enzyme' control. A->B C 3. Pre-incubation - Gently mix and incubate plate at room temperature for 10-15 minutes. B->C D 4. Initiate Reaction - Add ATP-containing Master Mix to all wells to start the kinase reaction. C->D E 5. Reaction Incubation - Incubate plate at 30°C for a defined period (e.g., 60 minutes). - Protect from light. D->E F 6. Stop Reaction & Read Plate - Add stop solution (if required by kit). - Read fluorescence on a compatible microplate reader. E->F G 7. Data Analysis - Subtract background (no enzyme) signal. - Normalize data to controls (0% and 100% inhibition). - Plot % inhibition vs. log[inhibitor] and fit to a dose-response curve to calculate IC50. F->G

Figure 3. General workflow for an in vitro fluorescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Perform serial dilutions of the test triazine compound in DMSO. Then, dilute these into the kinase assay buffer to achieve the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Diluted test compound or control (e.g., DMSO for 0% inhibition, positive control inhibitor for 100% inhibition).

    • The purified kinase enzyme solution. Include wells without enzyme for background measurement.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add the ATP and fluorescent peptide substrate mixture to all wells to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60-90 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction (if necessary, depending on the assay format) and read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol determines the effect of a triazine compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and cytotoxicity.

Objective: To determine the concentration of a triazine compound that reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT tetrazolium salt is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active (living) cells to form purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test triazine compound, serially diluted

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader (absorbance at 570 nm)

G A 1. Cell Seeding Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well). B 2. Incubation Allow cells to adhere and grow overnight in a CO2 incubator (37°C, 5% CO2). A->B C 3. Compound Treatment Replace medium with fresh medium containing serially diluted triazine compound. B->C D 4. Treatment Incubation Incubate cells with the compound for a defined period (e.g., 72 hours). C->D E 5. Add MTT Reagent Add MTT solution to each well and incubate for 4 hours. Purple crystals will form. D->E F 6. Solubilize Formazan Remove MTT solution and add solubilization agent (e.g., DMSO) to each well. E->F G 7. Read Absorbance Measure the absorbance at ~570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability relative to untreated controls and plot a dose-response curve to find the IC50. G->H

Figure 4. Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing the serially diluted triazine compound. Include untreated control wells (medium with DMSO vehicle) and background control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 4 hours in the incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9] Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[9]

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

References

An In-depth Technical Guide to the Synthesis and Characterization of Substituted 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of substituted 1,3,5-triazines. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This document details key synthetic methodologies, analytical characterization techniques, and explores the interaction of these compounds with critical biological pathways.

Synthesis of Substituted 1,3,5-Triazines

The synthesis of substituted 1,3,5-triazines can be broadly categorized into two primary approaches: the cyclotrimerization of nitriles and the functionalization of pre-formed triazine rings, most commonly through nucleophilic substitution of cyanuric chloride. Another important method involves the condensation of biguanides with esters or related compounds.

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a fundamental method for the formation of symmetrically substituted 1,3,5-triazines. This reaction typically requires harsh conditions, but the use of catalysts can facilitate the process under milder conditions.[2] Green chemistry approaches, such as solvent-free reactions and microwave irradiation, have been successfully employed to improve yields and reduce reaction times.[2]

A controlled cross-cyclotrimerization of two different nitriles can be achieved by reacting one nitrile with triflic anhydride or triflic acid at a low temperature to form a nitrilium salt intermediate. This intermediate then reacts with two equivalents of a second nitrile at a higher temperature to yield unsymmetrically substituted triazines.[3]

Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted-6-substituted 1,3,5-Triazines via Controlled Cross-Cyclotrimerization of Nitriles [3]

  • Step 1: Formation of the Nitrilium Salt: A solution of triflic anhydride (1.0 eq) in a suitable solvent (e.g., toluene) is added dropwise to a solution of the first nitrile (1.0 eq) in the same solvent at 0 °C. The resulting mixture is stirred at this temperature for 3 hours.

  • Step 2: Addition of the Second Nitrile: A solution of the second nitrile (2.0 eq) in the same solvent is then added to the reaction mixture.

  • Step 3: Cyclization: The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate until the pH is basic. The organic layer is separated, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired 1,3,5-triazine.

Synthesis from Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective starting material for the synthesis of a wide array of substituted 1,3,5-triazines. The three chlorine atoms can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of unsymmetrical triazines by carefully controlling the reaction temperature.[4][5]

Experimental Protocol: General Procedure for the Sequential Nucleophilic Substitution of Cyanuric Chloride [5]

  • First Substitution: Cyanuric chloride (1.0 eq) is dissolved in a suitable solvent (e.g., acetone, THF) and cooled to 0-5 °C. The first nucleophile (1.0 eq) is added dropwise, often in the presence of a base (e.g., sodium carbonate, triethylamine) to neutralize the HCl generated. The reaction is typically stirred at this temperature for a few hours.

  • Second Substitution: The temperature is then raised to room temperature, and the second nucleophile (1.0 eq) is added, along with a base. The reaction is stirred for several hours to overnight.

  • Third Substitution: For the final substitution, the temperature is often elevated further (e.g., reflux) upon addition of the third nucleophile (1.0 eq) and base.

  • Work-up and Purification: After each step or at the end of the reaction sequence, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Synthesis from Biguanides

Substituted 2,4-diamino-1,3,5-triazines can be synthesized through the condensation of biguanides with esters, acid chlorides, or anhydrides.[6] Metformin, a widely used biguanide drug, is a common starting material for the synthesis of novel triazine derivatives with potential anticancer activity.[6]

Experimental Protocol: Synthesis of N2,N2-Dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine from Metformin Hydrochloride and Methyl Benzoate [6]

  • Reaction Setup: Metformin hydrochloride (3.0 eq), sodium methoxide (5.0 eq), and methyl benzoate (1.0 eq) are combined in anhydrous methanol.

  • Reaction Conditions: The mixture is heated under reflux for 2 hours.

  • Purification: The crude reaction mixture is purified by silica gel column chromatography (e.g., using a 1:2 mixture of ethyl acetate and hexane as the eluent) to yield the desired product.

Characterization of Substituted 1,3,5-Triazines

The structural elucidation and purity assessment of synthesized 1,3,5-triazine derivatives are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of 1,3,5-triazines.

  • ¹H NMR: The proton spectra provide information about the number and types of protons and their connectivity. The chemical shifts of protons on the triazine ring and its substituents are indicative of the electronic environment. For example, in some amino-substituted triazines, restricted rotation around the C-N bond can lead to complex spectra with broad or multiple signals for the same proton, which can be studied by variable temperature NMR.[7]

  • ¹³C NMR: The carbon spectra reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the triazine ring are typically found in the range of 160-175 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,3,5-Triazines

CompoundSubstituentsSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(3-methoxyphenyl)-2-oxoacetamide2-((3-methoxyphenyl)(oxo)acetamido), 4-(dimethylamino)CDCl₃11.44 (br, 1H), 8.51 (s, 1H), 7.66–7.54 (m, 2H), 7.42 (t, J = 7.9 Hz, 1H), 7.19 (dd, J = 7.9, 2.1 Hz, 1H), 3.11 (s, 3H), 2.60 (s, 3H)187.1, 165.9, 163.7, 161.4, 159.9, 134.4, 129.9, 122.9, 121.0, 113.3, 55.6, 36.7, 36.0[8]
4-(4-(2-Benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine2-(2-benzylidenehydrazinyl), 4-morpholino, 6-(piperidin-1-yl)DMSO-d₆10.68 (s, 1H, NH), 8.03 (s, 1H, CH), 7.59(d, 2H, J = 8.0, Ar), 7.28–7.38 (m, 3H, Ar), 3.53–3.67 (m, 12H, 4CH₂N, 2 OCH₂-), 1.56 (s, 2H, CH₂), 1.44 (s, 4H, 2CH₂)164.9, 164.2, 141.3, 135.1, 128.9, 128.7, 126.3, 66.1, 43.5, 43.2, 25.4, 24.4[9]
4-[2-({4-[(4-acetylphenyl)amino]-6-[(2,3-dihydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide2-((4-sulfamoylphenethyl)amino), 4-((4-acetylphenyl)amino), 6-((2,3-dihydroxypropyl)amino)DMSO-d₆9.13 (5H, br s, NH, NH₂), 7.9 (2H, d, J = 8.0 Hz, CH), 7.85 (2H, d, J = 8.0 Hz, CH), 7.73 (2H, d, J = 7.8 Hz, CH), 6.94 (2H, d, J = 7.8 Hz, CH), 6.57 (2H, br s, OH), 4.29–4.27 (1H, m, CH–OH), 3.61–3.54 (4H, m, NH-CH₂, NH-CH₂), 2.92–2.90 (2H, m, NH-CH₂CH₂), 2.01 (3H, s, CH₃)197.0, 166.9, 166.8, 165.8, 145.4, 144.2, 142.2, 132.1, 129.7, 129.6, 126.3, 116.4, 69.0, 62.1, 43.1, 42.9, 34.3, 26.3[10]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized triazines. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[11][12] For example, the electron impact (EI) mass spectra of 5-substituted 1,3,5-triazin-2-ones show characteristic fragmentations, including the loss of the substituent at the 5-position and extrusion/ring-contraction processes.[11]

Table 2: Quantitative Data for Selected Substituted 1,3,5-Triazines

CompoundMolecular FormulaYield (%)m.p. (°C)HRMS (m/z) [M+H]⁺Reference
2,4-dichloro-6-(3,4-dihydroxyphenylethylamino)-1,3,5-triazineC₁₁H₁₀Cl₂N₄O₂---[13]
4-(4,6-dimorpholino-1,3,5-triazin-2-yloxy)benzaldehydeC₁₈H₂₁N₅O₄69>300372[14]
2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazineC₂₁H₂₉N₇O90230-232-[9]
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. This technique is crucial for understanding the spatial arrangement of substituents on the triazine ring and for studying intermolecular interactions in the solid state.[15]

Experimental Protocol: General Procedure for Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling, vapor diffusion, and liquid-liquid diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Biological Activity and Signaling Pathways

Substituted 1,3,5-triazines are known to exhibit a wide range of biological activities. A significant area of research focuses on their potential as anticancer agents. Many of these compounds exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, making them promising candidates for cancer therapy.[1][14][16][17]

The inhibition of this pathway by 1,3,5-triazine derivatives can be demonstrated through experiments such as Western blotting to assess the phosphorylation status of key proteins like Akt.[18][19][20]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Triazine Substituted 1,3,5-Triazine Triazine->PI3K Triazine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted 1,3,5-triazines.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation [18][19][20][21]

  • Cell Culture and Treatment: Cells are cultured to logarithmic growth phase and treated with the 1,3,5-triazine compound at various concentrations for a specified time. A vehicle control (e.g., DMSO) is included.

  • Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total Akt. Densitometric analysis is performed to quantify the levels of phosphorylated Akt relative to total Akt.

Conclusion

Substituted 1,3,5-triazines represent a versatile and highly valuable class of compounds with significant potential in drug discovery and development. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse triazine libraries. Comprehensive characterization using modern analytical techniques is essential for unambiguous structure determination and purity assessment. Furthermore, understanding the interaction of these compounds with key biological targets, such as the PI3K/Akt/mTOR signaling pathway, is crucial for the rational design of novel therapeutic agents. This guide serves as a foundational resource for researchers engaged in the exploration of this important heterocyclic scaffold.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Cyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of cyanuric acid, a molecule of significant interest in various industrial and pharmaceutical applications. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural elucidation, offering a core resource for researchers in crystallography, materials science, and drug development.

Crystallographic Data Summary

The crystal structure of cyanuric acid has been determined with high precision, revealing a densely packed network stabilized by extensive hydrogen bonding. The key crystallographic data are summarized in the tables below for clear comparison. Two principal monoclinic space groups, C2/c and C2/n, have been reported for cyanuric acid, with the former being an alternative and standard setting.[1]

Table 1: Unit Cell Parameters for Cyanuric Acid

ParameterC2/c Setting[1]C2/n Setting (CYURAC10)[1]C2/n Setting[2]
Space Group C2/cC2/nA 1 2/n 1
a (Å) 7.907-7.749
b (Å) 6.7347-6.736
c (Å) 11.9564-11.912
α (°) 90-90
β (°) 90.07130.602130.69
γ (°) 90-90
Volume (ų) 483.411(15)482.078-

Table 2: Selected Average Bond Lengths and Angles in Cyanuric Acid (C2/c Setting)

Bond/AngleLength (Å) / Degrees (°)[1]
C-N 1.3672(16) - 1.3695(11)
C-O Agreement with CYURAC10
C-N-C Agreement with CYURAC10
N-C-N Agreement with CYURAC10

The molecular structure of cyanuric acid in its keto form is characterized by a six-membered ring of alternating carbon and nitrogen atoms.[1] The molecule exhibits partial aromatic character.[1] The crystal packing is dominated by strong N-H···O hydrogen bonds, forming a two-dimensional layered network.[1]

Experimental Protocols

The determination of the crystal structure of cyanuric acid involves several key experimental stages, from crystal growth to data collection and structure refinement.

Crystal Growth: Hydrothermal Synthesis

A common method for obtaining high-quality single crystals of cyanuric acid is through in situ hydrothermal synthesis.[1]

  • Starting Materials: An organic precursor molecule, such as H3TTTA, is used.[1]

  • Reaction Conditions: The precursor undergoes acid-catalyzed hydrolysis. The pH of the reaction mixture is typically acidic (pH < 2).[1]

  • Temperature and Pressure: The reaction is carried out under autogenous pressure at an elevated temperature, for example, 180°C for 48 hours.[1]

  • Outcome: This process yields colorless, prismatic single crystals of cyanuric acid suitable for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction

The core of the crystal structure analysis lies in the collection and interpretation of X-ray diffraction data.

  • Crystal Mounting: A suitable single crystal is selected under an optical microscope and mounted on the end of a glass fiber.[1]

  • Diffractometer: A four-circle diffractometer, such as a Bruker AXS SMART APEX CCD, is employed for data collection.[1]

  • X-ray Source: Monochromatic X-ray radiation, typically Molybdenum Kα (λ = 0.71073 Å), is used.[1]

  • Data Collection Temperature: Data is often collected at a controlled temperature, for instance, 293(2) K, to minimize thermal vibrations.[1]

  • Data Processing: The collected diffraction intensities are processed, corrected for various factors (e.g., Lorentz and polarization effects), and used to solve and refine the crystal structure.

Workflow and Signaling Pathway Visualizations

To illustrate the logical flow of the crystal structure analysis process, a workflow diagram is provided below.

Crystal_Structure_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Refinement cluster_output Output start Start: Cyanuric Acid Precursor hydrothermal Hydrothermal Synthesis (e.g., 180°C, 48h) start->hydrothermal crystal_selection Single Crystal Selection hydrothermal->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray Single-Crystal X-ray Diffraction (e.g., Bruker APEX CCD, Mo Kα) mounting->xray data_processing Data Processing & Correction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif Crystallographic Information File (CIF) validation->cif report Publication/Report validation->report

Caption: Workflow for the crystal structure analysis of cyanuric acid.

This guide provides a foundational understanding of the crystal structure of cyanuric acid, supported by detailed data and experimental methodologies. The provided information is intended to facilitate further research and application development involving this versatile molecule.

References

The Solubility of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione in Organic Solvents: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the current state of knowledge regarding the solubility of THICA, intended for researchers, scientists, and professionals in drug development. Due to the absence of specific quantitative data for THICA, this document will provide available information on the closely related and more extensively studied compound, cyanuric acid (1,3,5-triazine-2,4,6-triol), to offer a contextual understanding. It is crucial to note that while structurally similar, the solubility characteristics of cyanuric acid may not be directly extrapolated to THICA due to differences in their functional groups.

Physicochemical Properties of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione (THICA)

PropertyValue
Chemical Formula C₃H₃N₃O₆
Molecular Weight 177.07 g/mol
CAS Number 143435-52-3
Synonyms Trihydroxy isocyanuric acid, N,N',N''-trihydroxyisocyanuric acid

Solubility of the Related Compound: Cyanuric Acid

While specific data for THICA is unavailable, qualitative and some quantitative solubility data for cyanuric acid in various solvents have been reported. This information can serve as a preliminary guide for solvent selection in potential studies involving THICA, with the caveat that experimental verification is essential.

Table 1: Qualitative and Quantitative Solubility of Cyanuric Acid in Various Solvents

SolventTemperatureSolubility
Water 25 °C0.2 g/100 mL
Hot Ethanol Not SpecifiedSoluble
Cold Methanol Not SpecifiedInsoluble
Diethyl Ether Not SpecifiedInsoluble
Acetone Not SpecifiedInsoluble
Benzene Not SpecifiedInsoluble
Chloroform Not SpecifiedInsoluble
Dimethylformamide (DMF) Not Specified7.2 g/100 mL
Dimethyl Sulfoxide (DMSO) Not Specified17.4 g/100 mL

Hypothetical Experimental Protocol for Solubility Determination

In the absence of established protocols for THICA, a general methodology for determining the solubility of a solid compound in an organic solvent is outlined below. This protocol is based on the widely used isothermal equilibrium method.

3.1. Materials and Apparatus

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a heating mantle

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

  • Preparation of Saturated Solutions: An excess amount of THICA is added to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: The mixture is agitated in a thermostatic bath at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A clear supernatant is then carefully withdrawn after centrifugation to separate any remaining solid particles.

  • Sample Preparation for Analysis: A known volume of the supernatant is carefully transferred to a volumetric flask and diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: The concentration of THICA in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of THICA of known concentrations is used for quantification.

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the hypothetical protocol.

experimental_workflow Figure 1. General Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Isothermal Equilibration prep->equil Agitation at constant T sep Phase Separation (Centrifugation) equil->sep Attainment of equilibrium dil Dilution of Supernatant sep->dil Sampling of clear supernatant analysis Concentration Analysis (e.g., HPLC, UV-Vis) dil->analysis Preparation for measurement calc Solubility Calculation analysis->calc Quantification against calibration curve

Figure 1. General Workflow for Solubility Determination (Within 100 characters)

Conclusion and Future Directions

This technical guide highlights the current lack of publicly available quantitative data on the solubility of this compound in organic solvents. The provided information on the related compound, cyanuric acid, and a general experimental protocol are intended to serve as a starting point for researchers in this area.

Future research should focus on the systematic experimental determination of THICA's solubility in a range of common organic solvents (e.g., alcohols, ketones, ethers, and amides) at various temperatures. The development and validation of a reliable analytical method for the quantification of THICA is a prerequisite for such studies. A comprehensive understanding of its solubility profile is essential for its potential applications in drug development and other scientific fields, facilitating formulation design, purification, and reaction chemistry.

Quantum Mechanical Insights into Triazine Structures: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of quantum mechanical calculations applied to the structural elucidation of triazine isomers. It is intended for researchers, scientists, and drug development professionals who are interested in the computational chemistry of these important heterocyclic compounds. This document details the methodologies used in such calculations, presents comparative data for the three triazine isomers, and visualizes key computational workflows.

Introduction to Triazines and Computational Approaches

Triazines are a class of nitrogen-containing heterocyclic compounds with the molecular formula C₃H₃N₃. They exist as three structural isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine), distinguished by the positions of the nitrogen atoms in the six-membered ring.[1] These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4]

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structural and electronic properties of triazine isomers.[5][6] These computational methods allow for the precise determination of molecular geometries, electronic properties, and relative stabilities, providing insights that are crucial for rational drug design.[7][8]

Computational Methodologies

The accurate prediction of triazine structures and properties relies on robust computational protocols. A typical workflow involves geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm the nature of the stationary point and to derive thermochemical data.

Experimental Protocol: Geometry Optimization and Frequency Analysis

A standard protocol for performing quantum mechanical calculations on triazine isomers using the Gaussian 16 software package is outlined below.[9][10] This protocol employs the widely used B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide reliable results for organic molecules.[5][11]

Software: Gaussian 16[12]

Methodology:

  • Molecule Specification:

    • The initial molecular structure of the triazine isomer is defined in a Gaussian input file (.gjf or .com). The structure can be specified using Cartesian coordinates or Z-matrix format.[9]

    • The charge is set to 0 and the spin multiplicity to 1 for the neutral, closed-shell molecules.[9]

  • Route Section (#p line):

    • #p B3LYP/6-311++G(d,p): This specifies the use of the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[5][11]

    • Opt: This keyword requests a geometry optimization to locate the minimum energy structure.[12]

    • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry. This is crucial to verify that the optimized structure is a true minimum (no imaginary frequencies) and to compute thermochemical properties.[13]

    • Pop=NBO: This requests a Natural Bond Orbital (NBO) analysis to be performed to study charge distribution and orbital interactions.[14]

  • Execution and Analysis:

    • The calculation is run using the Gaussian 16 program.

    • Upon completion, the output file (.log or .out) is analyzed to extract the optimized geometric parameters (bond lengths and angles), electronic properties (HOMO-LUMO energies), and the results of the frequency and NBO analyses.

A schematic of this computational workflow is presented below.

G cluster_input Input Preparation cluster_calc Quantum Mechanical Calculation cluster_output Output Analysis mol_spec Define Molecule (Coordinates, Charge, Multiplicity) route_sec Define Route Section (Method, Basis Set, Keywords: Opt, Freq) mol_spec->route_sec Combine in Input File opt Geometry Optimization route_sec->opt Run Gaussian freq Frequency Calculation opt->freq Use Optimized Geometry electronic Electronic Properties (HOMO, LUMO, Dipole Moment) opt->electronic nbo NBO Analysis (Charges, Orbital Interactions) opt->nbo geom Optimized Geometry (Bond Lengths, Angles) freq->geom thermo Thermochemistry (Zero-point energy, Enthalpy) freq->thermo G cluster_isomers Triazine Isomers (C3H3N3) cluster_stability Relative Stability (Theoretical) i123 1,2,3-Triazine i124 1,2,4-Triazine i135 1,3,5-Triazine stability_order 1,3,5-Triazine > 1,2,4-Triazine > 1,2,3-Triazine (Most Stable -> Least Stable)

References

Methodological & Application

Application Notes and Protocols for the HPLC-Based Detection and Quantification of Cyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the detection and quantification of cyanuric acid using High-Performance Liquid Chromatography (HPLC). The following sections offer a comparative overview of various methods, comprehensive experimental procedures, and a visual representation of the analytical workflow.

Introduction

Cyanuric acid (CA) is a chemical compound used as a chlorine stabilizer in swimming pools and is also a known metabolite and degradation product of melamine.[1][2][3] Its detection and quantification are crucial in various fields, including environmental monitoring, food safety, and clinical toxicology. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted, robust, and sensitive technique for the analysis of cyanuric acid.[4][5] This document outlines several validated HPLC methods applicable to different sample matrices.

Comparative Quantitative Data

The selection of an appropriate HPLC method often depends on the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of several published methods for cyanuric acid analysis, providing a clear comparison of their key analytical parameters.

Table 1: HPLC Methods for Cyanuric Acid Quantification in Water Samples

ParameterMethod 1Method 2Method 3
Column PhenylPorous Graphitic Carbon (PGC)C18
Mobile Phase Phosphate Buffer (pH 6.7)Phosphate Buffer (pH 9.1)95% Phosphate Buffer : 5% Methanol (v/v), pH 7.2-7.4
Detection UV at 213 nmUV at 213 nmUV at 213 nm
Linearity Range Not SpecifiedNot Specified0.5 - 125 mg/L[4][5]
LOD 0.07 mg/L[1][2]0.02 mg/L[1][2]0.05 mg/L[4][5]
LOQ Not SpecifiedNot SpecifiedNot Specified
Recovery 99.8% (for 4.8-50.0 mg/L fortified samples)[1][6]99.8% (for 4.8-50.0 mg/L fortified samples)[1][6]Not Specified
Run Time 4 min[1][2]8 min[1][2]Not Specified

Table 2: HPLC Methods for Cyanuric Acid Quantification in Biological and Other Matrices

ParameterMethod 4 (Urine & Pool Water)Method 5 (Air Samples)Method 6 (Food Compositions & Biofluids)
Column Reverse Phase C18µ-Bondapak C18Amaze TH HILIC Mixed-Mode
Mobile Phase Sodium Phosphate Monohydrate in Methanol (pH 7.0)[7]0.005 M Na2HPO4, 5:95 (v/v) Methanol:Water (pH 7.0)[8]Acetonitrile, Buffer
Detection UV (Wavelength not specified)UV at 225 nm[8]UV, ELSD, CAD, RI, MS[9]
Linearity Range 1 - 10 µg/mL[7]1 - 750 µg per sample[8]Not Specified
LOD ~0.05 µg/mL (Urine), ~0.1 µg/mL (Pool Water)[7]0.3 µg per sample[8]Not Specified
LOQ Not SpecifiedNot SpecifiedNot Specified
Recovery 103 ± 3% (for 1.0, 5.0, and 10.0 µg/mL fortified samples)[7]Not SpecifiedNot Specified
Run Time Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for the sample preparation and HPLC analysis of cyanuric acid in various matrices.

Protocol 1: Analysis of Cyanuric Acid in Swimming Pool Water

This protocol is based on the method utilizing a Phenyl column for rapid analysis.[1][2]

1. Sample Preparation:

  • For most swimming pool water samples, no cleanup is required.[1]

  • If significant particulate matter is present, filter the sample through a 0.45 µm syringe filter.

2. HPLC-UV System and Conditions:

  • HPLC Column: Phenyl column.

  • Mobile Phase: Isocratic elution with phosphate buffer (pH 6.7).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV at 213 nm.

  • Run Time: Approximately 4 minutes.

3. Calibration:

  • Prepare a stock solution of cyanuric acid (e.g., 1000 mg/L) in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 mg/L).

  • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

4. Sample Analysis:

  • Inject the prepared water sample into the HPLC system.

  • Identify the cyanuric acid peak based on the retention time obtained from the standards.

  • Quantify the cyanuric acid concentration in the sample using the calibration curve.

Protocol 2: Analysis of Cyanuric Acid in Water with pH Control

This protocol is an optimized method that emphasizes pH control of the mobile phase for improved sensitivity and reproducibility.[4][5]

1. Sample Preparation:

  • To suppress the complex equilibria of chlorinated isocyanurates, add ascorbic acid to the sample to reduce them to cyanuric acid.[4][5]

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC-UV System and Conditions:

  • HPLC Column: C18 column.

  • Mobile Phase: Isocratic elution with 95% phosphate buffer: 5% methanol (v/v), with the pH precisely adjusted to the narrow range of 7.2-7.4.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV at 213 nm.[4][5]

3. Calibration and Analysis:

  • Follow the calibration and analysis steps outlined in Protocol 1, ensuring the standards are prepared in the mobile phase.

Protocol 3: Simultaneous Analysis of Melamine and Cyanuric Acid in Food Matrices

This protocol utilizes a HILIC mixed-mode column for the simultaneous determination of melamine and cyanuric acid.[3][9]

1. Sample Preparation (General):

  • A common extraction solvent for melamine and cyanuric acid is a mixture of acetonitrile and water.[10] For complex matrices like infant formula, a solid-phase extraction (SPE) cleanup may be necessary.[11]

  • Extraction: Homogenize the sample and extract with an appropriate solvent (e.g., acetonitrile/water). Sonication can aid in extraction.[10]

  • Cleanup (if necessary): Use Oasis MAX cartridges for cyanuric acid cleanup.[11] The general steps involve conditioning, equilibrating, loading the sample extract, washing, and eluting the analyte.[11]

  • Filter the final extract through a 0.2 µm syringe filter before injection.[11]

2. HPLC-MS/MS System and Conditions:

  • HPLC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Accucore HILIC[3] or ACQUITY UPLC BEH HILIC[11]).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Detector: Mass Spectrometer (MS) for high sensitivity and selectivity, especially in complex matrices.[3]

3. Calibration and Analysis:

  • Prepare mixed calibration standards of melamine and cyanuric acid in a solvent that mimics the final sample extract.

  • Inject standards and samples and quantify using the respective peak areas.

Visualized Workflow

The following diagram illustrates a general workflow for the HPLC analysis of cyanuric acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water, Urine, Food) Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) (Optional, for complex matrices) Filtration->SPE If necessary Dilution Dilution with Mobile Phase Filtration->Dilution SPE->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Separation Chromatographic Separation (e.g., C18, Phenyl, HILIC) HPLC_Injection->Separation Detection UV Detection (e.g., 213 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification (using Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of cyanuric acid.

References

Application Note: GC-MS Analysis of Triazine Herbicides in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been extensively used in agriculture since the 1950s to control broadleaf weeds in crops.[1] Due to their widespread use, persistence, and potential for runoff from agricultural fields, triazine herbicides and their degradation products are frequently detected in surface and groundwater, posing a potential risk to the environment and human health.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels for some of these compounds in drinking water, necessitating sensitive and reliable analytical methods for their monitoring.[1]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of triazine herbicides in environmental samples.[2][3] Its high sensitivity and selectivity allow for the accurate identification and quantification of these compounds at trace levels.[2] This application note provides a detailed protocol for the analysis of triazine herbicides in water samples using solid-phase extraction (SPE) for sample preconcentration followed by GC-MS analysis.

Materials and Methods

Reagents and Standards

All solvents used should be of pesticide residue analysis grade or equivalent. Analytical standards for triazine herbicides and their degradation products, as well as isotopically labeled internal standards (e.g., Atrazine-d5), should be of high purity (≥98%).

Sample Collection and Preservation

Collect water samples in clean amber glass bottles. To prevent microbial degradation of the analytes, samples should be preserved at the time of collection. For example, according to EPA Method 523, this can be achieved by adding ammonium acetate and 2-chloroacetamide.[4] Samples should be stored at 4°C and extracted as soon as possible.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration of triazine herbicides from water samples.[2][5][6] C18 bonded silica or graphitized carbon black are frequently used sorbents.[5]

Protocol for SPE using C18 cartridges:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Pass a known volume of the water sample (e.g., 250-1000 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[5][7]

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the retained analytes from the cartridge with a suitable organic solvent. A common elution solvent is ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[7] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: Concentrate the eluate to a final volume of approximately 1 mL using a gentle stream of nitrogen.[7] Add an internal standard (e.g., Atrazine-d5) and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[7]

G cluster_prep Sample Preparation Workflow sample Water Sample Collection (250-1000 mL) loading Sample Loading (5-10 mL/min) sample->loading conditioning SPE Cartridge Conditioning (Methanol, DI Water) conditioning->loading washing Cartridge Washing (DI Water) loading->washing drying Cartridge Drying (Nitrogen Stream) washing->drying elution Analyte Elution (e.g., Ethyl Acetate) drying->elution concentration Eluate Concentration (Nitrogen Stream) elution->concentration reconstitution Reconstitution & Internal Standard Addition concentration->reconstitution analysis GC-MS Analysis reconstitution->analysis G cluster_workflow Overall Analytical Workflow start Start sample_prep Sample Preparation (Solid-Phase Extraction) start->sample_prep gc_separation GC Separation (Capillary Column) sample_prep->gc_separation ms_detection MS Detection (EI, SIM/Full Scan) gc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-triazine derivatives are a significant class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and ability to participate in various intermolecular interactions make them a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] These compounds exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[5][6] In materials science, they are utilized as components of polymers, dyes, and lubricants.[1][5]

Traditionally, the synthesis of 1,3,5-triazines, often starting from cyanuric chloride, requires harsh reaction conditions and long reaction times.[1] Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering several advantages such as dramatically reduced reaction times (from hours or days to minutes), improved yields, and cleaner reaction profiles.[1][2][3][4][5] This technology allows for rapid and controlled heating, which can be pivotal for the selective synthesis of mono-, di-, and tri-substituted triazines.[1]

Application Notes: Therapeutic Potential of 1,3,5-Triazine Derivatives

The 1,3,5-triazine core is a key component in numerous therapeutic agents. Its derivatives have been extensively investigated for various pharmacological applications.

  • Anticancer Activity: A significant area of research focuses on the development of 1,3,5-triazine derivatives as anticancer agents.[5][7] These compounds have shown efficacy against various cancer cell lines, including colorectal, cervical, and breast cancer.[5][8]

  • Mechanism of Action - PI3K/mTOR Pathway Inhibition: Certain 1,3,5-triazine derivatives function by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration. One such critical pathway is the PI3K/Akt/mTOR pathway.[8] The inhibition of PI3K and mTOR by these derivatives can lead to cell cycle arrest and apoptosis in cancer cells, making them promising candidates for targeted cancer therapy.[8] For instance, novel 1,3,5-triazine derivatives have been shown to be potent inhibitors of cervical cancer through the dual inhibition of PI3K/mTOR.[8]

Below is a diagram illustrating the simplified PI3K/mTOR signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Caption: PI3K/mTOR signaling pathway inhibited by 1,3,5-triazine derivatives.

  • Other Biological Activities: Besides their anticancer properties, 1,3,5-triazine derivatives have demonstrated a broad spectrum of biological activities, including anti-HIV, antimalarial, antimicrobial, and anti-inflammatory effects.[5][9]

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of different classes of 1,3,5-triazine derivatives.

Protocol 1: Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines via Nucleophilic Substitution of Cyanuric Chloride

This protocol describes the synthesis of morpholine-functionalized 1,3,5-triazine derivatives, which have shown potential as anticancer agents.[5] The synthesis involves a stepwise nucleophilic substitution of the chlorine atoms on the cyanuric chloride core. Microwave irradiation is used in the final substitution step to significantly reduce the reaction time.

  • Materials:

    • Cyanuric chloride

    • 2-Chloroaniline

    • Morpholine

    • Various primary or secondary amines

    • Acetone

    • N,N-Dimethylformamide (DMF)

    • Sodium carbonate (Na₂CO₃)

    • Tetrabutylammonium bromide (TBAB)

    • Microwave reactor

  • Procedure:

    • Synthesis of 2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine: Dissolve cyanuric chloride in acetone and cool to 0-5°C. Add a solution of 2-chloroaniline in acetone dropwise while maintaining the temperature. Stir the reaction mixture for a specified time.

    • Synthesis of 4-chloro-N-(2-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine: To the solution from the previous step, add morpholine and stir at room temperature.

    • Microwave-assisted synthesis of the final derivatives: In a microwave vial, mix the 4-chloro-N-(2-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine intermediate, the desired amine, sodium carbonate as a base, and TBAB as a phase-transfer catalyst in DMF.[5]

    • Seal the vial and place it in the microwave reactor. Irradiate at a specified power and temperature for a short duration (e.g., 150 seconds).[5]

    • After the reaction is complete, cool the vial, and pour the mixture into ice water.

    • Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

The general workflow for this protocol is depicted below.

protocol1_workflow cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution cluster_step3 Step 3: Microwave-Assisted Final Substitution A1 Cyanuric Chloride + 2-Chloroaniline A2 Stir at 0-5°C A1->A2 A3 2,4-dichloro-6-(2-chloroanilino) -1,3,5-triazine A2->A3 B1 Intermediate from Step 1 + Morpholine A3->B1 B2 Stir at Room Temp. B1->B2 B3 4-chloro-N-(2-chlorophenyl)-6- morpholino-1,3,5-triazin-2-amine B2->B3 C1 Intermediate from Step 2 + Amine, Na₂CO₃, TBAB, DMF B3->C1 C2 Microwave Irradiation (e.g., 150°C, 50W, 150s) C1->C2 C3 Work-up and Purification C2->C3 C4 Final Tri-substituted 1,3,5-Triazine Derivative C3->C4

Caption: Workflow for the synthesis of trisubstituted 1,3,5-triazines.

Protocol 2: Solvent-Free Synthesis of 2,4,6-Tris-substituted-1,3,5-triazines via Cyclotrimerization of Nitriles

This protocol outlines a green chemistry approach for the synthesis of symmetrically substituted 1,3,5-triazines from nitriles under solvent-free conditions using microwave irradiation.[1]

  • Materials:

    • Aromatic or aliphatic nitriles

    • Catalyst (e.g., silica-supported Lewis acids)

    • Microwave reactor

  • Procedure:

    • In a microwave-safe vessel, mix the nitrile with a catalytic amount of the silica-supported Lewis acid.

    • Place the vessel in the microwave reactor and irradiate at a specified power and temperature for a short period.

    • After completion, cool the reaction mixture.

    • The product can be purified by appropriate methods such as recrystallization from a suitable solvent.

The workflow for this protocol is presented below.

protocol2_workflow Start Nitrile + Catalyst MW_Step Microwave Irradiation (Solvent-Free) Start->MW_Step Workup Cooling and Purification MW_Step->Workup Product 2,4,6-Tris-substituted 1,3,5-Triazine Workup->Product

Caption: Workflow for solvent-free cyclotrimerization of nitriles.

Data Presentation

The following tables summarize the quantitative data for the microwave-assisted synthesis of various 1,3,5-triazine derivatives based on the protocols described in the literature.

Table 1: Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives[5]

CompoundAmineMicrowave Power (W)Temperature (°C)Time (s)Yield (%)
4 2-Phenylethylamine5015015087
5 4-Methoxyphenethylamine5015015082
6 3,4-Dimethoxyphenethylamine5015015075
7 2-(Pyridin-2-yl)ethan-1-amine5015015078
8 Benzylamine5015015085
9 4-Methoxybenzylamine5015015081
10 3,4-Dimethoxybenzylamine5015015060
11 Piperonylamine5015015054

Table 2: Microwave-Assisted Cyclotrimerization of Nitriles[1]

EntryNitrileCatalystMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1 BenzonitrileY(TfO)₃ on SiO₂-1801095
2 4-MethoxybenzonitrileY(TfO)₃ on SiO₂-1801098
3 4-ChlorobenzonitrileY(TfO)₃ on SiO₂-1801096
4 AcetonitrileY(TfO)₃ on SiO₂-1501575

Table 3: Microwave-Assisted Synthesis of 2,4-Diamino-1,3,5-triazines from Dicyandiamide and Nitriles[4][10]

| Entry | Nitrile | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzonitrile | 90 | 175 | 10 | 83 | | 2 | 4-Anisonitrile | 90 | 190 | 10 | 96 | | 3 | 4-Nitrobenzonitrile | 90 | 190 | 15 | 74 | | 4 | 4-Chlorobenzonitrile | 90 | 190 | 10 | 82 | | 5 | 2-Naphthonitrile | 90 | 205 | 10 | 83 |

Microwave-assisted synthesis represents a powerful tool for the rapid and efficient production of 1,3,5-triazine derivatives. These protocols highlight the versatility of this approach, enabling the synthesis of a wide array of substituted triazines under environmentally friendly conditions. The significant reduction in reaction times and often improved yields make this methodology highly attractive for researchers in academia and the pharmaceutical industry, accelerating the discovery and development of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Bioactive Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive triazine derivatives using ultrasound irradiation. This innovative approach offers significant advantages over conventional synthetic methods, including accelerated reaction times, increased yields, and adherence to the principles of green chemistry. The provided protocols are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug development.

Introduction to Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis, also known as sonochemistry, utilizes the energy of high-frequency sound waves to initiate and accelerate chemical reactions.[1] The underlying mechanism involves acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[1] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant enhancement in reaction rates.[1]

The application of ultrasound in the synthesis of 1,3,5-triazine derivatives has been shown to be a highly efficient and environmentally friendly alternative to traditional heating methods.[2][3] Studies have demonstrated that sonochemical methods can dramatically reduce reaction times from hours to mere minutes and significantly improve product yields.[4][5]

Advantages of Ultrasound-Assisted Synthesis for Bioactive Triazines

The synthesis of bioactive triazines under ultrasonic irradiation presents several key advantages:

  • Accelerated Reaction Rates: Sonication can drastically shorten reaction times. For instance, some reactions that require several hours of conventional reflux can be completed in as little as 5 to 35 minutes.[2][4]

  • Improved Yields: Ultrasound-assisted methods often lead to higher percentage yields of the desired triazine products compared to conventional techniques.[2][5]

  • Greener Chemistry: By reducing reaction times and often allowing for the use of more environmentally benign solvents like water, sonochemistry aligns with the principles of green chemistry.[2]

  • Milder Reaction Conditions: Many sonochemical reactions can be carried out at ambient temperature and pressure, avoiding the need for high temperatures and specialized equipment.[5]

Data Presentation: Comparative Synthesis of Triazine Derivatives

The following tables summarize the quantitative data from various studies, comparing the efficiency of ultrasound-assisted synthesis with conventional heating methods for the preparation of bioactive triazine derivatives.

Table 1: Comparison of Reaction Time and Yield for Triazine Synthesis

Triazine Derivative TypeSynthesis MethodReaction TimeYield (%)Reference
1,3,5-Triazine DerivativesUltrasound-Assisted5 min>75[2]
1,3,5-Triazine DerivativesConventional Heating5-6 h69[4]
4,6-Disubstituted-1,3,5-triazine Hydrazone DerivativesUltrasound-Assisted30-60 minup to 96[4]
4,6-Disubstituted-1,3,5-triazine Hydrazone DerivativesConventional Heating4-5 h-[4]
Triazine Based Pyrazoline DerivativesUltrasound-Assisted30-40 min81-89[5]
Triazine Based Pyrazoline DerivativesConventional Heating3 h70-75[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of triazine derivatives using both ultrasound-assisted and conventional methods, as well as protocols for evaluating their biological activity.

General Protocol for Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives

This protocol is a generalized procedure based on methodologies reported in the literature.[2][6]

Materials:

  • Cyanuric chloride

  • Substituted anilines or other nucleophiles

  • Acetone or water as solvent

  • Sodium carbonate (10% solution)

  • Ultrasound probe or bath

  • Standard laboratory glassware

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve cyanuric chloride (0.01 mol) in the chosen solvent (e.g., 30 mL of acetone).

  • To this solution, add the substituted aniline or other nucleophile (0.02 mol) dropwise with constant stirring at room temperature.

  • Subject the reaction mixture to ultrasonic irradiation for 25-35 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, slowly add a 10% sodium carbonate solution to neutralize the hydrochloric acid formed during the reaction.

  • Pour the reaction mixture into a beaker containing crushed ice to precipitate the solid product.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified triazine derivative.

Protocol for In Vitro Anticancer Activity Evaluation: MTT Assay

This protocol is adapted from standard MTT assay procedures to assess the cytotoxicity of synthesized triazine derivatives against cancer cell lines.[7][8][9]

Materials:

  • Synthesized triazine compounds

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized triazine compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the triazine compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Protocol for In Vitro Antimicrobial Activity Evaluation: Broth Dilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized triazine derivatives against bacterial strains.[10]

Materials:

  • Synthesized triazine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • 96-well plates

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized triazine compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in nutrient broth to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the 96-well plate.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and bioactivity testing of triazine derivatives, as well as a key signaling pathway targeted by some bioactive triazines.

G cluster_synthesis Synthesis Workflow start Start: Reactants (Cyanuric Chloride, Nucleophile) ultrasound Ultrasound-Assisted Synthesis (25-35 min) start->ultrasound conventional Conventional Heating (3-6 hours) start->conventional neutralization Neutralization (10% Na2CO3) ultrasound->neutralization conventional->neutralization precipitation Precipitation (Crushed Ice) neutralization->precipitation purification Filtration, Washing, & Recrystallization precipitation->purification product Purified Bioactive Triazine Derivative purification->product

Caption: General workflow for the synthesis of bioactive triazines.

G cluster_bioactivity Bioactivity Evaluation Workflow start Synthesized Triazine Derivative anticancer Anticancer Activity (MTT Assay) start->anticancer antimicrobial Antimicrobial Activity (Broth Dilution) start->antimicrobial cell_culture Cell Seeding & Treatment anticancer->cell_culture bacterial_culture Bacterial Inoculation & Treatment antimicrobial->bacterial_culture incubation Incubation (48-72h) cell_culture->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition dissolution Formazan Dissolution (DMSO) mtt_addition->dissolution absorbance_cancer Absorbance Reading (570 nm) dissolution->absorbance_cancer ic50 IC50 Determination absorbance_cancer->ic50 incubation_bac Incubation (24h) bacterial_culture->incubation_bac mic MIC Determination incubation_bac->mic

Caption: Workflow for evaluating the bioactivity of synthesized triazines.

G cluster_pathway EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Triazine Bioactive Triazine Derivative Triazine->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by bioactive triazines.

Conclusion

The use of ultrasound irradiation represents a significant advancement in the synthesis of bioactive triazine derivatives. The protocols and data presented herein demonstrate the potential of this technology to accelerate the discovery and development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific applications, contributing to the growing field of efficient and sustainable drug synthesis.

References

Application Notes: 1,3,5-Triazinane-2,4,6-Trione and its Derivatives as Crosslinking Agents in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-triazinane-2,4,6-trione, particularly its triallyl derivative, triallyl isocyanurate (TAIC), as a highly effective crosslinking agent for a variety of polymers. The unique trifunctional nature of TAIC allows for the formation of robust, three-dimensional polymer networks, leading to significant enhancements in the mechanical, thermal, and chemical properties of the resulting materials. These improvements make them suitable for a range of high-performance applications, including in the biomedical field.

Introduction to 1,3,5-Triazinane-2,4,6-Trione Derivatives as Crosslinking Agents

1,3,5-triazinane-2,4,6-trione, also known as isocyanuric acid, is a heterocyclic compound. Its derivatives, especially those functionalized with polymerizable groups, are of significant interest in polymer chemistry. Triallyl isocyanurate (TAIC) is a versatile and widely used crosslinking agent or co-monomer in polymer synthesis.[1] The three allyl groups in the TAIC molecule are capable of participating in polymerization reactions, which facilitates the formation of a stable three-dimensional cross-linked network.[2] This crosslinking significantly enhances the polymer's properties.

The crosslinking of polymers using TAIC can be initiated through various methods, with the most common being peroxide-induced crosslinking and radiation-induced crosslinking (e.g., using gamma rays or electron beams). The choice of initiation method depends on the polymer type and the desired final properties of the material.

Key Applications and Benefits

The incorporation of TAIC as a crosslinking agent imparts several beneficial properties to a wide range of polymers:

  • Enhanced Mechanical Properties: Crosslinking with TAIC significantly improves the tensile strength, modulus, and hardness of polymers. This is particularly evident in elastomers like ethylene-propylene-diene monomer (EPDM) rubber, where the addition of TAIC as a co-agent in peroxide curing systems leads to a more efficiently crosslinked network.

  • Improved Thermal Stability: The formation of a stable, three-dimensional network restricts the movement of polymer chains at elevated temperatures. This results in a higher heat distortion temperature and improved thermal stability. For instance, crosslinked poly(L-lactic acid) (PLLA) exhibits significantly enhanced thermal stability, making it suitable for applications requiring sterilization or use at elevated temperatures.[3]

  • Increased Chemical and Solvent Resistance: The crosslinked network reduces the ability of solvents to penetrate the polymer matrix, thereby improving its resistance to a wide range of chemicals and solvents.

  • Biomedical Applications: The ability to enhance the properties of biocompatible and biodegradable polymers, such as PLLA, makes TAIC-crosslinked materials promising for biomedical applications. These include scaffolds for tissue engineering, where the improved mechanical properties and controlled degradation rates are highly desirable.[3] The in vitro biocompatibility of crosslinked PLLA/TAIC composite nanofibers has been shown to be suitable for cell growth.[3]

Polymer Systems Compatible with 1,3,5-Triazinane-2,4,6-Trione Based Crosslinkers

A variety of thermoplastic and elastomeric materials can be effectively crosslinked using TAIC. Some of the most common polymer systems include:

  • Polyolefins: Polyethylene (PE), Polypropylene (PP)

  • Elastomers: Ethylene-propylene-diene monomer (EPDM) rubber, Fluororubbers (FKM)

  • Biocompatible and Biodegradable Polymers: Poly(lactic acid) (PLA)

  • Fluoropolymers: Ethylene tetrafluoroethylene (ETFE), Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

  • Other Thermoplastics: Polyvinyl chloride (PVC), Polystyrene (PS)

Data Summary of Polymer Properties with TAIC Crosslinking

The following tables summarize the quantitative effects of crosslinking with triallyl isocyanurate (TAIC) on the mechanical and thermal properties of various polymers.

Table 1: Mechanical Properties of Peroxide-Crosslinked EPDM Rubber with TAIC

Peroxide Concentration (phr)TAIC Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessCompression Set (%) (70°C, 22h)
1.50~1.5~400~55~25
1.51~2.0~350~60~20
1.52~2.2~300~65~15
1.53~2.5~250~70~10

Note: These values are illustrative and can vary based on the specific EPDM grade and other formulation components.[2]

Table 2: Thermal Properties of PLLA Crosslinked with TAIC via Gamma Irradiation

TAIC Content (wt%)Irradiation Dose (kGy)Onset Decomposition Temperature (°C)
00~322
025~325
30~317
325~328

Data suggests that the combination of TAIC and gamma irradiation significantly enhances the thermal stability of PLLA.[4]

Table 3: Properties of Radiation Crosslinked Fluoropolymers with TAIC

PolymerTAIC Content (wt%)Irradiation Dose (kGy)Key Property Improvement
ETFE3180Enhanced thermal aging properties and mechanical strength.
PVDF-HFPVariesVaries (Peroxide initiated)Increased crosslinking density and thermal stability.

Crosslinking with TAIC has been shown to improve the high-temperature performance of fluoropolymers for applications in demanding environments like aerospace.[5]

Experimental Protocols

Herein are detailed methodologies for key experiments involving the use of triallyl isocyanurate (TAIC) as a crosslinking agent.

Protocol 1: Peroxide Crosslinking of EPDM Rubber

Objective: To prepare and characterize peroxide-crosslinked EPDM rubber sheets with enhanced mechanical properties using TAIC as a co-agent.

Materials:

  • EPDM rubber

  • Dicumyl peroxide (DCP) or another suitable organic peroxide

  • Triallyl isocyanurate (TAIC)

  • Carbon black (or other fillers)

  • Processing oil (plasticizer)

  • Antioxidants

Equipment:

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Compression molding press with heated platens

  • Molds for tensile test specimens (dog-bone shape)

  • Tensile testing machine

  • Shore A durometer

  • Compression set testing fixture

Procedure:

  • Compounding:

    • Masticate the EPDM rubber on the two-roll mill until a smooth, continuous sheet is formed.

    • Gradually add the carbon black, processing oil, and antioxidants to the rubber and mix until a homogeneous compound is achieved.

    • In the final mixing stage, add the dicumyl peroxide and TAIC. It is crucial to maintain a low mixing temperature at this stage to prevent premature crosslinking (scorching).

  • Molding and Curing:

    • Take a predetermined amount of the compounded EPDM and place it into the pre-heated mold.

    • Place the mold in the compression molding press.

    • Apply pressure and heat to cure the rubber. Typical curing conditions are 170°C for 10 minutes, but the optimal time and temperature should be determined by rheometer testing.[2]

  • Characterization:

    • Allow the cured sheets to cool to room temperature.

    • Cut out dog-bone shaped specimens for tensile testing according to ASTM D412.

    • Measure the tensile strength, elongation at break, and modulus using a tensile testing machine.

    • Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240.

    • Determine the compression set according to ASTM D395 to evaluate the elastic recovery of the material.

Protocol 2: Radiation Crosslinking of Poly(L-lactic acid) (PLLA)

Objective: To prepare and characterize radiation-crosslinked PLLA films with improved thermal and mechanical properties using TAIC.

Materials:

  • Poly(L-lactic acid) (PLLA) pellets

  • Triallyl isocyanurate (TAIC)

  • Suitable solvent for PLLA (e.g., chloroform or dichloromethane)

Equipment:

  • Haake mixer or similar melt blending equipment

  • Compression molding press or film casting setup

  • Gamma irradiation source (e.g., Cobalt-60)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Tensile testing machine

Procedure:

  • Sample Preparation (Melt Blending):

    • Dry the PLLA pellets in a vacuum oven (e.g., at 80°C for 12 hours) to remove any moisture.[4]

    • Premix the dried PLLA pellets with the desired weight percentage of TAIC (e.g., 1, 3, or 5 wt%).[3]

    • Melt blend the PLLA/TAIC mixture in a Haake mixer at a temperature above the melting point of PLLA (e.g., 190°C) with a set rotation speed (e.g., 50 rpm) for a sufficient time (e.g., 10 minutes) to ensure a homogeneous blend.[4]

    • Prepare thin films of the PLLA/TAIC blend using a compression molding press or by solvent casting.

  • Gamma Irradiation:

    • Place the PLLA/TAIC films in a sealed container, and if desired, create an inert atmosphere by purging with nitrogen.

    • Expose the films to a gamma irradiation source at room temperature.

    • Apply the desired radiation dose (e.g., 5, 10, or 25 kGy).[3]

  • Characterization:

    • Thermal Analysis:

      • Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm) of the crosslinked PLLA.

      • Use TGA to evaluate the thermal stability and onset of degradation of the crosslinked material.

    • Mechanical Testing:

      • Perform tensile tests on the irradiated films to measure tensile strength, Young's modulus, and elongation at break.

    • Gel Content Measurement (optional):

      • To quantify the degree of crosslinking, the gel content can be determined by solvent extraction. Submerge a known weight of the crosslinked sample in a good solvent for PLLA (e.g., chloroform) for an extended period. The insoluble portion (the gel) is then dried and weighed. The gel content is calculated as the weight percentage of the insoluble part relative to the initial sample weight.

Visualizations

Crosslinking Mechanism of a Polymer with TAIC initiated by a Peroxide

G Peroxide Peroxide (e.g., DCP) Radical Peroxide Radical (RO•) Peroxide->Radical Decomposition Heat Heat Heat->Peroxide Initiation Polymer Polymer Chain (P-H) Radical->Polymer Hydrogen Abstraction Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical Polymer_Radical->Polymer_Radical Crosslinking TAIC TAIC (Triallyl Isocyanurate) Polymer_Radical->TAIC Addition TAIC_Radical TAIC Radical Polymer_Radical->TAIC_Radical Crosslinking Crosslinked_Network Crosslinked Polymer Network Polymer_Radical->Crosslinked_Network TAIC->TAIC_Radical TAIC_Radical->Polymer Chain Transfer TAIC_Radical->TAIC_Radical Crosslinking TAIC_Radical->Crosslinked_Network

Caption: Peroxide-initiated crosslinking workflow.

Experimental Workflow for Radiation Crosslinking of PLLA with TAIC

G Start Start Dry_PLLA Dry PLLA Pellets (Vacuum Oven) Start->Dry_PLLA Mix Melt Blend PLLA and TAIC (Haake Mixer) Dry_PLLA->Mix Prepare_Film Prepare PLLA/TAIC Film (Compression Molding) Mix->Prepare_Film Irradiate Gamma Irradiation Prepare_Film->Irradiate Characterize Characterization Irradiate->Characterize Thermal Thermal Analysis (DSC, TGA) Characterize->Thermal Mechanical Mechanical Testing (Tensile Test) Characterize->Mechanical End End Thermal->End Mechanical->End

Caption: PLLA/TAIC radiation crosslinking workflow.

Logical Relationship of TAIC Crosslinking on Polymer Properties

G TAIC 1,3,5-Triazinane-2,4,6-trione (TAIC) Crosslinking Formation of 3D Crosslinked Network TAIC->Crosslinking Participation of Allyl Groups Restricted_Mobility Restricted Polymer Chain Mobility Crosslinking->Restricted_Mobility Improved_Properties Improved Polymer Properties Restricted_Mobility->Improved_Properties Mechanical Enhanced Mechanical Strength (Tensile, Modulus, Hardness) Improved_Properties->Mechanical Thermal Increased Thermal Stability (Higher HDT) Improved_Properties->Thermal Chemical Improved Chemical Resistance Improved_Properties->Chemical

Caption: Impact of TAIC on polymer properties.

References

Triazine Derivatives: A Versatile Scaffold in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This document provides detailed application notes on the diverse roles of triazine derivatives in drug discovery, comprehensive experimental protocols for their synthesis and evaluation, and a summary of their quantitative biological data.

Application Notes

Triazine derivatives have garnered significant attention in drug discovery due to their versatile chemical nature, which allows for the introduction of various substituents at the 2, 4, and 6 positions of the triazine ring. This structural flexibility enables the fine-tuning of their physicochemical properties and biological activities.[1] The core applications of triazine derivatives in medicinal chemistry are centered on their potent anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Applications:

Triazine-based compounds have shown significant promise as anticancer agents by targeting various hallmarks of cancer.[2] They have been reported to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, triazine derivatives have been developed as inhibitors of:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several triazine derivatives have been designed to inhibit its activity.[3] By blocking the EGFR signaling pathway, these compounds can halt tumor growth and induce apoptosis.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, promoting cell survival and proliferation.[3] Triazine derivatives have been successfully developed as potent PI3K inhibitors, with some candidates advancing to clinical trials.[4]

  • Topoisomerases: These enzymes are crucial for DNA replication and repair. Triazine derivatives have been shown to inhibit topoisomerase activity, leading to DNA damage and cancer cell death.[3]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibition of CDKs by triazine derivatives can lead to cell cycle arrest and prevent the proliferation of cancer cells.[5]

Antimicrobial Applications:

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Triazine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[6] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimicrobial potency of these compounds.[6]

Anti-inflammatory and Other Applications:

Triazine derivatives have also been explored for their anti-inflammatory, antiviral, antimalarial, and anticonvulsant activities.[6][7] For instance, they can modulate the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8]

Quantitative Data Summary

The biological activity of triazine derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) for enzymes and cancer cell lines, and the minimum inhibitory concentration (MIC) for microorganisms. The following tables summarize the reported activities of various triazine derivatives.

Compound/DerivativeTarget/Cell LineIC50 Value (µM)Reference
Anticancer Activity
Derivative 14EGFR-TK2.54 ± 0.22[3]
Compound 18HCT116 cells0.5 ± 0.08[9]
Compound 47A549 cells0.20 ± 0.05[9]
Compound 47MCF-7 cells1.25 ± 0.11[9]
Compound 47HeLa cells1.03 ± 0.24[9]
Compound 35PI3Kδ0.0023[9]
Tri-substituted triazine 3bMCF7 cells6.19[10]
Mono-substituted triazinesMCF7 & C26 cells1.77 - 13.46[11]
Kinase Inhibitory Activity
Compound 47PI3K0.007[9]
Compound 47mTOR0.048[9]
Compound 18EGFR0.061[9]
Compounds 15, 16, 17EGFR0.305, 0.287, 0.229[9]
Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Antimicrobial Activity
Derivatives 7-9Gram-negative & Gram-positive bacteria4 - 8[12]
Derivative 10P. aeruginosa25[12]
Compounds 3b, 4c,dS. aureus, B. subtilis, M. luteus, C. albicans7.81 - 62.50[12]
Compound 1bC. albicans125[12]
Compounds 8a-eC. albicans8[13]
Compounds 17a, 17fC. albicans3.12[13]
Compounds 17b, 17eA. clavatus3.12[13]
Compounds 17c, 17gA. niger3.12[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of triazine derivatives.

Protocol 1: General Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazine Derivatives

This protocol describes a common method for synthesizing tri-substituted s-triazines starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The sequential substitution of the chlorine atoms is controlled by temperature.[2][14]

Materials:

  • Cyanuric chloride

  • Nucleophiles (e.g., amines, alcohols, thiols)

  • Base (e.g., NaHCO3, K2CO3, triethylamine)

  • Solvent (e.g., acetone, 1,4-dioxane, THF)

  • Standard laboratory glassware and equipment

Procedure:

  • First Substitution (0-5 °C): a. Dissolve cyanuric chloride in a suitable solvent and cool the solution to 0-5 °C in an ice bath. b. In a separate flask, dissolve the first nucleophile and a base in the same solvent. c. Add the nucleophile solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C. d. Stir the reaction mixture for 2-4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, isolate the monosubstituted product by filtration or extraction.

  • Second Substitution (Room Temperature): a. Dissolve the monosubstituted triazine derivative in a suitable solvent at room temperature. b. Add the second nucleophile and a base to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by TLC. e. Isolate the disubstituted product.

  • Third Substitution (Elevated Temperature): a. Dissolve the disubstituted triazine derivative in a suitable solvent. b. Add the third nucleophile and a base. c. Heat the reaction mixture to reflux (temperature will depend on the solvent) for 24-48 hours. d. Monitor the reaction by TLC. e. Upon completion, cool the reaction mixture and isolate the final trisubstituted triazine product. Purify the product using techniques such as recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Triazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the triazine derivatives in culture medium. The final DMSO concentration should be less than 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Protocol 3: Kinase Inhibition Assay (e.g., PI3K, EGFR)

This protocol outlines a general procedure for determining the inhibitory activity of triazine derivatives against a specific kinase.[15][16][17]

Materials:

  • Recombinant kinase (e.g., PI3Kα, EGFR)

  • Kinase-specific substrate (e.g., peptide, lipid)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Triazine derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of the triazine derivatives in the kinase assay buffer. b. Prepare a solution of the kinase and its substrate in the assay buffer.

  • Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted triazine derivatives or DMSO (control) to the wells of a 384-well plate. b. Add the kinase/substrate solution to each well. c. Initiate the kinase reaction by adding ATP to each well. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate. b. Incubate the plate for the recommended time to allow the detection signal to develop. c. Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the control. b. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[18][19]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Triazine derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: a. Prepare a standardized inoculum of the microorganism in the broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: a. Perform a two-fold serial dilution of the triazine derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation and Incubation: a. Add the prepared inoculum to each well containing the diluted compounds. b. Include a positive control (inoculum without compound) and a negative control (broth medium only). c. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.

Visualizations

The following diagrams illustrate key signaling pathways often targeted by triazine derivatives and a typical workflow in drug discovery.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Triazine Triazine Derivatives Triazine->EGFR Triazine->PI3K

Caption: EGFR signaling pathway and points of inhibition by triazine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Triazine Triazine Derivatives Triazine->PI3K

Caption: The PI3K/Akt/mTOR signaling cascade and inhibition by triazines.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Synthesis of Triazines) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval & Post-market Surveillance Clinical->Approval

Caption: A generalized workflow for drug discovery and development.

References

Application Notes and Protocols: Triazines in Materials Science for Enhanced Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triazine-based ultraviolet (UV) absorbers in materials science to enhance photostability. The information presented here is intended to guide researchers and professionals in the selection and application of these additives to protect polymeric materials from photodegradation.

Introduction to Triazine UV Absorbers

Triazine-based UV absorbers, particularly hydroxyphenyl triazines (HPTs), are a class of high-performance light stabilizers.[1][2][3] They are increasingly utilized in a wide array of materials, including plastics, coatings, and adhesives, to prevent the deleterious effects of UV radiation, such as loss of gloss, color change, cracking, and chalking.[4][5] Compared to other classes of UV absorbers like benzophenones and benzotriazoles, triazines offer superior photostability, thermal stability, and broad-spectrum UV absorption.[6] Their robust performance has led to their adoption in demanding applications where long-term durability is critical.[5][7][8][9]

Mechanism of Action

The photostabilizing effect of triazine UV absorbers is rooted in their molecular structure, which allows for the efficient absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy.[10] This process is cyclical and can be repeated numerous times without significant degradation of the absorber molecule, providing long-lasting protection to the host material.[10] The key mechanistic features are:

  • Intramolecular Hydrogen Bond: The presence of an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom on the triazine ring is crucial for their function.[7][11]

  • Excited State Intramolecular Proton Transfer (ESIPT): Upon absorption of UV radiation, the molecule is promoted to an excited state. This triggers an ultrafast and reversible intramolecular proton transfer, forming a transient keto-type species.

  • Energy Dissipation: The excited keto-type species rapidly returns to the ground state through non-radiative decay pathways, releasing the absorbed energy as heat.

  • Reversion to Ground State: A reverse proton transfer then occurs, regenerating the original enol-form of the molecule, ready to absorb another UV photon.

This highly efficient energy dissipation mechanism prevents the absorbed UV energy from initiating photo-oxidative degradation reactions within the polymer matrix.

Mechanism of Triazine UV Absorber cluster_ground_state Ground State (Enol Form) cluster_excited_state Excited State cluster_dissipation Energy Dissipation A Triazine (Ground State) B Excited State (Enol) A->B UV Photon Absorption C Excited State (Keto) B->C Excited State Intramolecular Proton Transfer (ESIPT) D Ground State (Keto Form) C->D Non-radiative Decay (Heat Dissipation) D->A Reverse Proton Transfer

Caption: Mechanism of UV energy dissipation by a hydroxyphenyl triazine absorber.

Classes and Properties of Triazine UV Absorbers

Several classes of triazine UV absorbers are commercially available, with hydroxyphenyl triazines being the most prominent. The substitution pattern on the triazine ring and the phenolic groups can be tailored to optimize properties such as UV absorbance spectrum, solubility, and compatibility with different polymer matrices.

Triazine UV Absorber Class Key Features Typical Applications Commercial Examples
Hydroxyphenyl Triazines (HPTs) Broad spectrum UVA and UVB absorption, high photostability, low volatility, good compatibility with various polymers.[6][7]Automotive coatings, industrial finishes, polycarbonates, polyesters, polyolefins.[5][6][12]Tinuvin® 479, Omnistab® UV 1577
Substituted Triazines Can be functionalized for specific properties like reactivity with the polymer backbone for enhanced permanence.High-performance plastics (e.g., nylon, ABS, PMMA), synthetic fibers.[12][13][14]Omnistab® UV 1164
Waterborne Triazine Dispersions Encapsulated UV absorbers for easy incorporation into aqueous systems without the need for co-solvents.[15]Water-based coatings, adhesives, and sealants.[15]Tinuvin® 479-DW ECO

Performance Data

The incorporation of triazine UV absorbers significantly improves the photostability of polymeric materials. The following table provides representative data on the performance of a clear coat formulation with and without a hydroxyphenyl triazine (HPT) UV absorber after accelerated weathering.

Property Test Method Clear Coat (Control) Clear Coat + 2% HPT
Gloss Retention (%) @ 60° ASTM D52335%92%
Color Change (ΔE*ab) ASTM D224412.51.8
Yellowing Index ASTM E31315.22.1
Cracking ASTM D661SevereNone

Data is representative and based on typical performance after 2000 hours of accelerated weathering (ASTM G155, Cycle 1).

Experimental Protocols

Protocol for Accelerated Weathering

This protocol describes a generalized procedure for evaluating the photostability of materials containing triazine UV absorbers using a xenon arc apparatus, based on ASTM G155.[4][10][11]

Objective: To simulate the damaging effects of sunlight, temperature, and moisture on a material in a laboratory setting.

Apparatus:

  • Xenon arc weathering apparatus (e.g., Q-SUN Xenon Test Chamber, Atlas Weather-Ometer®)[1]

  • Spectrophotometer or colorimeter

  • Gloss meter

  • Tensile testing machine

Materials:

  • Test specimens (e.g., polymer plaques, coated panels) with and without the triazine UV absorber.

  • Control specimens of the unstabilized material.

Procedure:

  • Sample Preparation:

    • Prepare test specimens according to the relevant material specification. Ensure all specimens have a uniform thickness and surface finish.

    • Create a set of control specimens without any UV absorber and a set of test specimens containing the desired concentration of the triazine UV absorber.

    • Document the initial appearance, color, and gloss of all specimens.

  • Instrument Setup:

    • Set up the xenon arc apparatus according to the manufacturer's instructions and the parameters specified in the relevant test cycle (e.g., ASTM G155, Cycle 1 for outdoor automotive applications).

    • Typical parameters to set include:

      • Irradiance level (e.g., 0.55 W/m² at 340 nm)

      • Black panel temperature (e.g., 63°C)

      • Relative humidity

      • Light/dark/water spray cycles

  • Exposure:

    • Mount the specimens in the sample holders of the weathering apparatus.

    • Begin the exposure cycle.

    • Periodically remove specimens at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours) for evaluation. It is recommended to have duplicate or triplicate specimens for each removal interval.

  • Evaluation:

    • Visual Assessment: Visually inspect the specimens for any signs of degradation such as cracking, chalking, blistering, or delamination.

    • Color Measurement: Use a spectrophotometer to measure the color of the exposed specimens and calculate the color change (ΔE*ab) relative to the unexposed control.[16]

    • Gloss Measurement: Use a gloss meter (typically at a 60° angle) to measure the specular gloss of the exposed specimens and calculate the percent gloss retention.[17][18]

    • Mechanical Properties: For plastics, conduct tensile tests on exposed and unexposed specimens to determine the retention of mechanical properties such as tensile strength and elongation at break.

  • Data Analysis:

    • Plot the change in color, gloss retention, and mechanical properties as a function of exposure time for both the control and the stabilized specimens.

    • Compare the performance of the material with and without the triazine UV absorber to quantify the improvement in photostability.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Weathering cluster_eval 3. Periodic Evaluation cluster_analysis 4. Data Analysis prep1 Prepare control and triazine-stabilized samples prep2 Initial characterization (Color, Gloss, Mechanical) prep1->prep2 exposure Expose samples in Xenon Arc Apparatus (ASTM G155) prep2->exposure eval1 Visual Inspection (Cracking, Chalking) exposure->eval1 At specified intervals eval2 Color Measurement (ΔE*ab) exposure->eval2 eval3 Gloss Measurement (% Retention) exposure->eval3 eval4 Mechanical Testing (% Retention) exposure->eval4 analysis Compare performance of control vs. stabilized samples eval1->analysis eval2->analysis eval3->analysis eval4->analysis

References

Application Note: Simultaneous Determination of Cyanuric Acid and Free Chlorine by Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous analysis of cyanuric acid (CYA) and free chlorine (FC) in aqueous samples using ion chromatography (IC). This method is particularly relevant for monitoring water quality in swimming pools and spas, where CYA is used as a stabilizer for chlorine-based disinfectants. The described protocol utilizes a high-performance ion chromatography (HPIC) system equipped with an anion-exchange column and dual detection via suppressed conductivity and ultraviolet (UV) absorbance. This approach offers significant advantages over traditional colorimetric methods, including lower detection limits, improved accuracy, and the ability to perform simultaneous, reaction-free analysis.

Introduction

Cyanuric acid is widely used in swimming pools to stabilize free chlorine from photolytic degradation by sunlight. While beneficial, excessive levels of CYA can reduce the efficacy of chlorine as a disinfectant.[1] Conversely, maintaining an adequate level of free chlorine is crucial for sanitation. Therefore, the simultaneous monitoring of both CYA and FC is essential for ensuring both effective disinfection and water safety.[2][3]

Traditional methods for measuring CYA and FC, such as turbidimetric and N,N-diethyl-p-phenylenediamine (DPD) colorimetric assays, respectively, are often performed separately and can be prone to interferences.[2][3] Ion chromatography offers a superior analytical solution by providing a rapid, sensitive, and direct measurement of both analytes in a single run. This method relies on the separation of the anionic forms of cyanuric acid (cyanurate) and free chlorine (hypochlorite) on an anion-exchange column, followed by their detection.[4]

Experimental

Instrumentation
  • Ion Chromatograph: A Thermo Scientific Dionex ICS-5000+ HPIC system or equivalent, equipped with a high-pressure pump, autosampler, and a thermostatted column compartment.[5][6][7]

  • Eluent Generator: A KOH eluent generator cartridge (e.g., Dionex EGC 500 KOH) for the electrolytic generation of the potassium hydroxide eluent.[4][5]

  • Guard Column: A Dionex IonPac AG15 guard column (4 x 50 mm) or equivalent.

  • Analytical Column: A Dionex IonPac AS15 anion-exchange column (4 x 250 mm).[2][5]

  • Suppressor: Anion self-regenerating suppressor (e.g., Dionex ASRS 300).

  • Detectors:

    • Conductivity Detector (CD)

    • UV-Vis Detector (VWD)

Reagents and Standards
  • Deionized (DI) Water: High-purity, deionized water with a resistivity of >18 MΩ·cm.

  • Cyanuric Acid Stock Standard (1000 mg/L): Dissolve 1.000 g of cyanuric acid (98% purity or higher) in 1 L of DI water. Gentle heating may be required to aid dissolution.

  • Free Chlorine (as Sodium Hypochlorite) Stock Standard (approx. 1000 mg/L): Use a commercially available, high-purity sodium hypochlorite (NaOCl) solution. The exact concentration should be determined by a standard titration method (e.g., iodometric titration) immediately before the preparation of working standards.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standards in DI water to cover the desired concentration range (e.g., 0.01 - 10 mg/L).

Protocols

Eluent Preparation

Utilize an eluent generation system to produce a potassium hydroxide (KOH) eluent. This "just add water" approach ensures high purity and reproducibility, as it avoids contamination from manual preparation.[4]

Sample Preparation
  • Collect water samples in clean, amber glass or polypropylene bottles.

  • Analyze samples as soon as possible after collection. If storage is necessary, keep them refrigerated at 4°C and protected from light.

  • Allow samples to equilibrate to room temperature before analysis.

  • Filter the samples through a 0.45 µm syringe filter to remove any particulate matter that could damage the IC system.

  • If high concentrations of the analytes are expected, dilute the sample with DI water to fall within the calibration range.

Chromatographic Conditions
ParameterSetting
Guard Column Dionex IonPac AG15 (4 x 50 mm)
Analytical Column Dionex IonPac AS15 (4 x 250 mm)
Eluent 20 mM KOH (isocratic)
Eluent Source Eluent Generator
Flow Rate 0.5 mL/min
Injection Volume 500 µL
Column Temperature 30°C
Detection
Conductivity Suppressed
UV Wavelength 213 nm for Cyanurate292 nm for Hypochlorite

Data Presentation

The following table summarizes the performance characteristics of the ion chromatography method for the simultaneous analysis of cyanuric acid and free chlorine.

AnalyteRetention Time (approx.)Method Detection Limit (MDL)Linearity (R²)Recovery (%)
Cyanuric Acid (CYA)~8.5 min3.6 µg/L[1][2]>0.99888 - 109[3]
Free Chlorine (FC)~4.2 min9.0 µg/L[1][2]>0.99987 - 112[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection Filtration 2. Filtration (0.45 µm) Sample_Collection->Filtration Dilution 3. Dilution (if necessary) Filtration->Dilution Autosampler 4. Autosampler Injection Dilution->Autosampler IC_System 5. IC System (Guard/Analytical Column) Autosampler->IC_System Detectors 6. Dual Detection (Conductivity & UV) IC_System->Detectors Chromatography_Software 7. Chromatography Software Detectors->Chromatography_Software Quantification 8. Peak Integration & Quantification Chromatography_Software->Quantification Report 9. Results Reporting Quantification->Report Chemical_Equilibrium cluster_chlorine Free Chlorine Equilibrium cluster_cyanuric Cyanuric Acid Stabilization HOCl Hypochlorous Acid (HOCl) OCl Hypochlorite (OCl⁻) HOCl->OCl pKa ≈ 7.5 CYA Cyanuric Acid (CYA) Chlorinated_Isocyanurates Chlorinated Isocyanurates CYA->Chlorinated_Isocyanurates Reversible Reaction Chlorinated_Isocyanurates->HOCl Releases

References

Application Notes & Protocols: Solid-Phase Extraction for Triazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazine herbicides, including compounds like atrazine and simazine, are extensively used in agriculture for broadleaf weed control.[1][2] Their persistence in the environment and potential for contamination of soil and water resources necessitate sensitive and reliable analytical methods for monitoring.[1] Solid-phase extraction (SPE) has become the predominant sample preparation technique, offering significant advantages over traditional liquid-liquid extraction (LLE), such as reduced consumption of organic solvents, higher sample throughput, improved sample cleanup, and greater enrichment factors.[1][3][4] These application notes provide detailed protocols and performance data for the extraction of triazine herbicides from various matrices using different SPE sorbents.

Principles of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate and concentrate analytes from a complex sample matrix. The process involves four primary steps:

  • Conditioning: The sorbent bed within the SPE cartridge is solvated with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solvent similar to the sample matrix (e.g., deionized water) to ensure optimal analyte retention.[1]

  • Loading: The sample is passed through the conditioned cartridge. Target triazine analytes are retained on the sorbent through specific interactions, while the bulk of the sample matrix passes through.[1]

  • Washing: The cartridge is washed with a specific solvent to remove weakly bound matrix interferences without eluting the target analytes.[1]

  • Elution: A strong organic solvent is used to disrupt the analyte-sorbent interactions and elute the concentrated triazines from the cartridge for subsequent analysis.[1][5]

The retention mechanism depends on the sorbent type. For silica-based C18 cartridges, retention is primarily based on hydrophobic interactions between the C18 stationary phase and the nonpolar regions of the triazine molecules.[3] Carbon-based sorbents utilize a combination of hydrophobic and electronic interactions, making them effective for both parent triazines and their more polar metabolites.[3]

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Urine) Spike Spike with Internal Standard Sample->Spike Adjust Adjust pH (if necessary) Spike->Adjust Condition 1. Condition Cartridge Adjust->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Elute 4. Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS or GC-MS Reconstitute->Analyze

Figure 1: General experimental workflow for SPE and analysis of triazines.

Sorbent Selection for Triazine Analysis

The choice of SPE sorbent is critical for achieving optimal recovery and is dependent on the specific triazine compounds of interest and the sample matrix.

  • C18 (Reversed-Phase Silica): This is the most widely used sorbent for triazine analysis, providing excellent recoveries for parent compounds like atrazine and simazine in water and biological matrices.[3][6] It is a robust and reliable option for nonpolar to moderately polar compounds.[6]

  • Carbon-Based (e.g., Graphitized Carbon Black, GCB): These sorbents offer superior retention for a broader range of analytes, including the more polar triazine metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA), which are often poorly retained by C18.[3][6]

  • Polymeric (e.g., Oasis HLB, Styrene-Divinylbenzene): These sorbents provide a good balance for extracting compounds with varying polarities and often have a higher surface area for stronger retention of polar compounds compared to C18.[6]

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers designed to bind specific target analytes. They can be used for highly selective sample cleanup, effectively removing matrix interferences and isolating triazines.[7][8]

Sorbent_Selection Start Start: Define Target Analytes Polarity What is the polarity of the target triazines? Start->Polarity C18 Use C18 Cartridge (Good for parent compounds) Polarity->C18 Low to Moderate Polymeric Consider Polymeric (e.g., Oasis HLB) or Carbon-Based (GCB) (Good for polar metabolites) Polarity->Polymeric High (Metabolites) Matrix Is the sample matrix complex with high interference? MIP Consider Mixed-Mode or Molecularly Imprinted Polymer (MIP) (For high selectivity) Matrix->MIP Yes C18->Matrix Polymeric->Matrix

Figure 2: Decision tree for selecting an appropriate SPE sorbent.

Data Presentation: Performance of SPE Methods

The following tables summarize quantitative data compiled from various studies, highlighting the performance of different SPE cartridges for triazine analysis.

Table 1: Recovery and Precision of SPE Methods for Triazine Herbicides

HerbicideSPE CartridgeSample MatrixRecovery (%)RSD (%)Reference
AtrazineC18Urine98.2 - 101.12.2 - 12.0[3]
SimazineC18Urine97.5 - 103.22.8 - 15.0[3]
AmetrynC18Urine99.1 - 102.53.5 - 13.0[4]
AtrazineC18Water82.5 - 107.6< 10.0[9]
CyanazineC18Water82.5 - 107.6< 10.0[9]
VariousOasis HLBWater80 - 1191.7 - 4.7[10]
VariousMIPWater74 - 77N/A[8]

Note: Recovery and RSD values can vary based on specific experimental conditions.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Triazine Analysis after SPE

HerbicideMethodLODLOQReference
AtrazineSPE-GC-ECD6.67 µg/L20.10 µg/L[9]
CyanazineSPE-GC-ECD3.33 µg/L11.09 µg/L[9]
SimazineSPE-HPLC-UV0.08 µg/L0.27 µg/L[4]
AtrazineSPE-HPLC-UV0.07 µg/L0.23 µg/L[4]
AmetrynSPE-HPLC-UV0.11 µg/L0.37 µg/L[4]
VariousSPE-UPLC-MS/MSN/A0.005 µg/L[10]

Experimental Protocols

Protocol 1: C18 Cartridge for Triazines (Atrazine, Simazine, Ametryn) in Urine [3][4][6]

This protocol is adapted for the analysis of moderately polar triazines in a biological matrix.

  • Materials and Reagents:

    • SPE Cartridges: C18, 500 mg (e.g., Envi C18, Supelclean)[4]

    • Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Acetonitrile (HPLC grade)[4]

    • Reagents: Deionized water (Milli-Q or equivalent)[4]

    • Apparatus: SPE vacuum manifold, vacuum pump, evaporator (e.g., nitrogen stream).

  • Sample Preparation:

    • Centrifuge a 1 mL urine sample to remove particulates.[6]

    • To the supernatant, add 2 mL of acetonitrile to precipitate proteins.[4][6]

    • Centrifuge the sample again.

    • Dilute the resulting supernatant to 20 mL with deionized water.[4][6]

  • Solid-Phase Extraction Procedure:

    • Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[4][6]

    • Loading: Load the prepared sample onto the cartridge at a flow rate of approximately 3 mL/min.[4][6]

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[4][6]

    • Drying: Dry the sorbent bed under vacuum for 3-5 minutes.[4][6]

    • Elution: Elute the retained analytes with 3 mL of chloroform. Chloroform is recommended for cleaner backgrounds and shorter evaporation times compared to methanol.[4]

  • Eluate Post-Treatment and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3][4]

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of a suitable solvent like acetonitrile or the initial mobile phase.[4][6]

    • Analyze the sample by HPLC-UV or LC-MS/MS.[3][4]

Protocol 2: Envi-Carb (Carbon) Cartridge for Triazines in Water [3]

This protocol is suitable for extracting both parent triazines and their polar metabolites from water samples.

  • Materials and Reagents:

    • SPE Cartridges: Envi-Carb, 250 mg.

    • Solvents: Dichloromethane, Methanol, Deionized water.

    • Apparatus: SPE vacuum manifold, vacuum pump, evaporator.

  • Sample Preparation:

    • Collect water samples (e.g., 500 mL) in clean glass bottles.

    • If necessary, filter the sample to remove particulate matter.[1]

    • Spike the sample with a surrogate standard (e.g., atrazine-d5) for recovery correction.[3]

  • Solid-Phase Extraction Procedure:

    • Conditioning: Condition the Envi-Carb cartridge sequentially with 5 mL of dichloromethane-methanol (8:2, v/v), 2 mL of methanol, and 15 mL of deionized water.[3]

    • Loading: Pass the water sample through the cartridge at a flow rate of approximately 10 mL/min.[3]

    • Drying: After loading, increase the vacuum to remove as much residual water as possible.

    • Elution: Elute the analytes from the cartridge (a specific elution solvent for this protocol from the provided text is not detailed, but a mixture of organic solvents like ethyl acetate or methanol is common).

  • Eluate Post-Treatment and Analysis:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent.

    • Analyze by GC-MS or LC-MS/MS.

Protocol 3: General Method for Triazines in Water using Polymeric Cartridges [1]

This protocol provides a general framework for using polymeric sorbents like Oasis HLB for water samples.

  • Materials and Reagents:

    • SPE Cartridges: Oasis HLB or other suitable polymeric cartridges.

    • Solvents: Methanol, Ethyl Acetate, Deionized water.

    • Apparatus: SPE vacuum manifold, vacuum pump, evaporator.

  • Sample Preparation:

    • Collect water samples (typically 50-500 mL). Filter if necessary.

  • Solid-Phase Extraction Procedure:

    • Conditioning: Pass 5-10 mL of methanol through the cartridge, followed by 5-10 mL of deionized water for equilibration.[1]

    • Loading: Pass the water sample through the cartridge at a flow rate of 3-5 mL/min.[1]

    • Washing: Wash the cartridge with 5 mL of deionized water.[1]

    • Drying: Dry the cartridge under vacuum for approximately 15 minutes.[1]

    • Elution: Elute the triazines with a small volume (3-5 mL) of an appropriate organic solvent such as methanol or ethyl acetate.[1]

  • Eluate Post-Treatment and Analysis:

    • Evaporate the eluate to dryness under a nitrogen stream.[1]

    • Reconstitute the residue in a small volume (e.g., 200 µL to 1 mL) of a solvent compatible with the analytical instrument.[1]

    • Analyze by HPLC or GC.

Troubleshooting Common SPE Issues

Table 3: Troubleshooting Guide for Triazine SPE

ProblemPotential Cause(s)Suggested Solution(s)Reference
Low or No Recovery - Sorbent not conditioned properly.- Sample flow rate too high.- Inappropriate elution solvent.- Sorbent bed dried out before sample loading.- Ensure proper wetting and equilibration of the sorbent.- Optimize the loading flow rate (typically 3-5 mL/min).- Test different elution solvents or increase elution volume.- Do not let the sorbent dry after conditioning and before loading.[6]
Poor Reproducibility - Inconsistent flow rates.- Variable sample volumes.- Incomplete elution.- Non-homogenous samples.- Use a vacuum manifold for consistent flow.- Use precise volumes for samples and solvents.- Increase elution solvent volume or perform a second elution.- Ensure samples are well-mixed before loading.[4]
High Background / Matrix Effects - Insufficient washing.- Co-elution of interferences.- Contaminants leaching from the SPE cartridge.- Optimize the wash step: increase volume or organic strength of wash solvent.- Use a more selective sorbent (e.g., Mixed-Mode, MIPs).- Include a blank extraction to check for cartridge contamination.[6]

References

Application Notes and Protocols for Computational Modeling of Triazine-Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the computational modeling of interactions between triazine derivatives and their biological receptor targets. It includes application notes on common modeling techniques, structured quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

Triazine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] They are key components in the development of therapeutic agents targeting a variety of receptors, acting as antagonists or inhibitors in many signaling pathways.[1][2][3][4][5][6][7] Computational modeling plays a pivotal role in understanding the molecular basis of these interactions, facilitating the rational design and optimization of novel triazine-based drugs.[8][9] Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are instrumental in predicting binding affinities, identifying key interactions, and elucidating the dynamic behavior of triazine-receptor complexes.[8][10]

Application Notes

Molecular Docking of Triazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] For triazine derivatives, docking studies have been successfully applied to understand their binding modes with various receptors, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[2][8][12][13]

  • Receptor Preparation: The three-dimensional structure of the target receptor is typically obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[11]

  • Ligand Preparation: The 3D structure of the triazine derivative is generated and energy-minimized using computational chemistry software.[9]

  • Docking Simulation: A grid box is defined around the active site of the receptor. Docking algorithms, such as the Lamarckian genetic algorithm used in AutoDock, are then employed to explore various binding poses of the ligand within the active site.[9][12]

  • Analysis: The results are analyzed based on binding energy and interactions such as hydrogen bonds and hydrophobic interactions between the triazine ligand and amino acid residues of the receptor.[8][9] For instance, molecular docking of 1,2,4-triazine derivatives with human D-amino acid oxidase (h-DAAO) revealed key interactions with residues like Gly313, Arg283, Tyr224, and Tyr228.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to guide the design of more potent inhibitors.[8] These models provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the triazine scaffold can be modified to improve activity.[8][10]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the triazine-receptor complex over time, providing insights into the stability of the predicted binding pose from molecular docking.[8] By simulating the movements of atoms in the complex, MD can help to validate the docking results and provide a more accurate representation of the ligand-receptor interaction.[8][10] For example, MD simulations of 1,2,4-triazine inhibitors bound to h-DAAO have been used to confirm the stability of the ligand in the binding site.[8]

Data Presentation

The following tables summarize quantitative data from various studies on triazine-receptor interactions.

Table 1: Binding Affinities of Triazine Derivatives as Receptor Antagonists

Compound/DerivativeReceptor TargetAssay TypeQuantitative ValueReference
1,3,5-Triazine derivative 2 5-HT7 ReceptorRadioligand BindingKᵢ = 8 nM[14][15]
1,3,5-Triazine derivative 12 5-HT7 ReceptorRadioligand BindingKᵢ = 18 nM[14][15]
1,3,5-Triazine derivative 3 5-HT6 ReceptorRadioligand BindingKᵢ = 13 nM[5][7]
1,3,5-Triazine derivative MST4 5-HT6 ReceptorRadioligand BindingKᵢ = 11 nM[5][7]
1,3,5-Triazine derivative 6 Histamine H4 ReceptorRadioligand BindingKᵢ = 63 nM[6]
5,6-diphenyl-1,2,4-triazine-3-amineAdenosine A2A ReceptorRadioligand BindingpKᵢ = 6.93[2]
Best 1,3,5-triazine-2,4,6-trione derivativeGonadotropin-Releasing Hormone ReceptorRadioligand BindingBinding Affinity = 2 nM[4]

Table 2: Inhibitory Activities of Triazine Derivatives

Compound/DerivativeTargetAssay TypeQuantitative Value (IC₅₀)Reference
1,2,4-Triazine Antagonist 42 GPR84[³⁵S]GTPγS AssaypIC₅₀ = 7.27 ± 0.04[13][16]
1,3,5-Triazine derivative 8e Human Dihydrofolate Reductase (hDHFR)Cytotoxicity Assay (A549 cells)50 nM[17]
1,3,5-Triazine derivative 9a Human Dihydrofolate Reductase (hDHFR)Cytotoxicity Assay (A549 cells)42 nM[17]
1,3,5-Triazine derivative 11e Human Dihydrofolate Reductase (hDHFR)Cytotoxicity Assay (A549 cells)28 nM[17]
s-Triazine derivative 4f EGFREnzyme Inhibition Assay61 nM[18]
s-Triazine derivative 45 MEK1Enzyme Inhibition Assay473 nM[19]
s-Triazine derivative 45 PI3KEnzyme Inhibition Assay172 nM[19]
s-Triazine derivative 35 PI3KδEnzyme Inhibition Assay2.3 nM[19]
s-Triazine derivative 4b MCF-7 cell lineAnti-proliferative Assay (MTT)3.29 µM[20]
s-Triazine derivative 4b HCT-116 cell lineAnti-proliferative Assay (MTT)3.64 µM[20]

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock

This protocol outlines a general workflow for performing molecular docking of a triazine derivative into a target receptor using AutoDock.

1. Preparation of the Receptor: 1.1. Download the PDB file of the target receptor from the Protein Data Bank. 1.2. Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera). 1.3. Remove all water molecules and heteroatoms (except cofactors if they are essential for binding). 1.4. Add polar hydrogens to the protein. 1.5. Save the cleaned protein structure as a PDB file. 1.6. Use AutoDockTools to generate a PDBQT file for the receptor, which includes adding Gasteiger charges.

2. Preparation of the Ligand (Triazine Derivative): 2.1. Draw the 2D structure of the triazine derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. 2.2. Perform energy minimization of the 3D structure using a force field (e.g., MMFF94). 2.3. Use AutoDockTools to generate a PDBQT file for the ligand, which defines the rotatable bonds.

3. Grid Box Generation: 3.1. Identify the active site of the receptor based on literature or by finding the binding pocket of a co-crystallized ligand. 3.2. In AutoDockTools, define a grid box that encompasses the entire active site. The grid spacing is typically set to 0.375 Å.[12]

4. Docking Simulation: 4.1. Configure the docking parameters in a docking parameter file (.dpf). This includes specifying the PDBQT files for the receptor and ligand, and setting the parameters for the genetic algorithm (e.g., number of runs, population size, number of evaluations). 4.2. Run AutoGrid to pre-calculate the grid maps for different atom types. 4.3. Run AutoDock to perform the docking simulation.

5. Analysis of Results: 5.1. Analyze the output docking log file (.dlg) to view the binding energies and docked conformations. 5.2. Visualize the docked poses of the triazine ligand within the receptor's active site using a molecular graphics program. 5.3. Identify key interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Protocol 2: Radioligand Competition Binding Assay

This protocol describes a common method to determine the binding affinity (Kᵢ) of a triazine derivative for a specific receptor.

1. Materials:

  • Cell membranes expressing the target receptor.
  • Radiolabeled ligand (e.g., [³H]-labeled known antagonist).
  • Unlabeled triazine derivative (test compound).
  • Assay buffer (e.g., Tris-HCl with appropriate ions).
  • 96-well filter plates.
  • Scintillation cocktail and liquid scintillation counter.

2. Assay Procedure: 2.1. Prepare serial dilutions of the triazine derivative in the assay buffer. 2.2. In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kₔ value), and the varying concentrations of the triazine derivative. 2.3. For determining non-specific binding, add a high concentration of an unlabeled known ligand to some wells. 2.4. For determining total binding, add only the radiolabeled ligand and membranes. 2.5. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium. 2.6. Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. 2.7. Wash the filters with ice-cold assay buffer to remove unbound radioligand. 2.8. Allow the filters to dry, then add scintillation cocktail to each well. 2.9. Count the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis: 3.1. Calculate the specific binding at each concentration of the triazine derivative by subtracting the non-specific binding from the total binding. 3.2. Plot the percentage of specific binding against the logarithm of the concentration of the triazine derivative. 3.3. Fit the data to a one-site competition binding model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. 3.4. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mandatory Visualization

Signaling Pathway Diagram

G Triazine Triazine Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR) Triazine->Receptor Inhibition PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Stimulation

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of triazine derivatives.

Experimental Workflow Diagram

G start Start: Select Triazine Library & Receptor receptor_prep Receptor Preparation (from PDB) start->receptor_prep ligand_prep Ligand Preparation (3D Structure Generation) start->ligand_prep docking Molecular Docking (e.g., AutoDock) receptor_prep->docking ligand_prep->docking analysis Binding Energy & Pose Analysis docking->analysis qsar 3D-QSAR (CoMFA/CoMSIA) (Optional) analysis->qsar md Molecular Dynamics Simulation (Optional) analysis->md validation Experimental Validation (e.g., Binding Assay) analysis->validation qsar->validation md->validation end End: Lead Compound Identification validation->end

References

Troubleshooting & Optimization

Optimizing reaction conditions for nucleophilic substitution on triazine ring

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Substitution on Triazines

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) regarding nucleophilic aromatic substitution (SNAr) on the 1,3,5-triazine ring.

Frequently Asked Questions (FAQs)

Q1: What makes the triazine ring susceptible to nucleophilic substitution?

A1: The 1,3,5-triazine ring is an electron-deficient aromatic system.[1][2] The three electronegative nitrogen atoms strongly withdraw electron density from the ring carbons, making them highly electrophilic and susceptible to attack by nucleophiles.[1][2] This inherent reactivity allows for nucleophilic substitution to occur much more readily than on electron-rich aromatic rings like benzene.[1]

Q2: How can I selectively substitute the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)?

A2: Selective mono-, di-, or tri-substitution is primarily controlled by temperature.[1][3][4] The reactivity of the chlorine atoms decreases with each successive substitution because the incoming nucleophile donates electron density to the ring, deactivating it toward further attack.[1] This allows for a stepwise reaction:

  • 1st Substitution: Typically occurs at 0-5°C.[1][5]

  • 2nd Substitution: Often requires room temperature (approx. 20-25°C).[3][5][6]

  • 3rd Substitution: Usually requires heating, often in the range of 60-100°C or reflux conditions.[1][3][5]

Q3: What is the general order of reactivity for different nucleophiles?

A3: The order of reactivity can be influenced by specific reaction conditions, but for sequential substitutions, it is a critical parameter.[1] A competitive study found the preferential order of incorporation at 0°C with a base to be alcohols > thiols > amines.[1] Therefore, when planning a synthesis of a molecule with both an oxygen and a nitrogen nucleophile, it is generally recommended to introduce the oxygen-containing group first.[1][7]

Q4: Why is a base required for the reaction?

A4: The nucleophilic substitution reaction on a chlorotriazine liberates hydrochloric acid (HCl) for each chlorine atom that is replaced.[3][4] A base is required to neutralize this acid. If not neutralized, the HCl can protonate the nitrogen atoms of the triazine ring, further deactivating it, or react with amine nucleophiles, rendering them non-nucleophilic. Common bases include organic amines like N,N-diisopropylethylamine (DIEA) and triethylamine (TEA), or inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃).[1][7][8]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of mono-, di-, and tri-substituted products (over-substitution).

  • Potential Cause: Poor temperature control. The first substitution is very rapid, even at 0°C. Any localized heating can cause the reaction to proceed to the second substitution.[1]

  • Solution Checklist:

    • Ensure your reaction flask is adequately submerged in a cooling bath (e.g., ice-water) to maintain a consistent low temperature (0-5°C for the first substitution).[1]

    • Add the nucleophile solution dropwise to the stirred solution of cyanuric chloride. This prevents localized temperature spikes.[1]

    • Monitor the reaction progress closely using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.[1][9] Quench the reaction as soon as the starting material is consumed.

Problem 2: My reaction yield is very low, or the reaction is not proceeding at all.

  • Potential Causes & Solutions:

    • Insufficient Reactivity: For the second and third substitutions, a significant increase in temperature is necessary. If the reaction stalls at room temperature, heating may be required.[1][5]

    • Weak Nucleophile: If using a weak nucleophile (e.g., a sterically hindered amine or an aniline with electron-withdrawing groups), more forcing conditions such as higher temperatures, a stronger base, or longer reaction times may be needed.[1]

    • Poor Solubility: The triazine starting material or the base may not be fully dissolved in the chosen solvent. This can be an issue with inorganic bases like K₂CO₃ in solvents like dichloromethane (DCM).[1] Consider switching to a more polar solvent or a soluble organic base like DIEA.[1]

    • Reagent Purity: Ensure all reagents are pure and solvents are anhydrous. Cyanuric chloride is sensitive to hydrolysis and can react with water to form cyanuric acid, especially upon heating.[1][9]

Problem 3: I'm observing an unexpected side product.

  • Potential Cause: Hydrolysis of a chlorine atom on the triazine ring. This occurs if water is present in the reaction mixture, leading to the formation of a hydroxyl-triazine derivative.

  • Solution Checklist:

    • Use anhydrous solvents. If necessary, dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passage through activated alumina).

    • Ensure all glassware is oven-dried before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[9]

Troubleshooting Workflow

G start Problem Encountered (e.g., Low Yield, Side Products) check_temp Is Temperature Correct for Desired Substitution Level? start->check_temp check_reagents Are Reagents/Solvents Pure and Anhydrous? start->check_reagents check_conditions Is Base/Solvent System Optimal for Solubility? start->check_conditions check_nucleophile Is the Nucleophile Sufficiently Reactive? start->check_nucleophile sol_temp_yes Yes check_temp->sol_temp_yes Yes sol_temp_no No: Over/Under-Reaction check_temp->sol_temp_no No sol_reagents_yes Yes check_reagents->sol_reagents_yes Yes sol_reagents_no No: Hydrolysis Observed check_reagents->sol_reagents_no No sol_cond_yes Yes check_conditions->sol_cond_yes Yes sol_cond_no No: Reaction Stalled check_conditions->sol_cond_no No sol_nuc_yes Yes check_nucleophile->sol_nuc_yes Yes sol_nuc_no No: Reaction Stalled check_nucleophile->sol_nuc_no No end_node Reaction Optimized sol_temp_yes->end_node action_temp Adjust Temperature: 1st Sub: 0-5°C 2nd Sub: RT 3rd Sub: Heat (60-100°C) sol_temp_no->action_temp sol_reagents_yes->end_node action_reagents Purify Reagents. Use Anhydrous Solvents. Run under Inert Atmosphere. sol_reagents_no->action_reagents sol_cond_yes->end_node action_conditions Change Solvent (e.g., THF, Acetone). Use Soluble Organic Base (e.g., DIEA, TEA). sol_cond_no->action_conditions sol_nuc_yes->end_node action_nucleophile Increase Temperature. Use Stronger Base. Increase Reaction Time. sol_nuc_no->action_nucleophile action_temp->end_node action_reagents->end_node action_conditions->end_node action_nucleophile->end_node

Caption: A logical workflow for troubleshooting common issues in triazine substitution reactions.

Data Presentation: Reaction Parameter Summary

The following tables summarize key quantitative data for optimizing reaction conditions.

Table 1: Temperature Control for Stepwise Substitution on Cyanuric Chloride

Substitution StepTypical Temperature Range (°C)Reaction TimeKey Considerations
First 0 to 5Minutes to < 1 hourRequires efficient cooling to prevent over-reaction.[1][5]
Second 20 to 401 to 24 hoursOften performed at room temperature.[5][10]
Third 60 to 100+ (Reflux)12 to 24+ hoursRequires heating; ring is significantly deactivated.[1][3][5]

Table 2: Common Solvents and Bases

SolventTypeCommon BasesNotes
Dichloromethane (DCM) Aprotic, Non-polarDIEA, TEAGood for first substitution; limited solubility for inorganic bases.[1]
Tetrahydrofuran (THF) Aprotic, PolarDIEA, TEA, Na₂CO₃, K₂CO₃Versatile solvent for all substitution steps.[1][11]
Acetone Aprotic, PolarNa₂CO₃, K₂CO₃, NaHCO₃Often used with water in biphasic systems.[5]
N,N-Dimethylformamide (DMF) Aprotic, PolarK₂CO₃Useful for less reactive nucleophiles at higher temperatures.[12]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride

This protocol describes a general method for the reaction of one equivalent of a nucleophile with cyanuric chloride (TCT).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.[1][9]

  • Nucleophile Preparation: In a separate flask, dissolve the nucleophile (1.0 eq) and a non-nucleophilic base (1.0-1.1 eq, e.g., DIEA) in the same anhydrous solvent.

  • Addition: Add the nucleophile/base solution dropwise to the stirred TCT solution over 15-30 minutes, ensuring the internal temperature remains below 5°C.[1]

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC until the TCT is consumed (typically 30-60 minutes).

  • Work-up: Quench the reaction by adding water. If using an organic solvent like DCM, transfer the mixture to a separatory funnel, wash with water and then brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-substituted product.[1]

  • Purification: Purify the product as necessary, typically by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Second Substitution

  • Reaction Setup: Dissolve the mono-substituted dichlorotriazine (1.0 eq) from the previous step in a suitable solvent (e.g., THF).

  • Reagent Addition: Add the second nucleophile (1.0-1.2 eq) followed by the base (1.0-1.2 eq).

  • Reaction: Stir the mixture at room temperature (approx. 25°C) for 12-24 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40°C) may be required.

  • Work-up and Isolation: Follow similar work-up and isolation procedures as described in Protocol 1.

References

Technical Support Center: Selective Synthesis of Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the selective synthesis of substituted triazines. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential solutions and preventative measures.

Issue 1: Low or No Yield of the Desired Substituted Triazine

Q: My reaction has resulted in a very low yield of the target triazine. What are the potential causes and how can I improve it?

A: Low yields in triazine synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1][2]

  • Purity of Starting Materials: Ensure all reagents, especially cyanuric chloride or 1,2-dicarbonyl compounds, are of high purity, as impurities can lead to unwanted side reactions.[1]

  • Reaction Conditions: The reaction conditions may not be optimal. For syntheses involving cyanuric chloride, temperature control is critical for selective substitution.[3][4] For microwave-assisted syntheses, carefully control the irradiation time and power to prevent decomposition.[1][3]

  • Incomplete Conversion: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[2]

  • Work-up Procedure: Inefficient extraction of the product during work-up can significantly lower the isolated yield. The choice of solvent and the number of extractions are important factors.[2]

Below is a decision tree to guide your troubleshooting process for low yields.

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction review_workup Review Work-up Procedure start->review_workup impure Impurities Detected check_purity->impure Analysis suboptimal Conditions Not Optimal optimize_conditions->suboptimal Review incomplete Incomplete Conversion monitor_reaction->incomplete Analysis inefficient Inefficient Extraction review_workup->inefficient Analysis purify Purify Starting Materials impure->purify adjust_temp Adjust Temperature/ Time/Catalyst suboptimal->adjust_temp extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time modify_extraction Modify Extraction Solvent/Repeats inefficient->modify_extraction

Caption: Troubleshooting decision tree for low reaction yields.

Issue 2: Formation of Multiple Products or Regioisomers

Q: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?

A: The formation of multiple products, particularly regioisomers when using unsymmetrical starting materials, is a common challenge.[1][2]

  • Control of Reaction Temperature: For sequential substitutions on cyanuric chloride, temperature is the primary tool for control. The first substitution is typically performed at 0-5°C, the second at room temperature, and the third requires elevated temperatures.[4] Adhering to this temperature gradient is crucial for selectivity.

  • Reactivity of Nucleophiles and Substrates: The order of nucleophile addition is critical, especially when synthesizing di- or tri-substituted triazines with different functionalities. It is often difficult to substitute another nucleophile after an amine has been introduced.[6] Therefore, O- or S-nucleophiles should generally be introduced before amines.[6] When using unsymmetrical dicarbonyl compounds, the more electrophilic carbonyl group will typically react first.[2]

  • Stoichiometry and Addition Rate: To favor mono-substitution, use a precise stoichiometric amount (1 equivalent) of the nucleophile.[4] Adding the nucleophile dropwise to the triazine solution can also help prevent over-reaction.[4]

  • Alternative Synthetic Routes: If regioselectivity remains a problem, consider multi-step synthetic strategies where intermediates are isolated and purified before subsequent reactions.[1][2]

  • Purification: If isomer formation is unavoidable, robust purification methods like semi-preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary to separate the closely related products.[1]

Issue 3: Product Instability or Decomposition During Purification

Q: My synthesized triazine derivative appears to be unstable and decomposes during work-up or purification. What can I do to mitigate this?

A: The electron-deficient nature of the triazine ring can make it susceptible to degradation under certain conditions.[1]

  • Mild Reaction and Purification Conditions: Avoid harsh acidic or basic conditions during the work-up and purification stages. A neutral work-up followed by chromatography on silica gel is a standard and often safer approach.[1]

  • Temperature Control: Some triazine derivatives are thermally labile.[1] Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperatures.[1]

  • Hydrolysis Prevention: The triazine ring can be prone to hydrolysis, especially under acidic or basic conditions.[1] Whenever possible, maintain a neutral pH and use anhydrous solvents and reagents to minimize the presence of water.[1]

  • Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation over time.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing substituted 1,3,5-triazines?

A1: The most prevalent precursor for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][7] Its popularity stems from the high reactivity of its chlorine atoms, which can be sequentially substituted by various nucleophiles.[4][8] Another common method is the cyclotrimerization of organic nitriles, which typically yields symmetrically substituted triazines.[7][9]

Q2: How can I selectively achieve mono-, di-, or tri-substitution on a cyanuric chloride core?

A2: Selective substitution on cyanuric chloride is primarily controlled by reaction temperature due to the decreasing reactivity of the ring with each subsequent substitution.[4][8] A general guideline is as follows:

  • First Substitution (Mono-): 0–5 °C

  • Second Substitution (Di-): Room temperature

  • Third Substitution (Tri-): Elevated temperatures (e.g., 60-80°C or reflux)[3][4][5]

The following diagram illustrates this sequential substitution workflow.

sequential_substitution cyanuric_chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) mono_sub Mono-substituted Triazine cyanuric_chloride->mono_sub + Nucleophile 1 (Nu1) 0-5 °C di_sub Di-substituted Triazine mono_sub->di_sub + Nucleophile 2 (Nu2) Room Temperature tri_sub Tri-substituted Triazine di_sub->tri_sub + Nucleophile 3 (Nu3) Heat/Reflux

Caption: Workflow for sequential substitution of cyanuric chloride.

Q3: My triazine product has poor solubility. What purification strategies can I employ?

A3: Low solubility is a known challenge with some highly crystalline or planar triazine derivatives.[4] If standard column chromatography is difficult, consider the following:

  • Trituration: Washing the crude solid with a solvent in which the impurities are soluble but the product is not.

  • Recrystallization: Using a suitable solvent system at elevated temperatures.

  • Semi-preparative HPLC: This is a highly effective method for purifying complex mixtures or separating closely related isomers, even with limited solubility in the mobile phase.

Q4: What are common side reactions in triazine synthesis and how can they be minimized?

A4: Besides the formation of multiple substitution products, other side reactions include:

  • Hydrolysis: The chlorine atoms on cyanuric chloride and the triazine ring itself can be hydrolyzed by water, especially at elevated temperatures or non-neutral pH, to form cyanuric acid.[1][7] Using anhydrous conditions can minimize this.[1]

  • Ring Opening: The electron-deficient triazine ring is susceptible to nucleophilic attack that can lead to ring-opening, particularly with strong nucleophiles.[1] Using less aggressive nucleophiles or lowering the reaction temperature can disfavor this pathway.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Sequential Nucleophilic Substitution of Cyanuric Chloride

Substitution StepNucleophile TypeTypical TemperatureBase (if required)SolventTypical Yield Range
First Substitution Amine, Alcohol, Thiol0–5 °C[4][10]DIEA, Triethylamine, K₂CO₃[5][6]DCM, THF, Dioxane[5][8]85-98%
Second Substitution Amine, Alcohol, ThiolRoom Temperature[3][4]DIEA, Triethylamine[5][10]DCM, THF, DMF[5]75-95%
Third Substitution Amine, Thiol60–140 °C (Reflux)[3][5]Excess amine, K₂CO₃[5][8]Dioxane, DMF, Ethanol[5][8]50-90%[8]

Yields are highly substrate-dependent and these values represent a general range found in literature.

Experimental Protocols

Protocol 1: Synthesis of a Mono-substituted Triazine (e.g., 2-Chloro-4,6-dimethoxy-1,3,5-triazine)

This protocol is adapted from procedures for nucleophilic substitution on cyanuric chloride.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF).[5]

  • Alkoxide Formation: Cool the suspension to 0°C and add a solution of methanol (1.1 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes.[5]

  • Reaction: Cool the mixture back to 0°C. In a separate flask, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF and add this solution dropwise to the sodium methoxide solution.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC.[5]

  • Work-up: Once the starting material is consumed, cautiously quench the reaction with a saturated aqueous ammonium chloride solution.[5]

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.[5]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[1][5]

Protocol 2: Microwave-Assisted Synthesis of a Di-substituted Triazine

This protocol outlines a general green chemistry approach for amine substitution.[5]

  • Setup: In a microwave-safe vial, combine the mono-substituted chloro-triazine (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) (1.0 eq), the desired amine (1.2 eq), and a base such as Diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent (e.g., ethanol or DMF).[5]

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 10-30 minutes).[3][5]

  • Cooling & Work-up: After the reaction, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and partition between water and an organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).[5]

References

Technical Support Center: Purification of Crude Cyanuric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude cyanuric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Common Impurities and Initial Purity Assessment

  • Q1: What are the typical impurities found in crude cyanuric acid?

    • Crude cyanuric acid, often produced by the pyrolysis of urea, typically contains amino-substituted triazine compounds such as ammelide and ammeline as the primary impurities.[1] The concentration of these impurities can range from 20% to 30% by weight.[1] Minor amounts of unreacted urea may also be present.[1]

  • Q2: My purified cyanuric acid shows poor solubility. What could be the issue?

    • This could be due to residual impurities. Ammelide and ammeline have different solubility profiles which can affect the overall solubility of the final product. It is also crucial to ensure you are using an appropriate solvent and temperature, as cyanuric acid's solubility is highly temperature-dependent.[2][3] For instance, its solubility in water increases significantly from 0.2% at 25°C to 2.6% at 90°C.[2]

  • Q3: The melting point of my purified product is lower than expected and has a wide range. Why?

    • A depressed and broad melting point range is a classic indicator of the presence of impurities. The aminotriazine impurities interfere with the crystal lattice of cyanuric acid, leading to this observation. Further purification steps are likely necessary. Pure cyanuric acid has a high melting point, decomposing above 320-350°C.[2]

2. Recrystallization Troubleshooting

  • Q4: No crystals are forming after cooling my recrystallization solution. What should I do?

    • This is a common issue known as supersaturation.[4] Here are a few troubleshooting steps to induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

      • Seeding: If you have a small crystal of pure cyanuric acid, add it to the supersaturated solution. This "seed" crystal will act as a template for other crystals to form.

      • Reduce Temperature: Ensure the solution is cooled sufficiently. Using an ice bath can sometimes promote crystallization, but be mindful that rapid cooling can lead to smaller, less pure crystals.[5]

      • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Q5: My recrystallization resulted in a very low yield. What went wrong?

    • Several factors could contribute to a low yield:

      • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of your desired compound remaining in the mother liquor upon cooling.[4]

      • Premature Crystallization: If crystals form while the solution is still hot (e.g., during hot filtration), you will lose product. Ensure all your equipment is pre-heated.

      • Incomplete Precipitation: The solution may not have been cooled for a long enough period or to a low enough temperature to allow for maximum crystal formation.

      • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.[4]

  • Q6: The purified crystals are discolored. How can I remove colored impurities?

    • Colored impurities can often be removed by treating the solution with activated carbon.[4] After dissolving the crude cyanuric acid in the hot solvent, add a small amount of activated carbon and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.[4] You can then remove the carbon by hot filtration before allowing the solution to cool and crystallize.

3. Acid Digestion / Hydrolysis Issues

  • Q7: The acid digestion is not effectively removing the ammelide and ammeline impurities. What parameters should I check?

    • The effectiveness of acid digestion depends on several key factors:

      • Temperature: The digestion process is typically carried out at elevated temperatures, ranging from 120°C to 220°C under autogenous pressure.[1] Ensure your reaction temperature is within the optimal range.

      • Acid Concentration: While low concentrations of mineral acids (like sulfuric, nitric, hydrochloric, or phosphoric acid) are used, the concentration must be sufficient to hydrolyze the aminotriazine impurities.[1]

      • Digestion Time: The reaction may need a longer period to go to completion. Typical digestion can take a few hours at reflux temperatures.[6]

  • Q8: After acid digestion and neutralization, the purity is still low. Why?

    • This could be due to the precipitation of unreacted impurities or byproducts during neutralization. The pH at which precipitation occurs is crucial. It is important to carefully control the pH during the neutralization step to selectively precipitate the purified cyanuric acid.

Quantitative Data Summary

Table 1: Solubility of Cyanuric Acid in Various Solvents

SolventTemperature (°C)Solubility (% w/v)Reference
Water250.2[2]
Water902.6[2]
Water15010.0[2]
Dimethylformamide (DMF)Room Temperature7.2
Dimethyl sulfoxide (DMSO)Room Temperature17.4
AcetoneRoom TemperatureInsoluble
BenzeneRoom TemperatureInsoluble
EthanolHotSoluble
MethanolColdInsoluble

Experimental Protocols

Protocol 1: Purification by Aqueous Recrystallization

This protocol is suitable for crude cyanuric acid with a moderate level of impurities.

  • Dissolution: In a fume hood, place the crude cyanuric acid in an Erlenmeyer flask. Add a minimal amount of deionized water to just cover the solid. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the cyanuric acid just dissolves. Note the significant increase in solubility with temperature.[2][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (e.g., 1-2% by weight of the crude solid) of activated carbon. Swirl the flask and gently reheat to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in an oven at a temperature below their decomposition point or in a desiccator.

Protocol 2: Purification by Acid Digestion

This method is effective for crude cyanuric acid with high levels of aminotriazine impurities.[1]

  • Slurry Formation: In a reaction vessel equipped for heating and pressure, create a slurry of the crude cyanuric acid in an aqueous solution of a mineral acid (e.g., sulfuric acid). The concentration of the acid should be low.[1]

  • Digestion: Heat the slurry to a temperature between 120°C and 220°C.[1] This will be under autogenous pressure. Maintain this temperature with stirring for a sufficient time to hydrolyze the ammelide and ammeline to cyanuric acid and the corresponding ammonium salt.[1]

  • Cooling: Carefully cool the resulting slurry of purified cyanuric acid in the acidic ammonium salt solution.

  • Isolation: Separate the purified cyanuric acid crystals from the acidic solution by filtration.

  • Washing: Wash the crystals thoroughly with water to remove the residual acid and ammonium salts.

  • Drying: Dry the purified cyanuric acid product.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_cya Crude Cyanuric Acid dissolve Dissolve in minimal hot solvent crude_cya->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution add_carbon Add Activated Carbon (Optional for color) hot_solution->add_carbon hot_filtration Hot Filtration add_carbon->hot_filtration impurities Insoluble Impurities & Activated Carbon hot_filtration->impurities cool_filtrate Cool Filtrate Slowly hot_filtration->cool_filtrate vacuum_filtration Vacuum Filtration cool_filtrate->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor pure_crystals Pure Cyanuric Acid Crystals wash_crystals->pure_crystals

Caption: Workflow for the purification of cyanuric acid by recrystallization.

logical_relationship_troubleshooting cluster_no_crystals No Crystals Form cluster_low_yield Low Yield cluster_discolored Discolored Crystals start Problem Encountered During Recrystallization no_crystals Supersaturated Solution start->no_crystals low_yield Potential Causes start->low_yield discolored Colored Impurities Present start->discolored solution1 Scratch Flask no_crystals->solution1 Solutions solution2 Add Seed Crystal no_crystals->solution2 Solutions solution3 Concentrate Solution no_crystals->solution3 Solutions cause1 Too much solvent low_yield->cause1 cause2 Premature crystallization low_yield->cause2 cause3 Insufficient cooling low_yield->cause3 solution_color Use Activated Carbon discolored->solution_color Solution

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 1,3,5-Triazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-triazinane-2,4,6-trione, also known as isocyanuric acid or cyanuric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3,5-triazinane-2,4,6-trione, primarily via the common method of urea pyrolysis.

Issue Potential Cause Recommended Solution
Low Yield of 1,3,5-triazinane-2,4,6-trione Incorrect Reaction Temperature: Temperatures below 175°C may lead to incomplete reaction, while excessively high temperatures can cause decomposition of the desired product.[1][2]Maintain a reaction temperature between 200°C and 250°C for optimal conversion of urea to cyanuric acid.[3][4]
Sublimation of Urea: At subatmospheric pressures and pyrolysis temperatures, a significant amount of urea can be lost due to sublimation.[4]If operating under subatmospheric pressure, utilize a reflux system to recover and return the sublimed urea to the reaction vessel.[4] Alternatively, conducting the pyrolysis at atmospheric or superatmospheric pressure can reduce urea sublimation.[4]
Incomplete Reaction Time: Insufficient reaction time will result in a lower conversion of urea.Ensure the reaction is held at the optimal temperature for a sufficient duration. For example, at 250°C, a reaction time of 15 minutes has been reported.[3]
High Levels of Byproducts (Ammelide, Ammeline, Melamine) Excessively High Reaction Temperature: Temperatures exceeding 225°C can promote the formation of ammeline, and melamine formation can occur at temperatures between 325-350°C.Carefully control the reaction temperature to stay within the optimal range for cyanuric acid formation (200-250°C).[3][4]
Reaction with Ammonia: Ammonia, a byproduct of urea pyrolysis, can react with isocyanic acid to form cyanamide, which can then lead to the formation of ammelide, ammeline, or melamine.Proper venting of the reaction vessel can help to remove ammonia as it is formed, reducing its concentration and subsequent side reactions.
Presence of Biuret and Triuret in the Final Product Incomplete Conversion: Biuret and triuret are key intermediates in the formation of cyanuric acid from urea.[5] Their presence indicates that the reaction has not gone to completion.Increase the reaction time or temperature (within the optimal range) to ensure the complete conversion of these intermediates to the final product.
Product is Difficult to Purify Formation of Insoluble Complexes: Cyanuric acid can form a highly insoluble complex with melamine, making purification difficult.[6]Purification can be achieved by digesting the crude product in 15-20% sulfuric acid. Alternatively, HPLC methods using alkaline conditions (pH 11-12) can prevent the precipitation of the melamine-cyanuric acid complex during analysis.[6]
Inconsistent Results Poor Heat Distribution: Uneven heating of the solid urea can lead to localized hot spots, promoting byproduct formation, and cold spots, resulting in incomplete reaction.Ensure uniform heating of the reaction mixture through efficient stirring or by using a suitable solvent to create a slurry.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary and most cost-effective method for synthesizing 1,3,5-triazinane-2,4,6-trione?

A1: The most common industrial method for producing 1,3,5-triazinane-2,4,6-trione (cyanuric acid) is the thermal decomposition (pyrolysis) of urea.[1][7] This method is generally considered economical.[8]

Q2: What are the main byproducts I should expect in the synthesis of 1,3,5-triazinane-2,4,6-trione from urea?

A2: The primary byproducts are biuret, triuret, ammelide, ammeline, and melamine.[5][9] The formation of these byproducts is highly dependent on the reaction temperature.[10]

Q3: How does temperature affect the formation of byproducts?

A3: Temperature plays a crucial role in byproduct formation.

  • Biuret and Triuret are intermediates and their concentration will decrease as the reaction proceeds to completion.[5]

  • Ammeline formation can begin to occur at temperatures above 190°C and becomes more significant before 225°C.

  • Melamine is typically formed in very small quantities at higher temperatures, generally between 325-350°C.

Q4: What analytical methods are recommended for identifying and quantifying byproducts?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the simultaneous detection and quantification of cyanuric acid and its common byproducts like ammeline, ammelide, and melamine.[6][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of pyrolysis products.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of impurities.[12][13]

Q5: Can you provide a general overview of the reaction pathway from urea to 1,3,5-triazinane-2,4,6-trione?

A5: The synthesis proceeds through the formation of key intermediates. The primary pathway involves the thermal decomposition of urea to isocyanic acid and ammonia. The isocyanic acid can then trimerize to form cyanuric acid. A secondary pathway involves the reaction of isocyanic acid with urea to form biuret, which can then react further to form triuret. Triuret can then cyclize to form cyanuric acid.

Experimental Protocols

Detailed Methodology for HPLC Analysis of Cyanuric Acid and Byproducts

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh a sample of the crude reaction mixture.

    • Dissolve the sample in an alkaline solution (e.g., pH 11-12 with sodium hydroxide) to prevent the precipitation of the melamine-cyanuric acid complex.[6] A mixture of acetonitrile and water can also be used as an extraction solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A C18 column is commonly used. HILIC columns are also effective for separating these polar compounds.[14]

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[6] The pH of the mobile phase should be carefully controlled.

    • Detection: UV detection at a wavelength of approximately 213-225 nm is suitable for cyanuric acid and its byproducts.[10]

    • Quantification: Use a calibration curve prepared from certified reference standards of cyanuric acid, ammelide, ammeline, and melamine. Matrix-matching with a blank matrix is recommended to compensate for matrix effects and analyte loss during sample preparation.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis urea Urea pyrolysis Pyrolysis (200-250°C) urea->pyrolysis crude_product Crude Product (Cyanuric Acid + Byproducts) pyrolysis->crude_product sample_prep Sample Preparation (Alkaline Dissolution) crude_product->sample_prep Sampling hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Quantification) hplc->data_analysis

Caption: Experimental workflow for the synthesis and analysis of 1,3,5-triazinane-2,4,6-trione.

signaling_pathway Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid + NH3 Biuret Biuret Isocyanic_Acid->Biuret + Urea Cyanuric_Acid 1,3,5-Triazinane-2,4,6-trione (Cyanuric Acid) Isocyanic_Acid->Cyanuric_Acid Trimerization Ammelide Ammelide Isocyanic_Acid->Ammelide + Cyanic Acid + NH3 Triuret Triuret Biuret->Triuret + Isocyanic Acid Triuret->Cyanuric_Acid - NH3 Ammeline Ammeline Ammelide->Ammeline + NH3 Melamine Melamine Ammeline->Melamine + NH3

Caption: Simplified reaction pathways in the synthesis of 1,3,5-triazinane-2,4,6-trione from urea.

References

Technical Support Center: Triazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during triazine cyclization reactions, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of triazine derivatives, offering explanations and actionable solutions.

Issue 1: Consistently Low Reaction Yield

Q1: My triazine cyclization reaction is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A1: Low yields in triazine synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.

Potential Causes and Solutions:

  • Purity of Starting Materials: The presence of impurities in reagents such as 1,2-dicarbonyl compounds or acid hydrazides can lead to undesirable side reactions that consume starting materials and lower the yield of the desired triazine product.[1][2]

    • Solution: Ensure all starting materials are of high purity. If necessary, purify reagents before use through techniques like recrystallization or distillation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.[1][2]

    • Solution: Systematically optimize reaction conditions. This may involve screening different solvents, adjusting the reaction temperature, or modifying the reaction time.[2] For thermally sensitive compounds, avoid excessive heating.[1][2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, but requires careful control of irradiation power and duration to prevent decomposition.[1][3]

  • Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or making a modest increase in temperature.[2]

  • Atmospheric Conditions: Certain reactions may be sensitive to air or moisture.

    • Solution: If reactants or intermediates are sensitive to oxidation or hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[2] Using dry solvents and reagents is also crucial to prevent hydrolysis, especially if the triazine ring or its substituents are susceptible.[1][4]

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps.

    • Solution: Optimize the work-up procedure. This includes selecting an appropriate extraction solvent and performing a sufficient number of extractions to ensure complete recovery of the product.[2][5]

Below is a troubleshooting workflow to diagnose and address low reaction yields:

LowYieldTroubleshooting start Low Reaction Yield check_purity Are starting materials pure? start->check_purity optimize_conditions Are reaction conditions optimal? check_purity->optimize_conditions Yes purify_reagents Purify starting materials check_purity->purify_reagents No monitor_reaction Is the reaction going to completion? optimize_conditions->monitor_reaction Yes screen_conditions Screen solvents, temperature, and time optimize_conditions->screen_conditions No check_atmosphere Is the reaction air/moisture sensitive? monitor_reaction->check_atmosphere Yes extend_time_temp Extend reaction time or increase temperature monitor_reaction->extend_time_temp No optimize_workup Is the work-up/purification efficient? check_atmosphere->optimize_workup No inert_atmosphere Use inert atmosphere and anhydrous conditions check_atmosphere->inert_atmosphere Yes refine_extraction Optimize extraction and purification protocol optimize_workup->refine_extraction No end_node Improved Yield optimize_workup->end_node Yes purify_reagents->optimize_conditions screen_conditions->monitor_reaction extend_time_temp->check_atmosphere inert_atmosphere->optimize_workup refine_extraction->end_node

Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Multiple Products (Regioisomers)

Q2: My reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of products that are difficult to separate. What is happening and how can I resolve this?

A2: You are likely observing the formation of regioisomers. This is a common side product when an unsymmetrical 1,2-dicarbonyl compound reacts with a reagent like an amidrazone, as the condensation can occur at either of the two distinct carbonyl groups, leading to two different 1,2,4-triazine isomers.[4]

Strategies for Minimization and Control:

  • Modify Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature.[4] It is advisable to systematically vary these parameters to favor the formation of one isomer. For instance, using less polar solvents at lower temperatures may enhance selectivity.[4]

  • Alter Reactants: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can create steric hindrance that favors the reaction at the less hindered carbonyl group, thus promoting the formation of a single regioisomer.[4]

  • Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach where the initial condensation product is isolated and purified before the final cyclization can provide better control over the final product's structure.[1]

  • Advanced Purification: If the formation of isomers is unavoidable, robust purification methods are necessary. Techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) have proven effective in separating closely related triazine derivatives.[1][4] Fractional crystallization can also be a viable option.[4]

The diagram below illustrates the formation of regioisomers from an unsymmetrical 1,2-dicarbonyl compound.

RegioisomerFormation cluster_reactants Reactants cluster_products Products dicarbonyl Unsymmetrical 1,2-Dicarbonyl isomer_a Regioisomer A dicarbonyl->isomer_a Attack at C1 isomer_b Regioisomer B dicarbonyl->isomer_b Attack at C2 amidrazone Amidrazone amidrazone->isomer_a amidrazone->isomer_b

Formation of regioisomers from an unsymmetrical 1,2-dicarbonyl.
Issue 3: Product Instability or Decomposition

Q3: The synthesized triazine appears to be unstable or decomposes during purification or storage. What measures can I take to prevent this?

A3: The stability of triazine derivatives can vary significantly based on their substitution pattern and the conditions they are subjected to. Both thermal lability and susceptibility to hydrolysis are common concerns.

Potential Causes and Solutions:

  • Thermal Lability: Some 1,2,4-triazines are sensitive to heat and can decompose at elevated temperatures.[1][2]

    • Solution: Avoid excessive heating during both the reaction and purification steps. When removing solvent, use a rotary evaporator at reduced pressure and moderate temperature.[2]

  • Hydrolysis: The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening or hydrolysis of substituents, particularly under acidic or basic conditions.[1][4]

    • Solution: Maintain neutral or near-neutral pH during the reaction and work-up whenever possible.[1] Use anhydrous solvents and reagents to minimize the presence of water.[1][4] If a particular functional group is prone to hydrolysis, consider employing a protecting group strategy.[1]

  • Storage Conditions: Improper storage can lead to gradual degradation of the purified product over time.

    • Solution: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.[2]

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic methodology can have a profound impact on the yield and efficiency of triazine synthesis. The following tables summarize quantitative data for different synthetic routes to 1,2,4- and 1,3,5-triazines.

Table 1: Comparison of Synthetic Routes to 1,2,4-Triazines
Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Reference
One-Pot (Conventional Heating)1,2-Diketones, Amides, Hydrazine Hydrate3 - 6 hours44 - 78%[3]
One-Pot (Microwave Irradiation)1,2-Diketones, Amides, Hydrazine Hydrate180 - 360 seconds60 - 80%[3]
Cyclocondensation of AmidrazonesC-glycosyl formamidrazones, 1,2-dicarbonyl derivatives3 - 7 hours53 - 97%[3]
From Thiocarbohydrazide (Method A)Thiocarbohydrazide, Phenylpyruvic acid1 hour78%[6]
From Thiocarbohydrazide (Method B)Thiocarbohydrazide, Sodium pyruvate30 minutes89%[6]
Table 2: Fe-Catalyzed Synthesis of Symmetrical 2,4,6-Trisubstituted 1,3,5-Triazines
Aldehyde SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeFeCl₃Chlorobenzene1301562%[7][8]
Various Substituted BenzaldehydesFeCl₃Toluene1301541 - 72%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of triazines.

Protocol 1: General Procedure for Microwave-Assisted One-Pot Synthesis of 1,2,4-Triazines

This protocol is based on the microwave-assisted synthesis of 1,2,4-triazines from 1,2-dicarbonyl compounds.[3]

Materials:

  • Amide (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Base (e.g., K₂CO₃)

  • Hydrazine hydrate (2 ml)

  • Solvent (e.g., ethanol)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the amide (1 mmol), 1,2-dicarbonyl compound (1 mmol), and a suitable base in a solvent such as ethanol.

  • Add hydrazine hydrate (2 ml) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Subject the mixture to microwave irradiation for 180 to 360 seconds at a controlled temperature (e.g., 150 °C).[2] Monitor the reaction progress by TLC.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Pour the residue into water and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[2][3][5]

  • Combine the organic layers, wash with a sodium bicarbonate solution, and then with water (3 x 50 mL) to remove water-soluble impurities.[2][3]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.[2]

Protocol 2: General Procedure for Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of triazine derivatives using flash column chromatography on silica gel.[2][5]

Materials:

  • Crude triazine product

  • Silica gel (for flash chromatography)

  • Eluent (e.g., mixture of hexanes and ethyl acetate, or dichloromethane and hexanes), optimized by TLC analysis.[5][9]

  • Chromatography column and accessories

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.

  • Sample Loading: Dissolve the crude triazine derivative in a minimal amount of a suitable solvent, ideally the chromatography eluent.[5] Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]

  • Elution: Begin eluting with the predetermined solvent system. If a gradient elution is required, gradually increase the polarity of the eluent to facilitate the separation of the product from impurities.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[5]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazine derivative.[5]

References

Technical Support Center: Overcoming Solubility Issues in Triazine Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during the analysis of triazine compounds.

Frequently Asked Questions (FAQs)

Q1: My triazine compound won't dissolve in the initial solvent for my analysis. What should I do first?

A1: The first step is to assess the polarity of your triazine compound and select a solvent based on the principle of "like dissolves like." Triazine compounds have a wide range of polarities. If your initial solvent is not working, try a solvent with a different polarity. For example, if a non-polar solvent fails, a polar aprotic or polar protic solvent might be effective. It is recommended to perform a solubility study by testing a small amount of your compound in a variety of solvents.[1]

Q2: I'm observing poor peak shape (e.g., tailing, fronting) in my HPLC analysis. Could this be related to solubility?

A2: Yes, solubility issues can directly impact peak shape in HPLC. If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting. Conversely, interactions between basic triazine compounds and acidic residual silanol groups on the silica-based stationary phase can cause peak tailing. It is crucial to ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase. Ideally, dissolve your sample in the mobile phase itself.[2]

Q3: How does pH affect the solubility of triazine compounds?

A3: Many triazine compounds are weak bases. Adjusting the pH of the solution can significantly alter their solubility. For basic triazines, lowering the pH of the solvent will protonate the molecule, increasing its polarity and enhancing its solubility in polar solvents like water.[3] However, be aware that extreme pH values can cause degradation of your compound or damage the analytical column.

Q4: Can temperature be used to improve the solubility of my triazine compound?

A4: Yes, for many compounds, solubility increases with temperature. Gently warming the solvent while dissolving your triazine compound can be an effective technique. However, it is critical to ensure that your compound is thermally stable and will not degrade at elevated temperatures. Always check the compound's stability profile before applying heat.

Troubleshooting Guides

Issue: Poor or No Solubility in Common Solvents

This guide provides a systematic approach to addressing poor solubility of triazine compounds for analytical purposes.

Troubleshooting Workflow for Poor Solubility

G start Start: Compound is Insoluble solvent_screening Perform Solvent Screening (Polar & Non-Polar Solvents) start->solvent_screening is_soluble Is it soluble? solvent_screening->is_soluble use_co_solvent Try Co-solvent System (e.g., Water/Methanol, Water/Acetonitrile) is_soluble->use_co_solvent No success Success: Proceed with Analysis is_soluble->success Yes is_soluble2 Is it soluble? use_co_solvent->is_soluble2 adjust_ph Adjust pH (Acidify for basic triazines) is_soluble2->adjust_ph No is_soluble2->success Yes is_soluble3 Is it soluble? adjust_ph->is_soluble3 increase_temp Increase Temperature (Check for thermal stability) is_soluble3->increase_temp No is_soluble3->success Yes is_soluble4 Is it soluble? increase_temp->is_soluble4 solid_dispersion Consider Advanced Methods: Solid Dispersion, Surfactants, etc. is_soluble4->solid_dispersion No is_soluble4->success Yes fail Consult Further Resources solid_dispersion->fail

Caption: A step-by-step workflow for troubleshooting poor solubility of triazine compounds.

Issue: Poor Chromatographic Peak Shape

This guide helps to diagnose and resolve common peak shape issues in HPLC analysis of triazine compounds that may be linked to solubility.

Troubleshooting Poor HPLC Peak Shape

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_sample_solvent Check Sample Solvent Compatibility with Mobile Phase start->check_sample_solvent further_troubleshooting Further System Troubleshooting (Column, Hardware) start->further_troubleshooting is_compatible Is it compatible? check_sample_solvent->is_compatible dissolve_in_mp Dissolve Sample in Initial Mobile Phase is_compatible->dissolve_in_mp No check_overload Check for Sample Overload is_compatible->check_overload Yes dissolve_in_mp->check_overload good_peak_shape Good Peak Shape dissolve_in_mp->good_peak_shape is_overloaded Is it overloaded? check_overload->is_overloaded reduce_concentration Reduce Sample Concentration or Injection Volume is_overloaded->reduce_concentration Yes check_ph Check Mobile Phase pH (for basic triazines) is_overloaded->check_ph No reduce_concentration->check_ph reduce_concentration->good_peak_shape is_ph_optimal Is pH optimal? check_ph->is_ph_optimal adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) is_ph_optimal->adjust_ph No is_ph_optimal->good_peak_shape Yes adjust_ph->good_peak_shape

Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.

Data Presentation: Solubility of Common Triazine Compounds

The following tables summarize the solubility of several common triazine compounds in various solvents.

Table 1: Solubility of Triazine Pesticides

CompoundSolventTemperature (°C)Solubility
AtrazineWater2234.7 mg/L[4]
Methanol2718,000 mg/L[4]
Ethanol2715,000 mg/L[4]
Acetone2531 g/L[4]
DMSO27183,000 mg/L[4]
SimazineWater226.2 mg/L[5]
Methanol20400 mg/L[6]
Ethanol25570 mg/L[7]
Acetone251500 mg/L[7]
Chloroform20900 mg/L[8]
CyanazineWater25171 mg/L[9]
Ethanol2545 g/L[10]
Chloroform25210 g/L[10]
Benzene2515 g/L[10]

Table 2: Solubility of Other Triazine Compounds

CompoundSolventTemperature (°C)Solubility
MelamineWater203.1 g/L[11]
Water1006.4%[12]
MethanolRoom Temp.Soluble[11]
Ethanol300.6 g/L[12]
DMSORoom Temp.Soluble[13]
BenzoguanamineWater220.06%[14]
Ethanol->10%[15]
Acetone2018.0 g/L[14]
Dimethylformamide20120.0 g/L[14]
Tris(2-hydroxyethyl) isocyanurateWater20572 g/L[16]
Alcohol-Somewhat Soluble[17]
Acetone-Somewhat Soluble[17]

Experimental Protocols

Protocol 1: Using Co-solvents to Enhance Solubility

This protocol describes the use of a water-miscible organic solvent (co-solvent) to increase the solubility of a poorly water-soluble triazine compound.[5]

Objective: To prepare a stock solution of a poorly soluble triazine compound for analytical studies.

Materials:

  • Triazine compound

  • Primary solvent (e.g., water)

  • Co-solvent (e.g., methanol, ethanol, acetonitrile, DMSO)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Initial Assessment: Attempt to dissolve a small, known amount of the triazine compound in the primary solvent (e.g., 1 mg in 1 mL of water).

  • Co-solvent Addition: If the compound does not fully dissolve, add the co-solvent dropwise while vortexing or sonicating.

  • Stepwise Increase: Continue adding the co-solvent in small increments (e.g., 10% of the total volume at a time) until the compound is completely dissolved.

  • Record Proportions: Note the final ratio of primary solvent to co-solvent required for complete dissolution.

  • Stock Solution Preparation: Based on the determined ratio, prepare a stock solution of the desired concentration. For example, if a 1:1 mixture of water and methanol was required, prepare this solvent mixture first, and then dissolve the accurately weighed triazine compound in it.

  • Final Dilution: For HPLC analysis, it is often recommended to dilute the stock solution with the initial mobile phase to minimize solvent effects on the chromatography.

Protocol 2: pH Adjustment for Solubility Enhancement

This protocol details the method for increasing the solubility of a basic triazine compound by adjusting the pH of the aqueous solvent.

Objective: To increase the aqueous solubility of a basic triazine compound by lowering the pH.

Materials:

  • Basic triazine compound

  • Deionized water

  • Acidic solution (e.g., 0.1 M HCl or formic acid)

  • Basic solution (e.g., 0.1 M NaOH) for back-titration if needed

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Dispersion: Add a known amount of the triazine compound to a known volume of deionized water to create a suspension.

  • pH Measurement: Measure the initial pH of the suspension.

  • Acidification: While stirring, add the acidic solution dropwise to the suspension.

  • Monitor Dissolution: Observe the suspension for dissolution. Continue adding the acid until the compound is fully dissolved.

  • Final pH: Record the pH at which complete dissolution occurs.

  • Stock Solution Preparation: To prepare a stock solution, first adjust the pH of the required volume of water to the determined value, and then dissolve the accurately weighed triazine compound.

  • Caution: Be mindful that very low pH values can potentially cause hydrolysis of some triazine compounds or damage HPLC columns. It is advisable to check the stability of your compound at the final pH.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method is used to enhance the dissolution rate and apparent solubility of a poorly soluble triazine by dispersing it in a hydrophilic carrier in the solid state.

Objective: To prepare a solid dispersion of a triazine compound to improve its solubility characteristics for in-vitro testing or as an analytical standard.

Materials:

  • Triazine compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Beaker or round-bottom flask

  • Rotary evaporator or hot plate with a stirrer

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both the triazine compound and the hydrophilic carrier in a suitable volatile organic solvent.[18] The ratio of drug to carrier should be predetermined based on preliminary trials (e.g., 1:1, 1:5, 1:10 by weight).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a hot plate with constant stirring in a well-ventilated fume hood.[19][20] Continue evaporation until a solid mass or a thin film is formed.

  • Drying: Place the resulting solid in a vacuum oven at a moderate temperature to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.[19]

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

  • Solubility Testing: The solubility of the triazine in the solid dispersion can then be tested in the desired aqueous medium and compared to the pure compound.

References

Preventing photodegradation of triazine compounds during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you prevent the photodegradation of triazine compounds in your work.

Frequently Asked Questions (FAQs)

Q1: What is triazine photodegradation? A1: Photodegradation is the process by which triazine molecules are broken down by light energy, particularly ultraviolet (UV) radiation with wavelengths greater than 290 nm.[1][2] This photochemical process is the primary degradation pathway, as the breakdown of triazines in the dark is typically negligible.[1][2] The degradation process often follows first-order kinetics.[1][3][4]

Q2: Why is it critical to prevent the photodegradation of triazines in experiments? A2: Preventing photodegradation is essential for maintaining the accuracy and validity of your experimental results. The degradation of the parent triazine compound can lead to a decreased concentration, resulting in an underestimation of its biological activity or efficacy.[5] Furthermore, the formation of degradation byproducts can introduce confounding variables, as these new compounds may possess their own distinct chemical and biological properties, potentially interfering with your assays.[6][7]

Q3: What are the primary factors that influence the rate of triazine photodegradation? A3: Several factors can influence the rate of degradation:

  • Light Source and Wavelength: UV light is generally more damaging than visible light. The intensity and wavelength of the light source are critical factors.[8]

  • Presence of Photosensitizers: Substances like hydrogen peroxide (H₂O₂), titanium dioxide (TiO₂), and dissolved organic matter can accelerate photodegradation through indirect photolysis.[1][2][9]

  • Chemical Structure: The specific substituents on the triazine ring affect its stability.[1][7]

  • Solvent and pH: The choice of solvent and the pH of the solution can alter the compound's stability and degradation pathways.[4][8]

  • Presence of Oxygen: Dissolved oxygen can participate in oxidative degradation pathways, often mediated by reactive oxygen species (ROS).[8][10][11]

Q4: What are the common degradation pathways for triazine compounds? A4: The degradation of triazines can occur through several primary pathways:

  • Dealkylation: The loss of one or both N-alkyl side chains is a dominant pathway, particularly in indirect photolysis.[1][6]

  • Dechlorination/Hydroxylation: The chlorine atom on the triazine ring can be replaced by a hydroxyl group, a common route in direct photolysis.[1][9][12]

  • Oxidation of Side Chains: The alkyl groups attached to the ring can be oxidized.[1] These pathways can occur in parallel, leading to a complex mixture of degradation products.[1][6]

Q5: How can I detect if my triazine sample has degraded? A5: The most reliable way to detect degradation is through analytical chromatography techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound are clear indicators of degradation.[5][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, suggesting potential causes and actionable solutions.

Observed Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible assay results. The triazine compound may be degrading due to exposure to ambient laboratory light during sample preparation, storage, or analysis.[5]1. Work in a controlled environment: Handle all solutions containing the triazine compound under subdued lighting or in a dark room.[8][16] 2. Use protective containers: Store all stock solutions and experimental samples in amber-colored vials or glassware wrapped completely in aluminum foil to block UV and visible light.[17][18][19] 3. Minimize exposure time: Prepare samples immediately before use and minimize the time they are exposed to any light source.[5]
Appearance of new, unidentified peaks in HPLC or LC-MS chromatograms. These unexpected peaks likely represent photodegradation products.[5][16]1. Confirm degradation: Run a forced degradation study (see Protocol 1) to confirm that the new peaks are light-induced. 2. Review handling procedures: Scrutinize your entire workflow to identify and eliminate all potential points of light exposure, from weighing the compound to final analysis.[16] 3. Check solvent purity: Ensure the use of high-purity, peroxide-free solvents, as impurities can sometimes catalyze degradation.
Gradual loss of compound concentration in solution over time, even with light protection. 1. The solvent itself may be participating in a slow photochemical reaction. 2. Dissolved oxygen may be contributing to oxidative degradation.[8] 3. The storage temperature may be too high.1. Test alternative solvents: If possible, investigate the stability of the triazine in different high-purity solvents. 2. Degas solvents: Before preparing solutions, degas the solvent using methods like sonication, sparging with nitrogen or argon, or freeze-pump-thaw cycles to remove dissolved oxygen.[8] 3. Optimize storage temperature: Store solutions at reduced temperatures (-20°C or -80°C) for long-term stability.[16]
A visible change in the color or clarity of the triazine solution. A change in physical appearance is a strong indicator of significant chemical degradation.1. Discard the sample: Do not use any solution that has visibly changed. 2. Re-evaluate all protective measures: This level of degradation suggests a significant breach in light protection protocols. Review and reinforce all light-blocking procedures.[5]

Quantitative Data on Triazine Photodegradation

The rate of photodegradation is highly dependent on experimental conditions. The table below summarizes kinetic data from various studies to provide a comparative overview.

CompoundConditionRate Constant (k)Half-life (t½)Reference
AtrazineUV C Light (250-300 nm)0.020 min⁻¹~35 min[9]
AtrazineTiO₂ Heterogeneous Photocatalysis0.018 min⁻¹~38 min[9]
AtrazineHomogeneous Photocatalysis (Fe(III) 3.3x10⁻⁴ M)0.105 min⁻¹~6.6 min[9]
AtrazineSimulated Solar Light + TiO₂-20.2 min[3]
PropazineSimulated Solar Light + TiO₂-25.5 min[3]
PrometrynUV Radiation (>290 nm) + H₂O₂0.21 min⁻¹~3.3 min[1]

Experimental Protocols

Protocol 1: Assessing the Photostability of a Triazine Compound

Objective: To determine the susceptibility of a triazine compound to photodegradation under controlled light exposure.

Materials:

  • Triazine compound

  • Appropriate high-purity solvent (e.g., acetonitrile, methanol, or water)

  • Chemically inert transparent vials (e.g., quartz or borosilicate glass)

  • Amber glass vials

  • Aluminum foil

  • Photostability chamber or a calibrated light source (e.g., Xenon lamp)

  • Validated analytical system (e.g., HPLC-UV, LC-MS)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the triazine compound at a known concentration in the chosen solvent. Perform this step under low-light conditions.

  • Sample Preparation:

    • Exposed Samples: Pipette a precise volume of the stock solution into several transparent vials.

    • Dark Controls: Pipette the same volume of the stock solution into amber vials and also wrap them completely in aluminum foil to ensure complete light exclusion.[5][16]

  • Light Exposure: Place both the transparent "exposed" samples and the foil-wrapped "dark control" samples in a photostability chamber or at a fixed distance from the light source.[8][16] Maintain a constant temperature throughout the experiment.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove one exposed vial and one dark control vial from the chamber.

  • Sample Analysis: Immediately analyze the samples using a validated analytical method to determine the concentration of the parent triazine compound. Also, inspect the chromatogram for the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the triazine compound remaining at each time point for both the exposed and control samples, relative to the concentration at time zero. A significant decrease in concentration in the exposed samples compared to the dark controls confirms photosensitivity.

Protocol 2: General Procedure for Sample Analysis by LC-MS

Objective: To quantify the concentration of a triazine compound and its primary degradation products.

Methodology:

  • Sample Preparation: Dilute the experimental sample (from Protocol 1 or another experiment) to a concentration within the calibrated range of the LC-MS instrument using the mobile phase or an appropriate solvent.

  • Internal Standard: Add an isotopically labeled internal standard (e.g., Atrazine-d5) to all samples, calibration standards, and quality controls to correct for variations in extraction and instrument response.[13]

  • Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate the parent triazine from its potential degradation products.

  • Mass Spectrometric Detection: Analyze the column eluent using a mass spectrometer operating in a suitable mode (e.g., full scan or selected ion monitoring - SIM).

  • Identification: Identify the parent compound and its degradants by comparing their retention times and mass spectra to those of authentic reference standards or to reference spectra.[13]

  • Quantification: Calculate the concentration of each analyte by using the ratio of its peak area to that of the internal standard and comparing it against a calibration curve generated from standards prepared in the same manner.[13]

Visualizations

experimental_workflow cluster_prep Preparation (Low-Light Environment) cluster_exp Experiment cluster_analysis Analysis start Weigh Solid Triazine prep_stock Prepare Stock Solution (in Amber Flask) start->prep_stock prep_samples Prepare Experimental Samples (in Amber Vials / Foil-Wrapped Tubes) prep_stock->prep_samples run_exp Conduct Experiment (Minimize Light Exposure) prep_samples->run_exp sampling Collect Time-Point Samples run_exp->sampling prep_analysis Prepare Samples for Analysis (Add Internal Standard) sampling->prep_analysis analysis Analyze via LC-MS / GC-MS prep_analysis->analysis end_node Data Interpretation analysis->end_node

degradation_pathway cluster_products Primary Degradation Products parent Triazine Compound (e.g., Atrazine) dealkylated Dealkylated Products (Loss of side-chains) parent->dealkylated Dealkylation (Indirect Photolysis, ROS) hydroxylated Hydroxylated Product (Cl replaced by OH) parent->hydroxylated Hydroxylation (Direct Photolysis) oxidized Oxidized Products parent->oxidized Side-chain Oxidation

troubleshooting_logic start Inconsistent Results or Unexpected HPLC Peaks? q1 Are you using light-protective (amber/foil) containers? start->q1 sol1 Implement immediately. Store all solutions in amber vials or wrap containers in foil. q1->sol1 No q2 Is the entire workflow (weighing, prep, analysis) conducted in low light? q1->q2 Yes ans1_yes Yes ans1_no No end_node Problem Resolved / Further Investigation sol1->end_node sol2 Move procedures to a dark room or use a fume hood with the sash lowered and lights off. q2->sol2 No q3 Have you considered photochemical interactions with the solvent or dissolved O₂? q2->q3 Yes ans2_yes Yes ans2_no No sol2->end_node sol3 Degas solvents prior to use. Consider testing compound stability in an alternative solvent. q3->sol3 No q3->end_node Yes ans3_no No sol3->end_node

References

Troubleshooting low yields in microwave-assisted triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in microwave-assisted triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for triazine synthesis compared to conventional heating?

Microwave-assisted synthesis offers several key advantages over traditional heating methods for triazine synthesis. These include significantly reduced reaction times, often from hours to minutes, and higher product yields due to minimized side reactions and thermal degradation of products.[1][2] Microwave heating is also more energy-efficient and aligns with the principles of green chemistry by often allowing for the use of smaller amounts of solvents or even solvent-free conditions.[3]

Q2: What are the most common causes of low yields in microwave-assisted triazine synthesis?

Low yields can stem from several factors, including:

  • Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or microwave power can result in incomplete reactions or degradation of products.[4]

  • Inappropriate Solvent or Catalyst: The choice of solvent and catalyst is crucial for reaction efficiency.

  • Inefficient Work-up Procedure: Product loss can occur during extraction and purification steps.[4]

  • Steric Hindrance: Bulky substituents on the reactants can hinder the reaction.[5]

Q3: Can this methodology be scaled up for larger-scale synthesis?

While scaling up microwave-assisted synthesis can present challenges such as ensuring even heating, it is achievable.[6] One-pot sequential reactions under microwave irradiation can be a sustainable approach for gram-scale synthesis, as they eliminate the need for isolating and purifying intermediate compounds, which saves time and reduces waste.[7]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to identifying and resolving common issues leading to low product yields.

Problem 1: Low or No Product Formation

Possible Cause: Incomplete reaction conversion. Solution:

  • Optimize Reaction Time and Temperature: Systematically vary the irradiation time and temperature to find the optimal conditions for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Increase Microwave Power: In some cases, a modest increase in microwave power can enhance the reaction rate. However, be cautious to avoid product decomposition.[4]

  • Evaluate Catalyst and Base: The choice of catalyst and base can significantly impact the reaction. For instance, in certain syntheses, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) along with a base like sodium carbonate has been shown to improve yields.[8]

Problem 2: Formation of Multiple Byproducts

Possible Cause: Side reactions or product degradation. Solution:

  • Refine Reaction Conditions: Shorter reaction times and lower temperatures can often minimize the formation of byproducts.[1]

  • Ensure Anhydrous Conditions: Moisture can lead to hydrolysis of starting materials or intermediates, especially when working with sensitive reagents like cyanuric chloride.[9]

  • Optimize Work-up Procedure: A simple and efficient work-up can be crucial. For example, in some cases, byproducts can be easily removed by washing with a specific solution, such as sodium carbonate.[10]

Problem 3: Difficulty in Product Isolation

Possible Cause: Poor precipitation or extraction. Solution:

  • Optimize Precipitation: A common work-up procedure involves pouring the reaction mixture over ice to precipitate the product.[10]

  • Select Appropriate Extraction Solvent: The choice of solvent for extraction is critical for maximizing the isolated yield.[4]

  • Purification Technique: Column chromatography is a common method for purifying triazine derivatives.[11]

Data Presentation

The following tables summarize quantitative data from various microwave-assisted triazine syntheses, highlighting the efficiency of this methodology compared to conventional heating.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Triazine Synthesis

ProductMicrowave ConditionsMicrowave Yield (%)Conventional ConditionsConventional Yield (%)Reference
Trisubstituted 1,3,5-Triazines100 °C, 3 h92100 °C, 12 h45[10]
2,4-Diamino-1,3,5-Triazines10-15 minHigh24 hLower[5]
Fused 1,2,4-Triazines2 min982 h (reflux)62[1]
Pyridinyl-1,3,5-triazine-2,4-diamine120 °C, 15 min92Not specifiedLowerNot specified
bis-Arm s-Triazine Oxy-Schiff Base60 °C, 4-6 min87-898-12 h (reflux)67-78[2]

Table 2: Optimization of Reaction Conditions for Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives [8]

EntryBaseCatalystSolventTemperature (°C)Time (s)Yield (%)
1Na₂CO₃TBABDMF15015087
2K₂CO₃TBABDMF15015075
3DIPEATBABDMF15015068
4Na₂CO₃-DMF15015072
5Na₂CO₃TBABDMSO15015081
6Na₂CO₃TBABEthanol15015065

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines[10]
  • A mixture of substituted benzoyl benzotriazolides (1 mmol), metformin (1 mmol), and triethylamine (TEA) (1.5 mmol) in dimethylformamide (DMF) (5 mL) is placed in a microwave reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at 100 °C for 3 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude mixture is poured over ice and stirred in a sodium carbonate solution for 15 minutes.

  • The resulting solid product is isolated by vacuum filtration.

  • The solid is then stirred in diethyl ether for 30 minutes for further purification.

  • The pure product is obtained after vacuum filtration.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one[3]
  • In a suitable microwave reaction vessel, combine equimolar amounts of thiocarbohydrazide and 2-oxo-4-(2-thienyl)but-3-enoic acid.

  • Add a few drops of glacial acetic acid to the mixture.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture for 2 minutes. The specific power and temperature settings should be optimized for the instrument being used.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting product can be purified by recrystallization from a suitable solvent.

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting low yields in microwave-assisted triazine synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure, Purify and Repeat optimize_conditions Optimize Reaction Conditions (Time, Temp, Power) check_purity->optimize_conditions Purity is High evaluate_reagents Evaluate Solvent, Catalyst, and Base optimize_conditions->evaluate_reagents No Improvement success Yield Improved optimize_conditions->success Improvement Seen improve_workup Improve Work-up Procedure evaluate_reagents->improve_workup No Improvement evaluate_reagents->success Improvement Seen improve_workup->success Improvement Seen fail Yield Still Low improve_workup->fail No Improvement reassess Re-evaluate Synthetic Route / Substrates fail->reassess Reaction_Parameters cluster_reactants Reactants & Reagents cluster_microwave Microwave Parameters Purity Starting Material Purity Yield Reaction Yield Purity->Yield Stoichiometry Reactant Stoichiometry Stoichiometry->Yield Solvent Solvent Choice Solvent->Yield Catalyst Catalyst/Base Selection Catalyst->Yield Power Microwave Power Power->Yield Time Irradiation Time Time->Yield Temperature Reaction Temperature Temperature->Yield

References

Technical Support Center: Removal of Residual Cyanuric Acid from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the removal of residual cyanuric acid (CYA) from aqueous solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the implementation of common cyanuric acid removal techniques.

1. Enzymatic Degradation Issues

  • Q1: My enzymatic degradation of cyanuric acid is slow or incomplete. What are the potential causes and how can I troubleshoot this?

    A1: Slow or incomplete degradation is a common issue. Consider the following factors:

    • Sub-optimal pH: The key enzyme, cyanuric acid hydrolase, has an optimal pH range, typically around 8.0. Deviations can significantly reduce enzyme activity.

      • Solution: Prepare your buffer solution carefully and measure the pH of the reaction mixture before and during the experiment. Adjust as necessary using dilute HCl or NaOH.

    • Incorrect Temperature: Enzyme activity is highly temperature-dependent. The optimal temperature for many cyanuric acid hydrolases is around 30-40°C.

      • Solution: Use a temperature-controlled incubator or water bath to maintain the optimal temperature throughout the experiment.

    • Enzyme Concentration: The concentration of the enzyme or the bacterial culture may be too low.

      • Solution: Increase the concentration of the purified enzyme or the inoculum size of the CYA-degrading bacteria. Ensure the bacterial culture is in the exponential growth phase.

    • Presence of Inhibitors: Certain metal ions or organic compounds in your solution could be inhibiting enzyme activity.

      • Solution: Analyze your sample for potential inhibitors. If possible, perform a purification step (e.g., dialysis) on your sample before enzymatic treatment.

  • Q2: The bacterial culture for cyanuric acid degradation is not growing well. What should I do?

    A2: Poor growth of CYA-degrading bacteria (e.g., Pseudomonas sp.) can be due to several factors:

    • Nutrient Limitation: The growth medium may be lacking essential nutrients.

      • Solution: Ensure your medium contains an adequate carbon source (other than CYA initially, to establish a healthy culture), nitrogen, phosphorus, and trace minerals.

    • Cyanuric Acid as Sole Nitrogen Source: While these bacteria can use CYA as a nitrogen source, it may not be sufficient for robust initial growth.

      • Solution: Supplement the medium with a small amount of another nitrogen source, like ammonium sulfate, to kick-start growth.

    • Contamination: Contamination with other microorganisms can inhibit the growth of the desired bacteria.

      • Solution: Use sterile techniques for all manipulations. Streak a sample of your culture on an agar plate to check for purity.

2. Adsorption-Based Removal Issues

  • Q3: The removal efficiency of cyanuric acid using my adsorbent (e.g., activated carbon) is lower than expected. Why is this happening?

    A3: Low adsorption efficiency can be attributed to several factors:

    • Incorrect pH: The pH of the solution affects the surface charge of the adsorbent and the speciation of cyanuric acid. The optimal pH for CYA adsorption on many materials is in the acidic range (pH 3-6).

      • Solution: Adjust the pH of your aqueous solution to the optimal range for your chosen adsorbent before starting the experiment.

    • Competition from Other Ions: The presence of other anions (e.g., phosphates, sulfates) in the solution can compete with cyanuric acid for adsorption sites.

      • Solution: If possible, pre-treat the sample to remove interfering ions. Otherwise, you may need to increase the adsorbent dosage.

    • Adsorbent Fouling: The pores of the adsorbent may be blocked by other substances in the sample.

      • Solution: Consider a pre-filtration step to remove suspended solids. If the adsorbent is reusable, ensure it is properly regenerated before each use.

  • Q4: My adsorbent is quickly becoming saturated. How can I improve its capacity?

    A4: Rapid saturation indicates that the adsorbent's capacity is being quickly exhausted.

    • Increase Adsorbent Dosage: A higher dose of the adsorbent will provide more binding sites for cyanuric acid.

    • Optimize Contact Time: Ensure you are allowing sufficient time for the adsorption process to reach equilibrium. Conduct a preliminary experiment to determine the optimal contact time.

    • Regeneration: If you are using a reusable adsorbent, implement an effective regeneration protocol. For example, some adsorbents can be regenerated by washing with a high-pH solution.

3. Advanced Oxidation Process (AOP) Issues

  • Q5: The photocatalytic degradation of cyanuric acid using TiO2 is inefficient. What could be wrong?

    A5: Inefficient photocatalysis can be due to several experimental parameters:

    • Sub-optimal Catalyst Loading: Both too little and too much catalyst can be detrimental. Too little provides insufficient active sites, while too much can cause light scattering and reduce UV penetration.

      • Solution: Experiment with different TiO2 concentrations (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L) to find the optimal loading for your reactor setup.

    • Incorrect pH: The pH affects the surface charge of the TiO2 particles and the generation of hydroxyl radicals.

      • Solution: Adjust the pH of the solution. Often, acidic conditions are favored for TiO2-based photocatalysis of nitrogenous compounds.

    • UV Light Source: The intensity and wavelength of your UV lamp are critical. Ensure the lamp is emitting at the correct wavelength (e.g., UV-A for TiO2) and that its output has not diminished over time.

      • Solution: Check the manufacturer's specifications for your UV lamp and replace it if necessary.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods for removing residual cyanuric acid from aqueous solutions?

    A1: The main approaches are:

    • Biodegradation: Utilizes microorganisms (e.g., Pseudomonas sp.) or their enzymes (cyanuric acid hydrolase) to break down the CYA molecule.

    • Adsorption: Employs porous materials like activated carbon or ion-exchange resins to bind and remove CYA from the solution.

    • Advanced Oxidation Processes (AOPs): Involve the generation of highly reactive species, such as hydroxyl radicals, to chemically degrade CYA. Common AOPs include photocatalysis with TiO2 and ozonation.

  • Q2: How can I accurately measure the concentration of cyanuric acid in my samples?

    A2: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. Other methods include melamine-based turbidimetric assays, though these can be less accurate and prone to interference.

  • Q3: Is cyanuric acid considered a hazardous substance?

    A3: Cyanuric acid itself has low toxicity. However, its presence in water can lead to the formation of more harmful byproducts, such as N-chlorocyanurates, when chlorine is present. Its persistence in the environment is also a concern.

  • Q4: Which removal method is most suitable for my application?

    A4: The choice of method depends on several factors:

    • For high concentrations and high purity requirements: Enzymatic degradation can be highly specific and effective.

    • For polishing steps or treating complex mixtures: Adsorption can be a robust method to remove CYA along with other contaminants.

    • For complete mineralization to CO2 and N2: Advanced oxidation processes are often the most effective, though they can be more energy-intensive.

Quantitative Data Summary

The following tables summarize the performance of various cyanuric acid removal methods based on published data.

Table 1: Performance of Adsorbents for Cyanuric Acid Removal

Adsorbent MaterialOptimal pHAdsorption Capacity (mg/g)Removal Efficiency (%)Reference Conditions
Activated Carbon3.0 - 5.050 - 150>90%Varies with carbon type and initial CYA concentration.
Melamine-formaldehyde resin5.0 - 6.0~140~95%25°C, 24h contact time.
Anion Exchange Resin6.0 - 8.080 - 120>90%Dependent on resin type and competing anions.

Table 2: Performance of Degradation Methods for Cyanuric Acid Removal

Degradation MethodKey Reagent/CatalystOptimal pHRemoval Efficiency (%)Reaction Time
Enzymatic DegradationCyanuric Acid Hydrolase~8.0>99%1 - 4 hours
PhotocatalysisTiO2 + UV-A3.0 - 4.0>95%2 - 6 hours
OzonationOzone (O3)7.0 - 9.0>90%30 - 60 minutes

Key Experimental Protocols

Protocol 1: Enzymatic Degradation of Cyanuric Acid

  • Culture Preparation: Inoculate a suitable bacterial strain (e.g., Pseudomonas sp. ADP) into a nutrient broth and incubate at 30°C with shaking until the culture reaches the late exponential phase.

  • Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with a 50 mM phosphate buffer (pH 8.0).

  • Reaction Setup: Resuspend the cell pellet in the phosphate buffer. Add this cell suspension to the aqueous sample containing cyanuric acid. The final cell concentration should be optimized for your system (e.g., OD600 of 1.0).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 1-4 hours.

  • Sampling: Withdraw aliquots at different time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Sample Preparation for Analysis: Centrifuge the aliquots to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Analyze the concentration of cyanuric acid in the filtrate using HPLC.

Protocol 2: Adsorption of Cyanuric Acid using Activated Carbon

  • Adsorbent Preparation: Wash the activated carbon with deionized water to remove fine particles and dry it in an oven at 105°C for 24 hours.

  • pH Adjustment: Adjust the pH of the cyanuric acid solution to the desired value (e.g., pH 4.0) using dilute HCl or NaOH.

  • Adsorption Experiment: Add a predetermined amount of activated carbon (e.g., 1 g/L) to the pH-adjusted cyanuric acid solution.

  • Equilibration: Place the mixture on a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a set contact time (e.g., 24 hours to ensure equilibrium).

  • Separation: After equilibration, separate the activated carbon from the solution by centrifugation or filtration.

  • Analysis: Measure the final concentration of cyanuric acid in the supernatant/filtrate using HPLC.

  • Calculation: Calculate the removal efficiency and adsorption capacity using the initial and final concentrations.

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Sample Preparation cluster_methods Removal Methods cluster_analysis Analysis p1 Aqueous Sample (with CYA) p2 pH Adjustment p1->p2 m1 Method A: Enzymatic Degradation p2->m1 m2 Method B: Adsorption p2->m2 m3 Method C: AOP p2->m3 a1 Separation (Filtration / Centrifugation) m1->a1 m2->a1 m3->a1 a2 Concentration Measurement (e.g., HPLC) a1->a2 a3 Data Analysis a2->a3

Caption: General experimental workflow for CYA removal.

enzymatic_pathway cya Cyanuric Acid barb Barbituric Acid cya->barb + H2O enzyme1 Cyanuric Acid Hydrolase cya->enzyme1 mal Malonic Acid barb->mal + 2H2O nh3 Ammonia (NH3) barb->nh3 - Urea enzyme2 Barbiturase barb->enzyme2 co2 Carbon Dioxide (CO2) mal->co2 enzyme3 Malonase mal->enzyme3 enzyme1->barb enzyme2->mal enzyme3->co2

Caption: Enzymatic degradation pathway of cyanuric acid.

Stabilizing triazine tautomers for consistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazine tautomers. Our goal is to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of tautomerism observed in triazine derivatives?

A1: The most prevalent forms of tautomerism in triazine derivatives are amino-imino and keto-enol tautomerism. The specific equilibrium depends on the substitution pattern of the triazine ring. For instance, aminotriazines can exist in equilibrium between an amino form and an imino form, while hydroxytriazines can exhibit keto-enol tautomerism.

Q2: Which factors have the most significant impact on triazine tautomer stability?

A2: The stability of triazine tautomers is highly sensitive to their environment. The key factors include the solvent, pH, and temperature.[1] Additionally, metal coordination can be a powerful tool to selectively stabilize a specific, even otherwise less favorable, tautomer.[2][3]

Q3: How does the solvent affect the tautomeric equilibrium?

A3: Solvents can significantly shift the tautomeric equilibrium by preferentially stabilizing one tautomer over another.[4] Polar solvents, for example, may stabilize a more polar tautomer through hydrogen bonding and dipole-dipole interactions. Computational studies often use models like the Polarizable Continuum Model (PCM) to predict these solvent effects on tautomer stability.[4][5]

Q4: Can I predict the most stable tautomer of my triazine derivative?

A4: Yes, computational chemistry is a powerful tool for predicting the relative stability of tautomers.[6] Methods like Density Functional Theory (DFT) can be used to calculate the relative energies, Gibbs free energies, and equilibrium constants of different tautomers in both the gas phase and in various solvents.[1][5][7] These predictions can guide experimental design and help in the interpretation of analytical data.

Troubleshooting Guides

NMR Spectroscopy Issues

Q5: My ¹H or ¹³C NMR spectra show very broad peaks. What could be the cause and how can I fix it?

A5: Broad peaks in the NMR spectra of triazine compounds can be due to several factors:

  • Poor Solubility: Triazine derivatives, especially those with amino substituents, can have low solubility in common deuterated solvents, leading to an inhomogeneous sample.[8]

    • Solution: Try a different, more polar deuterated solvent like DMSO-d₆ or DMF-d₇. Gently warming the sample may also improve solubility, but be cautious of potential sample degradation at higher temperatures.[8]

  • Sample Concentration: A sample that is too concentrated can also lead to peak broadening.

    • Solution: Dilute your NMR sample.[8]

  • Presence of Rotamers: Restricted rotation around the C-N bond between the triazine ring and an amino substituent can lead to the presence of multiple conformers (rotamers) that are in slow exchange on the NMR timescale.[8]

    • Solution: Acquiring the spectrum at an elevated temperature (e.g., 50°C or 80°C) can increase the rate of rotation, potentially coalescing the broad peaks into sharper signals.[8]

  • Instrument Shimming: Poor shimming of the NMR magnet will result in broad peaks for any sample.

    • Solution: Re-shim the instrument before acquiring your spectrum.[8]

Q6: The NMR spectrum of my aminotriazine is overly complex, showing more signals than expected. What is happening?

A6: This complexity often arises from the presence of rotamers in a conformational equilibrium, as mentioned above. Because the rotation around the triazine-amine bond is slow, each rotamer can give rise to a distinct set of NMR signals, leading to a spectrum that appears to be a mixture of multiple compounds.

  • Solution: Variable temperature (VT) NMR is the best way to diagnose this issue. As the temperature is increased, the signals from the different rotamers should broaden and eventually coalesce into a single, averaged set of signals.[8]

Q7: I am having trouble dissolving my triazine compound for NMR analysis.

A7: Low solubility is a common issue with triazine derivatives, often due to strong intermolecular forces like hydrogen bonding and π-stacking.

  • Solution: A mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) (e.g., 7% v/v) can be effective for solubilizing many amino-substituted triazines by protonating the molecule and disrupting these intermolecular interactions. Alternatively, solvents like DMSO-d₆ or DMF-d₇ are good starting points for polar triazine compounds.[3]

Synthesis and Purification

Q8: My triazine synthesis results in a mixture of products that are difficult to separate.

A8: The stepwise nucleophilic substitution on a triazine core (like cyanuric chloride) is highly dependent on temperature, and controlling the reaction to get a single product can be challenging.[8] This can result in mixtures of mono-, di-, and tri-substituted products.

  • Solution: Carefully control the reaction temperature at each step of the substitution. For purification, if standard column chromatography is ineffective due to similar polarities of the products, more advanced techniques like semi-preparative HPLC may be required.[8]

Q9: I am unable to isolate a specific, less stable tautomer of my triazine compound.

A9: Less stable ("elusive") tautomers can be difficult to isolate because the equilibrium favors the more stable form.[2]

  • Solution: Metal coordination can be employed to "trap" and stabilize a higher-energy tautomer.[2][3] By crystallizing the triazine in the presence of a suitable metal salt (e.g., CuBr₂ or ZnBr₂), it is possible to obtain crystals of a metal-triazine complex where the triazine is locked in the desired tautomeric form.[2] Another approach is to manipulate the crystallization solvent and pH to favor the desired tautomer in the solid state.

Data Presentation

Table 1: Factors Influencing Triazine Tautomer Equilibrium

FactorEffect on EquilibriumExperimental Considerations
Solvent Polarity Polar solvents can stabilize more polar tautomers, shifting the equilibrium.Test a range of deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, CD₃OD) in NMR studies.
pH The protonation state of the triazine ring and its substituents is pH-dependent, which can strongly favor one tautomer over another.Use buffered solutions for in-vitro assays; consider adding TFA to NMR samples to aid dissolution and potentially simplify spectra by favoring a single protonated form.
Temperature Can shift the equilibrium and affect the kinetics of interconversion.Variable temperature (VT) NMR is crucial for identifying dynamic equilibria like tautomerism and rotamers.[8]
Metal Coordination Can selectively bind to and stabilize a specific tautomer, even one that is less stable in its free form.Co-crystallization with various metal salts can be a strategy to isolate a specific tautomer for X-ray crystallography.[2][3]

Table 2: Calculated Relative Stabilities and Equilibrium Constants of Cyanuric Acid Tautomers

Data calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. Tautomer CA1 (the tri-keto form) is the most stable.

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - WaterTautomeric Equilibrium Constant (KT) vs. CA1 - Gas PhaseTautomeric Equilibrium Constant (KT) vs. CA1 - Water
CA1 (tri-keto) 0.000.001.001.00
CA2 12.0510.551.25 x 10-91.18 x 10-8
CA3 11.239.924.98 x 10-93.61 x 10-8
CA4 24.3221.081.69 x 10-182.11 x 10-16
CA5 25.1122.014.88 x 10-196.22 x 10-17
CA6 12.1110.631.13 x 10-91.04 x 10-8
CA7 23.0120.121.17 x 10-177.91 x 10-16
CA8 35.8730.212.08 x 10-271.48 x 10-23

Data synthesized from reference[5].

Experimental Protocols

Protocol 1: NMR Analysis of Triazine Tautomers
  • Sample Preparation:

    • Weigh 5-10 mg of your purified triazine compound into a clean, dry NMR tube.[8]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good starting point for polar triazines).[3][8]

    • If solubility is an issue, try other solvents or add a co-solvent like TFA (for CDCl₃).

    • Cap the tube and use a vortex mixer or sonicator to fully dissolve the sample.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).

    • To confirm exchangeable protons (e.g., -NH or -OH), add one drop of D₂O to the sample, shake well, and re-acquire the spectrum. The signals for these protons should disappear or diminish.[8]

  • Variable Temperature (VT) NMR:

    • If the room temperature spectrum is complex or shows broad peaks, acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

    • Observe changes in chemical shifts, peak shape, and multiplicity. Coalescence of peaks at higher temperatures is a strong indicator of a dynamic equilibrium between tautomers or rotamers.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • 2D NMR (Optional):

    • If the structure is unknown or assignments are ambiguous, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C correlations) to aid in structural elucidation.

Protocol 2: Stabilization of a Target Tautomer via Metal Coordination for Crystallography

This protocol is designed to isolate a specific, potentially less stable, tautomer in the solid state for X-ray crystallographic analysis.[2]

  • Ligand and Salt Preparation:

    • Prepare a solution of your triazine compound in a suitable solvent (e.g., a 50:50 mixture of water and ethanol).

    • Prepare a separate solution of a metal salt (e.g., CuBr₂ or ZnBr₂) in the same solvent system.

  • Co-crystallization:

    • Combine the triazine solution and the metal salt solution in a specific stoichiometric ratio (e.g., 2:1 ligand-to-metal).

    • Gently mix the combined solution.

  • Crystal Growth:

    • Allow the solvent to evaporate slowly from the mixed solution at room temperature over several days.

    • Monitor the solution for the formation of single crystals suitable for X-ray diffraction.

  • Analysis:

    • Isolate a suitable crystal and perform single-crystal X-ray diffraction analysis to determine the solid-state structure. This will confirm which tautomer has been stabilized by coordination to the metal ion.[2]

Visualizations

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis cluster_computational Computational Modeling cluster_outcome Outcome Synthesis Synthesis of Triazine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Purification->NMR Spectroscopy Other Spectroscopy (IR, UV-Vis) Purification->Spectroscopy MS Mass Spectrometry Purification->MS Crystallography X-ray Crystallography NMR->Crystallography Informed by solution state analysis DFT DFT Calculations (Tautomer Stabilities) NMR->DFT Compare experimental data with predictions Result Predominant Tautomer Identified & Stabilized Crystallography->Result DFT->NMR

Caption: Logical workflow for the analysis of triazine tautomers.

NMR_Troubleshooting Start Complex or Broad NMR Spectrum CheckSolubility Is the compound fully dissolved? Start->CheckSolubility ReShim Action: Re-shim the instrument Start->ReShim ChangeSolvent Action: Try different solvent (e.g., DMSO-d₆) or add TFA CheckSolubility->ChangeSolvent No HeatSample Action: Acquire spectrum at elevated temperature (VT-NMR) CheckSolubility->HeatSample Yes ChangeSolvent->CheckSolubility CheckRotamers Is coalescence observed? HeatSample->CheckRotamers RotamersConfirmed Conclusion: Rotamers present CheckRotamers->RotamersConfirmed Yes TautomersPossible Conclusion: Tautomeric equilibrium or other dynamic process CheckRotamers->TautomersPossible No GoodSpectrum Clean Spectrum RotamersConfirmed->GoodSpectrum TautomersPossible->GoodSpectrum PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Promotes Triazine Triazine Derivative (Inhibitor) Triazine->PI3K Triazine->mTORC1 Dual Inhibition

References

Validation & Comparative

A Comparative Analysis of Triazine Synthesis: Microwave-Assisted versus Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of triazine scaffolds is a critical step in the discovery of novel therapeutic agents. Triazines, nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their diverse biological activities. This guide provides a detailed comparative analysis of two primary synthetic methodologies: modern microwave-assisted synthesis and traditional conventional heating, offering insights into their respective efficiencies, experimental protocols, and reaction workflows.

The synthesis of triazine derivatives has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS), which has demonstrated considerable advantages over classical heating methods. These benefits include dramatically reduced reaction times, often from hours to mere minutes, improved reaction yields, and enhanced product purity.[1][2] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature elevation and accelerated reaction rates.[1] This targeted heating often minimizes the formation of byproducts, simplifying purification processes.[2][3]

Quantitative Comparison of Synthesis Methods

To illustrate the differences in performance between microwave-assisted and conventional heating methods, the following table summarizes quantitative data for the synthesis of 1,2,4-triazine derivatives from 1,2-dicarbonyl compounds.

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)
One-Pot Synthesis (Conventional Heating) 1,2-Diketones, Amides, Hydrazine Hydrate3 - 6 hours44 - 78%
One-Pot Synthesis (Microwave Irradiation) 1,2-Diketones, Amides, Hydrazine Hydrate180 - 360 seconds60 - 80%

Data compiled from BenchChem Application Notes.[3]

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of 1,2,4-triazine derivatives using both conventional and microwave-assisted techniques.

Conventional Heating Method: One-Pot Synthesis of 1,2,4-Triazines

This protocol outlines the traditional reflux method for synthesizing 1,2,4-triazines.

Materials:

  • Appropriate amide (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Base (e.g., sodium tert-butoxide)

  • Ethanol

  • Hydrazine hydrate (2 ml)

  • Dichloromethane

  • Sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • A mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is stirred in the presence of a base (e.g., sodium tert-butoxide).

  • Once the initial condensation is complete, which is often indicated by the formation of a jelly-like mass, ethanol is added to dissolve the intermediate.[3]

  • Hydrazine hydrate (2 ml) is then added to the reaction mixture.[3]

  • The solution is heated at reflux for a period of 2.5 to 6 hours.[3]

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.[3]

  • The resulting residue is poured into water and extracted with dichloromethane.[3]

  • The organic layer is washed with a sodium bicarbonate solution and dried over sodium sulfate.[3]

  • The solvent is then evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Microwave-Assisted Method: One-Pot Synthesis of 1,2,4-Triazines

This protocol details the rapid, microwave-assisted synthesis of 1,2,4-triazines.

Materials:

  • Appropriate amide (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Base (e.g., sodium tert-butoxide)

  • Microwave synthesizer

Procedure:

  • The same initial mixture of the amide, 1,2-dicarbonyl compound, and base is prepared as in the conventional method.[3]

  • The reaction vessel is placed in the microwave synthesizer.

  • The mixture is subjected to microwave irradiation for a period of 180 to 360 seconds.[3]

  • After the reaction is complete, the vessel is allowed to cool to room temperature.

  • The work-up and purification procedures are similar to those described for the conventional method.

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures for both conventional and microwave-assisted triazine synthesis.

conventional_synthesis cluster_reactants Reactant Preparation Amide Amide Mix Mix Reactants Amide->Mix Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Mix Base Base Base->Mix Condensation Initial Condensation (Jelly-like mass) Mix->Condensation Add_EtOH Add Ethanol Condensation->Add_EtOH Add_Hydrazine Add Hydrazine Hydrate Add_EtOH->Add_Hydrazine Reflux Heat at Reflux (2.5 - 6 hours) Add_Hydrazine->Reflux Cool Cool to RT Reflux->Cool Evaporate Evaporate Solvent Cool->Evaporate Workup Aqueous Workup & Extraction Evaporate->Workup Purify Purification Workup->Purify Product 1,2,4-Triazine Purify->Product

Caption: Workflow for Conventional Triazine Synthesis.

microwave_synthesis cluster_reactants Reactant Preparation Amide Amide Mix Mix Reactants Amide->Mix Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Mix Base Base Base->Mix Microwave Microwave Irradiation (180 - 360 seconds) Mix->Microwave Cool Cool to RT Microwave->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Purification Workup->Purify Product 1,2,4-Triazine Purify->Product

Caption: Workflow for Microwave-Assisted Triazine Synthesis.

References

A Comparative Guide to the Validation of HPLC Methods for Triazine Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of triazine compounds. It includes a summary of validation parameters from various studies, detailed experimental protocols, and a workflow for method validation to support researchers in selecting and implementing robust analytical methods.

Comparison of HPLC Method Validation Parameters

The selection of an appropriate HPLC method for triazine analysis is critical and depends on factors such as the specific triazine compounds of interest, the sample matrix, and the required sensitivity. The following table summarizes the performance of different HPLC methods based on key validation parameters.

Method Triazine(s) Analyzed Linearity (Correlation Coefficient, r²) Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD) Accuracy/Recovery (%) Reference
HPLC-UV Atrazine0.992812.56 µg/mL62.8 µg/mL< 1.5%96%[1]
HPLC-DAD Simazine, Atrazine, PropazineNot explicitly stated, but method validated0.008–0.012 µg/L0.027–0.041 µg/L< 1% for retention time, peak height, and area in normal concentration rangeNot explicitly stated[2][3]
SPME-HPLC (PDMS/DVB fiber) Various triazines> 0.995 (5-1000 ng/mL)1.2-2.6 ng/mLNot explicitly stated4.4% - 8.8%Not explicitly stated[4][5]
SPME-HPLC (CW/TPR fiber) Various triazines> 0.995 (5-1000 ng/mL) (except for Simazine and Atratone)2.8-3.4 ng/mLNot explicitly stated2.4% - 7.2%Not explicitly stated[4][5]
HPLC-MS/MS Atrazine mercapturate, metolachlor mercapturate, TCPNot explicitly stated, but considered highly specificSubstantially lower than immunoassayNot explicitly statedWithin-day: 5-9%, Between-day: 8-10%Not explicitly stated, but noted for upward bias in immunoassay comparison[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the analysis of triazine herbicides by HPLC.

Method 1: HPLC with Diode-Array Detection (HPLC-DAD) for Simazine, Atrazine, and Propazine in Water [2]

  • Sample Preparation:

    • Acidify water samples with 2M HCl to improve triazine dissolution.

    • For trace-level analysis, a preconcentration step using Solid-Phase Extraction (SPE) with C18 or carbonaceous sorbents is necessary.[2]

    • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

  • Chromatographic Conditions:

    • HPLC System: High-Performance Liquid Chromatograph with a Diode-Array Detector.

    • Column: Symmetry C18 (5 µm, 150 mm x 4.6 mm).

    • Mobile Phase: A mixture of water-phosphate buffer (1µM, pH 6-7) and acetonitrile (55:45 v/v).[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Injection Volume: 70 µL.[2]

    • Detection: UV detection at 220 nm and 260 nm.[2] Triazines are distinguished by their retention times, with the elution order typically being simazine, atrazine, and then propazine, corresponding to their increasing nonpolar character.[2]

Method 2: Fast HPLC Analysis of Triazines using a Core-Shell Column [7]

  • Sample Preparation:

    • Prepare a stock solution of triazine standards (e.g., 1000 µg/mL) in acetonitrile.

    • Dilute the stock solution with water to the desired concentration for analysis.[7]

  • Chromatographic Conditions:

    • HPLC System: Fast HPLC system.

    • Column: Accucore C18 2.6 µm, 100 x 2.1 mm (a core-shell column for high efficiency and low backpressure).[7]

    • Mobile Phase: Gradient elution may be employed to separate a mixture of triazines with varying polarities. A common mobile phase consists of water and acetonitrile, often with an additive like formic acid to improve peak shape by protonating residual silanol groups on the stationary phase.[8]

    • Detection: UV detector.

Method 3: SPME-HPLC for Triazine Analysis in Water [4]

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Select an appropriate SPME fiber (e.g., PDMS/DVB or CW/TPR).[4]

    • Optimize extraction parameters such as extraction time, temperature, pH, and ionic strength of the sample.[4]

    • Desorb the extracted triazines from the fiber directly into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: High-Performance Liquid Chromatograph coupled with an SPME interface.

    • Column: A reversed-phase C18 column is commonly used.[9]

    • Mobile Phase: A gradient of water and acetonitrile or methanol.[9]

Workflow for HPLC Method Validation

The following diagram illustrates a generalized workflow for the validation of an HPLC method for triazine analysis, in accordance with ICH guidelines.[10][11][12][13]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_2 Application & Documentation Dev Analytical Method Development (Column, Mobile Phase, Detector Selection) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Specificity Specificity/ Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Report Validation Report Routine->Report

Caption: General workflow for HPLC method validation.

This guide serves as a starting point for researchers and scientists involved in the analysis of triazine compounds. The provided data and protocols can aid in the selection of an appropriate HPLC method and in the design of a comprehensive validation study to ensure reliable and accurate results.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of various analytical methods for the determination of triazine herbicides in diverse matrices. The information, collated from scientific studies, offers a comprehensive overview of method validation parameters to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical techniques.

The selection of an appropriate analytical method for triazine herbicide residue analysis is critical and depends on factors such as the complexity of the matrix, the required sensitivity, and the specific triazine compounds of interest.[1] The most commonly employed techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[2][3]

Data Presentation: Performance Comparison of Analytical Methods

The quantitative performance of an analytical method is crucial for ensuring reliable and accurate results. The following table summarizes key validation parameters for the analysis of triazine herbicides using various techniques across different matrices.

Analytical MethodMatrixTriazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQ
GC-MS WaterAtrazine, Simazine, Propazine, and metabolites>0.9970-120%<20%LOQ: 0.05-0.5 µg/L
GC-MS WaterAtrazine, G-30033, G-28279, G-28273Not Specified95-109%4.4-17.5%Lower Limit of Validation: 0.10 µg/L
GC-MS WaterSimazine, Atrazine, Metribuzin, Alachlor, Prometrin, Metolachlor, CyanazineNot Specified80-120%3.21-6.34%LOD: 0.020-0.056 µg/L
LC-MS/MS WaterAtrazine, Simazine, Propazine, Cyanazine, and their degradates>0.995Not SpecifiedNot SpecifiedLOD: 0.02-0.1 µg/L
LC-MS/MS Fish and Seafood26 Triazine Herbicides>0.99670.1-111.7%<12%LOQ: 0.5-1.0 ng/g
HPLC-DAD SoilAtrazine, Secbumetone, Aziprotryne, Terbutryn>0.99571-100%Intra-day: 1.0-6.8%, Inter-day: 2.0-8.1%LOD: 2.2-8.3 ng/g, LOQ: 7.2-27.8 ng/g
HPLC-DAD Water and SoilSimazine, Atrazine, Prometon, Ametryn, Prometryn0.9968-0.9999Not SpecifiedNot SpecifiedWater LOD: 0.05-0.1 ng/mL, Soil LOD: 0.1-0.2 ng/g

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the analysis of triazine herbicides.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular sample preparation technique, particularly for complex matrices like soil and food.[4][5]

  • Extraction: A representative sample (e.g., 10-15 g of soil) is homogenized and extracted with acetonitrile.

  • Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and partition the triazines into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids, and magnesium sulfate to remove residual water.

  • Analysis: The cleaned-up extract is then ready for analysis by LC-MS/MS or GC-MS.[5]

2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for the extraction and pre-concentration of triazines from water samples.[2]

  • Conditioning: An SPE cartridge (e.g., C18) is conditioned with a solvent like methanol followed by water.

  • Loading: A known volume of the water sample, with its pH adjusted, is passed through the cartridge.

  • Washing: The cartridge is washed to remove potential interferences.

  • Elution: The retained triazine herbicides are eluted with an organic solvent (e.g., ethyl acetate).

  • Concentration: The eluate is concentrated under a stream of nitrogen before analysis.[2]

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of thermally stable and volatile triazine herbicides.[6]

  • GC System: Equipped with a capillary column (e.g., DB-Wax) and capable of temperature programming.[7]

  • Injection: Splitless injection is commonly used to enhance sensitivity.[8]

  • Oven Program: A typical program starts at a lower temperature (e.g., 60-70°C), ramps up to a higher temperature (e.g., 280-300°C) to elute the analytes.[6][8]

  • MS System: Operates in electron ionization (EI) mode, and can be run in full scan or selected ion monitoring (SIM) mode for increased sensitivity and selectivity.[7]

4. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for analyzing a wide range of triazines and their metabolites, often with minimal sample preparation.[2][6]

  • LC System: A high-performance liquid chromatography system with a C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid, is used.[6]

  • MS/MS System: Equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in selected reaction monitoring (SRM) mode for quantification.[9]

Mandatory Visualization

CrossValidationWorkflow start Start: Define Cross-Validation Scope (e.g., new vs. existing method, different labs) method_dev Method Development & Optimization (Reference & Test Methods) start->method_dev method_val Single-Lab Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) method_dev->method_val protocol Develop Standardized Protocol method_val->protocol sample_prep Prepare Spiked QC & Incurred Samples protocol->sample_prep analysis1 Analyze Samples with Reference Method/Lab sample_prep->analysis1 analysis2 Analyze Samples with Test Method/Lab sample_prep->analysis2 data_comp Data Comparison & Statistical Analysis (e.g., t-test, F-test, Bland-Altman) analysis1->data_comp analysis2->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance report Generate Cross-Validation Report acceptance->report Yes troubleshoot Troubleshoot & Re-evaluate acceptance->troubleshoot No end End report->end troubleshoot->method_dev

Caption: Workflow for cross-validating analytical methods for triazine herbicides.

References

Cyanuric Acid Versus Bromine: A Comparative Guide to Halogen Stabilization in Pool Water Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of halogen stabilization is critical for ensuring effective disinfection in aqueous environments. This guide provides a detailed comparison of cyanuric acid (CYA)-stabilized chlorine and bromine, two common halogen-based sanitizers used in swimming pool water. The comparison is based on their chemical mechanisms, performance under various environmental conditions, and disinfection efficacy, supported by available experimental data.

Introduction

The disinfection of swimming pool water is essential to prevent the transmission of waterborne pathogens. Chlorine, in the form of hypochlorous acid (HOCl) and hypochlorite (OCl-), is a widely used disinfectant. However, free chlorine is susceptible to rapid degradation by ultraviolet (UV) radiation from sunlight. To counteract this, chlorine stabilizers are employed, with cyanuric acid being the most common. An alternative to chlorine-based sanitation is the use of bromine, another halogen with disinfectant properties. This guide provides a comparative analysis of these two approaches.

Mechanism of Action

Cyanuric acid stabilizes free chlorine by forming chlorinated isocyanurates. This is a reversible reaction where the chlorinated isocyanurates act as a reservoir of chlorine, protecting it from photodecomposition and releasing it back into the water as free chlorine is consumed. This mechanism significantly extends the lifetime of chlorine in outdoor pools.

Bromine, on the other hand, is used as a primary disinfectant, typically in the form of solid tablets or granules that dissolve to release hypobromous acid (HOBr), the active sanitizing agent. While bromine is also susceptible to UV degradation, it is not typically stabilized with a chemical agent in the same way as chlorine.

Performance Comparison

The performance of cyanuric acid-stabilized chlorine and bromine can be compared across several key parameters:

  • UV Stability: Cyanuric acid significantly reduces the degradation of chlorine by UV radiation. In the absence of a stabilizer, a pool can lose up to 90% of its free chlorine in a few hours of direct sunlight.[1] With CYA levels between 30-50 ppm, this loss can be reduced to 10-20% daily.[2] Bromine is less stable in direct sunlight compared to CYA-stabilized chlorine.[3]

  • Temperature Stability: Bromine is more stable than chlorine at elevated water temperatures, making it a preferred sanitizer for spas and hot tubs.[3][4][5][6][7] Chlorine's effectiveness decreases at temperatures above 28°C (82°F), while bromine remains effective up to 40°C (104°F).[5]

  • pH Efficacy Range: Bromine is effective over a wider pH range than chlorine.[3][5] While chlorine is most effective at a pH between 7.2 and 7.4, bromine maintains its efficacy in a pH range of 6.5 to 8.0.[5]

  • Disinfection Byproducts: Both chlorine and bromine react with organic matter in the water to form disinfection byproducts (DBPs). Chlorine forms chloramines, which can cause eye and skin irritation and have a strong "chlorine" odor. Bromine forms bromamines, which are generally considered to be less odorous and irritating than chloramines.[3] However, some studies suggest that bromine-treated pools may produce a higher concentration of certain DBPs that could be more mutagenic and cytotoxic than those found in chlorinated pools.[8]

Quantitative Performance Data

The following tables summarize the available quantitative data comparing the performance of cyanuric acid-stabilized chlorine and bromine.

ParameterCyanuric Acid-Stabilized ChlorineBromineSource(s)
Optimal Concentration 30-50 ppm (pools)[9][10]2.0-4.0 ppm
UV Stability High (with 30-50 ppm CYA)Moderate[1][2][3]
Temperature Stability Effective up to ~28°C (82°F)Effective up to ~40°C (104°F)[5]
Effective pH Range 7.2 - 7.67.2 - 8.0[5]
MicroorganismSanitizerConcentration (ppm)Contact Time for 99.9% KillSource(s)
Escherichia coliChlorine (as gas)0.3< 1 minute[11]
Bromine1.0< 1 minute[11]
Streptococcus faecalisChlorine (as gas)0.45< 1 minute[11]
Bromine2.0< 1 minute[11]

Signaling Pathways and Experimental Workflows

To visualize the chemical relationships and experimental procedures, the following diagrams are provided in Graphviz DOT language.

ChlorineStabilization cluster_unstabilized Unstabilized Chlorine in Sunlight cluster_stabilized Cyanuric Acid Stabilized Chlorine Free_Chlorine Free Chlorine (HOCl/OCl⁻) Degradation Rapid Degradation Free_Chlorine->Degradation UV_Light UV Light UV_Light->Free_Chlorine causes CYA Cyanuric Acid (CYA) Free_Chlorine_S Free Chlorine (HOCl/OCl⁻) Chlorinated_Isocyanurates Chlorinated Isocyanurates Slow_Degradation Slow Degradation Chlorinated_Isocyanurates->Slow_Degradation UV_Light_S UV Light UV_Light_S->Chlorinated_Isocyanurates Free_Chlorine_SCYA Free_Chlorine_SCYA Free_Chlorine_SCYA->Chlorinated_Isocyanurates reversible reaction

Caption: Chemical pathway of chlorine stabilization by cyanuric acid.

BromineVsChlorine cluster_chlorine CYA-Stabilized Chlorine cluster_bromine Bromine Pool_Water Pool Water Conditions Chlorine_UV Less Stable in High Temps Pool_Water->Chlorine_UV Chlorine_pH Narrow pH Range (7.2-7.6) Pool_Water->Chlorine_pH Chlorine_Sun High UV Stability (with CYA) Pool_Water->Chlorine_Sun Bromine_UV More Stable in High Temps Pool_Water->Bromine_UV Bromine_pH Wider pH Range (7.2-8.0) Pool_Water->Bromine_pH Bromine_Sun Lower UV Stability Pool_Water->Bromine_Sun

Caption: Comparison of performance under different pool conditions.

ExperimentalWorkflow Start Start: Prepare Water Samples Add_Sanitizer Add Sanitizer (CYA-Cl or Bromine) Start->Add_Sanitizer Incubate Incubate under Controlled Conditions (Temp, pH, UV exposure) Add_Sanitizer->Incubate Measure_Halogen Measure Halogen Residual (DPD Method) Incubate->Measure_Halogen Inoculate Inoculate with Microorganism Incubate->Inoculate Collect_Samples Collect Samples at Time Intervals Inoculate->Collect_Samples Enumerate_Survivors Enumerate Surviving Microorganisms (Plate Counts) Collect_Samples->Enumerate_Survivors Calculate_Kill_Rate Calculate Kill Rate (Log Reduction) Enumerate_Survivors->Calculate_Kill_Rate End End: Comparative Efficacy Data Calculate_Kill_Rate->End

Caption: Generalized experimental workflow for sanitizer efficacy testing.

Experimental Protocols

1. Determination of Halogen Stabilizer Efficacy (UV Degradation)

  • Objective: To quantify the rate of halogen degradation under UV exposure.

  • Materials: Deionized water, sodium hypochlorite or calcium hypochlorite, cyanuric acid, bromine tablets, quartz beakers, magnetic stirrers, UV lamp with a known spectral output and intensity (simulating sunlight), DPD test kit or spectrophotometer.

  • Procedure:

    • Prepare replicate water samples with a known concentration of free chlorine (e.g., 3 ppm) and varying concentrations of cyanuric acid (e.g., 0, 10, 30, 50 ppm).

    • Prepare replicate water samples with a known concentration of bromine (e.g., 3 ppm).

    • Adjust the pH of all samples to a standardized value (e.g., 7.5).

    • Place the beakers under the UV lamp with constant stirring.

    • At regular time intervals (e.g., 0, 30, 60, 120, 180 minutes), collect an aliquot from each beaker and measure the residual halogen concentration using the DPD method.

    • Plot the halogen concentration versus time for each stabilizer condition to determine the decay rate.

2. Evaluation of Disinfection Efficacy (Microbial Kill Rate)

  • Objective: To determine the rate at which a halogen sanitizer inactivates a specific microorganism.

  • Materials: Standardized culture of a test microorganism (e.g., Escherichia coli, Enterococcus faecalis), sterile buffered water, halogen sanitizer stock solutions, neutralizer solution (e.g., sodium thiosulfate), sterile sampling containers, nutrient agar plates, incubator.

  • Procedure:

    • Prepare water samples with the desired halogen and stabilizer concentrations and equilibrate to the target temperature and pH.

    • Inoculate the water samples with a known concentration of the test microorganism to achieve a starting density of approximately 10^6 CFU/mL.

    • At specified contact times (e.g., 0.5, 1, 2, 5, 10 minutes), withdraw a sample and immediately add it to a neutralizer solution to stop the disinfectant action.

    • Perform serial dilutions of the neutralized samples and plate them on nutrient agar.

    • Incubate the plates at the appropriate temperature and time for the test organism.

    • Count the number of colonies on the plates to determine the concentration of surviving organisms at each contact time.

    • Calculate the log reduction in microbial population for each time point to determine the disinfection kinetics.

Conclusion

Cyanuric acid is an effective and widely used stabilizer for chlorine in swimming pools, significantly reducing its degradation by sunlight. However, its use necessitates careful management of its concentration to avoid a reduction in disinfection efficacy. Bromine presents a viable alternative, particularly in warmer water and over a broader pH range, and it produces less irritating byproducts. Its main drawback is its lower stability in direct sunlight. The choice between cyanuric acid-stabilized chlorine and bromine depends on the specific conditions of the pool, including its location (indoor/outdoor), water temperature, and the desired balance between sanitizer stability and disinfection speed. Further research with standardized, side-by-side comparative studies would be beneficial to provide a more comprehensive quantitative understanding of the performance of these and other potential halogen stabilization systems.

References

A Comparative Guide to the Efficacy of Triazine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various triazine-based corrosion inhibitors, supported by experimental data from recent studies. The information is intended to assist researchers in selecting and developing effective corrosion mitigation strategies.

Overview of Triazine-Based Corrosion Inhibitors

Triazine derivatives have emerged as a promising class of corrosion inhibitors due to the presence of three nitrogen atoms in their heterocyclic structure. These nitrogen atoms, along with any electron-donating or withdrawing substituents on the triazine ring, facilitate the adsorption of these molecules onto metal surfaces, forming a protective barrier against corrosive agents. This guide delves into the quantitative performance of different triazine-based compounds, the experimental methods used to evaluate their efficacy, and the underlying mechanisms of their protective action.

Quantitative Efficacy Comparison

The corrosion inhibition efficiency of various triazine derivatives is summarized below. The data is compiled from studies utilizing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.

Hexahydro-1,3,5-triazine Derivatives

A study on mild steel in 1N HCl solution investigated five hexahydro-1,3,5-triazine derivatives with different para-substituents on the phenyl rings. The inhibition efficiency was found to be dependent on the electronic nature of the functional groups.

InhibitorSubstituent GroupInhibition Efficiency (%) at 300 ppm
Inh-1-H (Hexahydro-1,3,5-triphenyl-s-triazine)Not specified in abstracts
Inh-2-CH3 (Hexahydro-1,3,5-p-tolyl-s-triazine)Not specified in abstracts
Inh-3-OCH3 (Hexahydro-1,3,5-p-methoxyphenyl-s-triazine)Not specified in abstracts
Inh-4-NH2 (Hexahydro-1,3,5-p-aminophenyl-s-triazine)Highest efficiency
Inh-5-NO2 (Hexahydro-1,3,5-p-nitrophenyl-s-triazine)Lowest efficiency

The exact inhibition efficiency percentages at 300 ppm were not available in the provided search results, but the qualitative order of efficiency was clearly stated as Inh-4 > Inh-3 > Inh-2 > Inh-1 > Inh-5.

Hydrazino-methoxy-1,3,5-triazine Derivatives

The corrosion inhibition performance of three hydrazino-s-triazine derivatives was evaluated on steel in acidic media. The number of hydrazino groups was found to play a significant role in their efficacy.

InhibitorAbbreviationInhibition Efficiency (%) at 25 ppmInhibition Efficiency (%) at 250 ppm
2,4,6-trihydrazino-1,3,5-triazineTH3Not specified in abstracts97.8[1]
2-hydrazino-4,6-dimethoxy-1,3,5-triazineDMeHTNot specified in abstracts95.2[1]
2,4-dihydrazino-6-methoxy-1,3,5-triazineDHMeT95.1[1]97.8[1]
Bis(dimethylpyrazolyl)-aniline-s-triazine Derivatives

The inhibition efficiency of three bis(dimethylpyrazolyl)-aniline-s-triazine derivatives was studied on C-steel in 0.25 M H2SO4. The substituents on the aniline moiety influenced their protective properties.[2][3]

InhibitorAbbreviationSubstituent GroupConcentration (ppm)Inhibition Efficiency (%)
4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-aminePTA-1-H17579.0[2][3]
N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-aminePTA-2-Br12096.5[2][3]
4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-aminePTA-3-OCH312093.4[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of triazine-based corrosion inhibitors.

Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rates and inhibition efficiencies.[4][5][6][7]

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Test Solution: The corrosive medium (e.g., 1N HCl) is prepared. For inhibited solutions, various concentrations of the triazine-based inhibitor are added.

  • Immersion: The prepared coupons are suspended in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard procedure (e.g., scrubbing with a soft brush in a solution containing HCl and a cleaning inhibitor). The coupons are then washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (Weight Loss) / (Surface Area × Time)

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current and potential, and to understand the kinetic behavior of the anodic and cathodic reactions.[8][9][10]

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the formation of a protective film.[11][12][13][14][15]

  • Electrochemical Cell and Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Procedure: The working electrode is immersed in the test solution and stabilized at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). The data is often fitted to an equivalent electrical circuit to model the corrosion process.

  • Calculation of Inhibition Efficiency: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by triazine derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can be either physical (physisorption), chemical (chemisorption), or a combination of both.

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Involves the sharing of electrons between the heteroatoms (N) of the triazine ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond.

Most studies indicate that triazine-based inhibitors act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm .

Visualizations

The following diagrams illustrate the general mechanism of corrosion inhibition by triazine derivatives and a typical experimental workflow for their evaluation.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal Substrate Corrosive_Species->Metal Corrosion Attack Triazine_Inhibitor Triazine Inhibitor Protective_Film Adsorbed Protective Film Triazine_Inhibitor->Protective_Film Adsorption Protective_Film->Metal Protection

Figure 1. General mechanism of corrosion inhibition by triazine derivatives.

Experimental_Workflow cluster_preparation Preparation cluster_testing Corrosion Testing cluster_analysis Analysis A Specimen Preparation (Polishing, Cleaning, Weighing) C Weight Loss Measurement A->C D Electrochemical Measurements (Potentiodynamic Polarization, EIS) A->D B Test Solution Preparation (Corrosive Medium +/- Inhibitor) B->C B->D E Data Collection (Weight Loss, Icorr, Rct) C->E D->E G Surface Analysis (SEM, AFM) D->G F Calculation of Inhibition Efficiency E->F

Figure 2. Typical experimental workflow for evaluating corrosion inhibitors.

References

Structure-activity relationship studies of triazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Triazine Derivatives as Anticancer Agents

The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its symmetrical and planar nature allows for diverse substitutions at the 2, 4, and 6 positions, enabling fine-tuning of its pharmacological properties. Triazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2] Notably, several s-triazine derivatives have been approved for cancer therapy, such as altretamine, gedatolisib, and enasidenib, validating this scaffold's potential in oncology.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazine derivatives, with a focus on their anticancer properties. It summarizes quantitative data from recent studies, details common experimental protocols, and visualizes key concepts to aid researchers and drug development professionals.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of s-triazine derivatives is highly dependent on the nature and position of substituents on the triazine core.

  • Degree of Substitution : The substitution pattern on the triazine ring is a critical determinant of the biological target. Di-substituted s-triazines are often associated with the inhibition of topoisomerases and certain kinases like Bruton's tyrosine kinase and cyclin-dependent kinases (CDKs).[3] In contrast, tri-substituted derivatives frequently target other key enzymes in cancer signaling, such as the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).[3][4]

  • Key Functional Groups : The incorporation of six-membered nitrogen-containing heterocycles like morpholine, piperidine, and piperazine has been shown to be beneficial for antitumor activity.[4] For instance, tri-substituted s-triazine derivatives bearing a morpholino group exhibited more potent anticancer activities compared to their di-substituted counterparts.[4] The morpholine moiety is a key feature in many PI3K inhibitors.

  • Target-Specific SAR :

    • EGFR Inhibition : For EGFR inhibition, the substitution of the 1,3,5-triazine ring with morpholine and aniline rings can increase potency.[3] For example, compound 12 (a hybrid quinazoline-1,3,5-triazine) showed potent EGFR inhibition with an IC50 value of 36.8 nM.[3] Another derivative, compound 18 , exhibited potent EGFR inhibitory activity with an IC50 of 61 nM and induced apoptosis in HCT116 colon cancer cells.[3]

    • PI3K/mTOR Pathway : Many potent anticancer triazines function by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6] Compound 4f , a mono(dimethylpyrazolyl)-s-triazine derivative, showed remarkable inhibitory activity against PI3K, AKT, and mTOR.[6] Similarly, certain sulfonamide-triazine hybrids have shown moderate to high inhibitory activity against the PI3Kα enzyme.[7]

    • General Cytotoxicity : In a study of imamine-1,3,5-triazine derivatives, compounds 4f and 4k demonstrated potent activity against triple-negative MDA-MB-231 breast cancer cells, with IC50 values of 6.25 µM and 8.18 µM, respectively, significantly surpassing the parent compound imatinib.[8]

Data Presentation: Anticancer Activity of Triazine Derivatives

The following tables summarize the in vitro cytotoxic activity of representative triazine derivatives against various human cancer cell lines.

Table 1: IC50 Values (µM) of Various s-Triazine Derivatives Against Cancer Cell Lines

Compound ID/ClassMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Other Cell LinesReference
Compound 11 (Morpholine-functionalized)----SW480: 5.85[2]
Compound 4f (Imamine-1,3,5-triazine)----MDA-MB-231: 6.25[8]
Compound 4k (Imamine-1,3,5-triazine)----MDA-MB-231: 8.18[8]
Pyrazolyl-s-triazine2.93 - 27.740.5---[9]
Compound 3b (Dimorpholino)6.19---C26: >100[10]
Compound 2d (Dipiperidino)6.54---C26: 0.38[10]
Compound 6b (Piperazin-1-yl)22.68-9.61--[5]
Sulfaguanidine-triazine 27 33.2-14.8--[7]
Monastrol-1,3,5-triazine---39.7HL-60: 23.1[9]

IC50 values are presented in micromolar (µM). A lower value indicates higher potency. "-" indicates data not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are standardized protocols for key assays cited in the evaluation of triazine derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Culture human cancer cell lines (e.g., MCF-7, HCT-116) in DMEM supplemented with 10% FBS and 50 µg/mL gentamicin.[2] Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for attachment.[2][11]

  • Compound Treatment : Prepare serial dilutions of the triazine derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[2] Include a vehicle control (e.g., 0.1% DMSO).[11]

  • Incubation : Incubate the plate for an additional 24 to 72 hours.[2][11]

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Enzyme Inhibition Assay (General Kinase Assay)

This protocol provides a general framework for measuring the inhibition of a specific kinase (e.g., PI3K, EGFR) by triazine derivatives.

  • Reagent Preparation : Prepare serial dilutions of the test triazine derivatives and a known positive control inhibitor in the appropriate kinase assay buffer.[12]

  • Reaction Setup : In a 96-well plate, add the kinase buffer, the specific recombinant human kinase enzyme (e.g., PI3Kα), the substrate (e.g., a specific peptide or lipid), and the test compound solution.[7][12]

  • Pre-incubation : Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the enzyme.[12]

  • Reaction Initiation : Initiate the kinase reaction by adding ATP. For luminescence-based assays, unlabeled ATP is used.[12]

  • Incubation : Incubate the plate for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12]

  • Detection : Stop the reaction and measure the kinase activity. For luminescence-based assays, add an ATP detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity (as active kinases consume ATP).[12]

  • Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control.[12] Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of triazine derivatives.

SAR_Workflow synthesis Design & Synthesis of Triazine Analogs purification Purification & Structural Characterization synthesis->purification invitro In Vitro Screening (e.g., MTT Assay) purification->invitro sar_analysis Structure-Activity Relationship (SAR) Analysis invitro->sar_analysis hit_id Hit Identification (Potent Compounds) sar_analysis->hit_id Identify Key Moieties lead_opt Lead Optimization sar_analysis->lead_opt enzyme_assay Mechanism of Action (e.g., Kinase Inhibition Assay) hit_id->enzyme_assay enzyme_assay->lead_opt Refine Structure lead_opt->synthesis Iterative Design

Caption: A general workflow for structure-activity relationship studies.

PI3K_Pathway receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 p pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt p mtor mTORC1 akt->mtor p downstream Cell Growth, Proliferation, Survival mtor->downstream triazine Triazine Derivatives triazine->pi3k triazine->mtor

Caption: The PI3K/AKT/mTOR pathway, a key target for triazine derivatives.

MTT_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Incubate 24h for cell attachment step1->step2 step3 Add triazine derivatives (various concentrations) step2->step3 step4 Incubate 24-72h step3->step4 step5 Add MTT reagent (4h incubation) step4->step5 step6 Remove medium, add DMSO to dissolve formazan step5->step6 step7 Measure absorbance at 570nm step6->step7 end Calculate IC50 step7->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Unraveling the Stability of Triazine Tautomers: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tautomeric preferences of triazine derivatives is crucial for predicting their biological activity and designing novel therapeutics. Density Functional Theory (DFT) has emerged as a powerful tool for accurately determining the relative stabilities of these tautomers. This guide provides a comparative overview of recent DFT studies, presenting key quantitative data and detailed computational methodologies to aid in further research.

The tautomerism of triazine derivatives, which involves the migration of a proton, plays a significant role in their chemical and biological properties. The relative stability of different tautomeric forms can influence receptor binding, membrane permeability, and metabolic pathways. Computational chemistry, particularly DFT, allows for a detailed investigation of these tautomeric equilibria.

Comparative Stability of Triazine Tautomers

Recent DFT studies have explored the tautomeric landscapes of various triazine derivatives. The relative energies of different tautomers provide a quantitative measure of their stability, with lower energies indicating greater stability. Below is a summary of findings from several key studies.

Triazine Derivative/Tautomer SystemDFT MethodBasis SetSolventMost Stable TautomerRelative Energy (kcal/mol or kJ/mol) of Less Stable TautomersReference
Cyanuric Acid (1,3,5-triazine-2,4,6-triol)B3LYP6-311++G(d,p)Gas Phase & Various SolventsKeto form (CA1)CA3 > CA2 > CA6 > CA11 > CA10 > CA7 > CA4 > CA5 > CA9 > CA8[1]
Monoxime Triazine DerivativeM06-2X6-311G(d,p)Not SpecifiedAmino keto tautomerEnol form is higher by 10.9 kJ/mol[2]
Dioxime Triazine DerivativeM06-2X6-311G(d,p)Not SpecifiedAmino keto tautomerImino keto form is lower in energy by 17.6 kJ/mol[2]
N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamineNot SpecifiedNot SpecifiedAqueous PhaseThree predominant tautomers identified (2TZ(5,7,8), 4TZ(3,7,9), 7TZ(1,8,9))Equilibrium exists between 1TZ(7,8,9) and the three most stable tautomers[3][4]
3-amino-1,2,4-triazineB3LYP6-311++G(d,p)Gas Phase & Various Solvents3-atz1-[5]

Note: The relative stability order for Cyanuric Acid tautomers is presented as a qualitative ranking from the most to the least stable.

Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. Below are the detailed protocols from the cited studies.

Study on Cyanuric Acid Tautomers [1]

  • Computational Method: Density Functional Theory (DFT) at the B3LYP level of theory.

  • Basis Set: 6-311++G(d,p).

  • Solvent Effects: The Polarizable Continuum Model (PCM) was used to study the effects of different solvents.

  • Software: Gaussian 09w.

  • Procedure: Molecular geometries of all possible tautomers were fully optimized. Frequency calculations were performed to confirm the nature of the stationary points and to obtain thermochemical properties.

Study on Monoxime and Dioxime Triazine Derivatives [2]

  • Computational Method: Density Functional Theory (DFT) with the M06-2X functional.

  • Basis Set: 6-311G(d,p).

  • Procedure: Energy computations were performed to determine the relative stability of the tautomers.

Study on a Substituted 1,3,5-Triazine Derivative [3][4]

  • Computational Method: Density Functional Theory (DFT).

  • Procedure: The study focused on identifying the predominant tautomers and calculating the equilibrium constants in the aqueous phase to understand the basis of the molecule's biological activity.

Study on 3-amino-1,2,4-triazine [5]

  • Computational Method: Density Functional Theory (DFT) at the B3LYP level of theory.

  • Basis Set: 6-311++G(d,p).

  • Solvent Effects: The self-consistent reaction field (SCRF) method based on the polarizable continuum model (PCM) was used to analyze solvent effects in chloroform, acetonitrile, DMSO, and water.

  • Procedure: The structures, relative stabilities, and dipole moments of all conformers were compared in the gas phase and in solution.

Workflow for DFT-Based Tautomer Stability Analysis

The following diagram illustrates a typical workflow for a comparative study of tautomer stability using DFT.

DFT_Tautomer_Workflow A Selection of Triazine Derivative and Potential Tautomers B Initial 3D Structure Generation A->B C Geometry Optimization using DFT (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation to Confirm Minima (No imaginary frequencies) C->D E Single Point Energy Calculation (Higher level of theory, optional) D->E F Inclusion of Solvent Effects (e.g., PCM, SCRF) D->F G Analysis of Relative Energies (ΔE, ΔG) E->G F->G H Determination of Most Stable Tautomer(s) and Population Analysis G->H

DFT workflow for triazine tautomer stability analysis.

This guide provides a foundational understanding of the application of DFT in assessing triazine tautomer stability. For researchers in drug discovery and computational chemistry, these insights are invaluable for predicting molecular behavior and designing more effective therapeutic agents. The provided data and methodologies serve as a starting point for more in-depth investigations into the fascinating world of triazine chemistry.

References

A Comparative Guide to Triazine Synthesis: Benchmarking New Protocols Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique structural properties. The pursuit of more efficient, sustainable, and high-yielding synthetic routes to these compounds is a continuous endeavor in chemical research. This guide provides an objective comparison of emerging triazine synthesis protocols against well-established methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Performance Comparison of Triazine Synthesis Protocols

The following tables summarize quantitative data for key performance indicators across different synthetic methodologies, providing a clear comparison of their efficiency and reaction conditions.

Table 1: Established Method - Nucleophilic Substitution of Cyanuric Chloride (Conventional Heating)

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineMethylene Chloride0-53-[1]
2DiethylamineMethylene Chloride0-53-[1]
3MorpholineMethylene Chloride0-53-[1]
44-Hydroxy CoumarinAcetone/10% NaHCO₃0-52Good[2]
5Lithium Alkoxide---52-89[3]
6Amines (to form diamino-triazines)-Room Temp-44-98[3]

Table 2: New Protocol - Microwave-Assisted Synthesis

EntryReactantsSolventPower (W) / Temp (°C)Time (min)Yield (%)Reference
1Cyanuric Chloride, AminesTHF, DIPEA-10up to 62[4]
21,1-Dibromoalkenes, Biguanides---Good[5]
3Nitriles, DicyandiamideDMSO-10-15High[6]
4Aromatic Methyl Ketones, I₂, Thiosemicarbazide, HydrazineDMSO--Moderate to Good[7]
5Metformin, Benzoyl BenzotriazolidesDMF100°C180Excellent[5]
65-Aminopyrazole, Ethoxycarbonyl isothiocyanate----[8]

Table 3: New Protocol - One-Pot Cyclotrimerization of Nitriles

EntryNitrile(s)Catalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
1Aromatic NitrilesYttrium SaltsMilder Conditions--[6]
2Nitrile 1, Nitrile 2 (2 equiv.)Triflic Anhydride/Acid10024Moderate to Good[1]
3Aldehydes, NH₄IFe-catalyst--18-72

Detailed Experimental Protocols

Established Method: Sequential Nucleophilic Substitution of Cyanuric Chloride (Conventional Heating)

This classical approach relies on the temperature-dependent reactivity of the chlorine atoms on the cyanuric chloride core, allowing for sequential substitution.

General Procedure for Monosubstitution:

  • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, methylene chloride) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, prepare a solution of the nucleophile (1.0 eq) and a base (e.g., sodium carbonate, 1.1 eq) in the same solvent.

  • Add the nucleophile solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture vigorously for 2-5 hours at 0-5 °C.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitate (e.g., sodium chloride).

  • Wash the precipitate with the reaction solvent.

  • If the product is in the filtrate, concentrate the solution under reduced pressure. If the product precipitates, it can be collected by filtration.[1]

  • The crude product can be purified by recrystallization or column chromatography.

Note: The second and third substitutions require progressively higher temperatures (room temperature and reflux, respectively) to overcome the decreased reactivity of the remaining chlorine atoms.[3]

New Protocol: Microwave-Assisted Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines

Microwave irradiation offers a significant acceleration of triazine synthesis, often leading to higher yields and cleaner reactions in shorter timeframes.

General Procedure:

  • In a dedicated microwave vial, combine the starting materials: for example, metformin (1.0 eq) and a substituted benzoyl benzotriazolide (1.1 eq).[5]

  • Add a suitable solvent with a high dielectric constant, such as dimethylformamide (DMF), to ensure efficient absorption of microwave energy.

  • Add a base, such as triethylamine (TEA), if required by the specific reaction.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 3 hours), which is significantly shorter than conventional heating methods.[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can often be isolated by precipitation upon the addition of water to the reaction mixture.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

New Protocol: One-Pot Cyclotrimerization of Nitriles

This method provides a direct route to symmetrically and unsymmetrically substituted triazines from readily available nitriles.

General Procedure for Controlled Cross-Cyclotrimerization:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the first nitrile (1.0 eq) in a dry solvent.

  • Cool the solution to a low temperature (e.g., -40 °C to 0 °C).

  • Slowly add triflic anhydride or triflic acid (1.0 eq) to form the intermediate nitrilium salt.[1]

  • After stirring for a short period (e.g., 15 minutes), add the second nitrile (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to a higher temperature (e.g., 100 °C) for an extended period (e.g., 24 hours).[1]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizing the Processes

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of triazine derivatives, applicable to most of the described protocols.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Reactants & Solvent reaction Reaction (Conventional or Microwave) start->reaction quench Quenching / Precipitation reaction->quench filter Filtration quench->filter extract Extraction filter->extract dry Drying extract->dry purify Purification (Column Chromatography / Recrystallization) dry->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Triazine Triazine Inhibitor Triazine->EGFR Inhibits (ATP-binding site) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

A Comparative Guide to Inter-laboratory Validated Analytical Methods for Cyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory validated analytical methods for the quantification of cyanuric acid. The information compiled from peer-reviewed studies and validation reports is intended to assist in the selection of appropriate methodologies for research and quality control purposes. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most prevalent techniques for cyanuric acid analysis.

The concern over cyanuric acid in various matrices, from food products to swimming pool water, has necessitated the development of robust and reliable analytical methods. When combined with melamine, cyanuric acid can form insoluble crystals, leading to kidney failure, making its accurate quantification a critical food safety issue.[1][2] Inter-laboratory validation studies are essential for assessing the reproducibility and reliability of such analytical methods.[3]

Quantitative Performance of Validated Methods

The selection of an analytical method is often contingent on the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance data from various inter-laboratory and single-laboratory validated studies for LC-MS/MS and GC-MS methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for Cyanuric Acid Analysis

Food MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Reference
Animal Tissue-0.05099-116[2]
Egg Powder0.050.1097-113[2]
Soy Protein1.01.5097-113[2]
Pork and Fish Tissue-0.050-[2]
Fish Kidney0.1 µg/g0.4 µg/g83-101[4]
Infant Formula-0.25 µg/g70-114[5]
Dry Infant Formula-0.1 mg/kg105-116
Liquid Infant Formula-0.03 mg/kg103-118

Table 2: Performance Characteristics of GC-MS Methods for Cyanuric Acid Analysis

Food MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Reference
Animal Feed0.060.496-98[6]
Milk Powder0.9 µg/kg3 µg/kg95.7-102.2[6]
Infant FormulaReliably detected at and below 1 µg/gReliably detected at and below 1 µg/g81-143 (matrix-matched standards)[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the LC-MS/MS and GC-MS analysis of cyanuric acid in food matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for cyanuric acid analysis due to its high sensitivity and specificity, often not requiring a derivatization step.[2]

a) Sample Preparation:

  • Homogenization: Solid samples are homogenized to ensure uniformity.[2]

  • Extraction: A representative sample (e.g., 1.0 g of powdered infant formula) is weighed into a centrifuge tube.[1] An internal standard, such as ¹³C₃-labeled cyanuric acid, is often added to correct for matrix effects and recovery losses.[1] The sample is then extracted with a solvent mixture, commonly acetonitrile and water (e.g., 50:50 v/v) or a dilute formic acid solution, by shaking or vortexing.[1][2]

  • Centrifugation: The mixture is centrifuged at high speed to separate the liquid extract from solid residues.[1]

  • Cleanup (Optional but Recommended): The supernatant may be subjected to Solid-Phase Extraction (SPE) for cleanup. A mixed-mode anion exchange (MAX) SPE cartridge is typically used for cyanuric acid.[1]

b) Instrumental Analysis:

  • Liquid Chromatography (LC): A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for separation. The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in the negative ion mode is used for cyanuric acid.[1] A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, monitoring at least two transitions to ensure accurate identification and quantification.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valid alternative for cyanuric acid analysis, though it necessitates a derivatization step to increase the analyte's volatility.[2][8]

a) Sample Preparation:

  • Extraction: Similar to LC-MS/MS, extraction is performed with an organic solvent mixture.[6]

  • Cleanup: A dual solid-phase extraction cleanup using mixed-mode anionic and cationic cartridges can be employed.[6]

  • Derivatization: This is a critical step for GC analysis of the polar and non-volatile cyanuric acid.[2] A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a more volatile trimethylsilyl (TMS) derivative.[8] This reaction is typically performed by heating the dried extract with the derivatizing agent.[8]

b) Instrumental Analysis:

  • Gas Chromatography (GC): A capillary column suitable for the analysis of the derivatized analyte is used.[2]

  • Mass Spectrometry (MS): The mass spectrometer is typically operated in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[6]

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method, a crucial process for establishing a standardized method.[3]

G Inter-laboratory Validation Workflow A Method Development & In-house Validation B Preparation of Test Materials (Spiked & Blank Samples) A->B C Distribution of Samples & Protocol to Participating Laboratories B->C D Analysis of Samples by Participating Laboratories C->D E Submission of Results to Coordinating Body D->E F Statistical Analysis of Results (e.g., Horwitz Ratio) E->F G Evaluation of Method Performance (Reproducibility, Repeatability) F->G H Acceptance/Rejection of the Method as a Standard G->H

Caption: Workflow of an inter-laboratory validation study.

Generalized Analytical Workflows

The following diagrams illustrate the generalized experimental workflows for the LC-MS/MS and GC-MS analysis of cyanuric acid.

G LC-MS/MS Workflow for Cyanuric Acid Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Sample Weighing & Homogenization B Addition of Internal Standard A->B C Solvent Extraction B->C D Centrifugation C->D E Solid-Phase Extraction (SPE) Cleanup D->E F LC Separation (HILIC) E->F G MS/MS Detection (ESI-) F->G H Data Analysis & Quantification G->H

Caption: LC-MS/MS workflow for cyanuric acid analysis.

G GC-MS Workflow for Cyanuric Acid Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Sample Weighing & Homogenization B Solvent Extraction A->B C Cleanup (e.g., dual SPE) B->C D Evaporation to Dryness C->D E Derivatization (Silylation) D->E F GC Separation E->F G MS Detection (SIM) F->G H Data Analysis & Quantification G->H

Caption: GC-MS workflow for cyanuric acid analysis.

References

A Comparative Guide to the Biological Activity of Ortho-, Meta-, and Para-Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of ortho-, meta-, and para-substituted triazine derivatives, supported by experimental data. The information is intended to aid researchers in the strategic design and development of novel therapeutics based on the versatile triazine scaffold.

Introduction

Triazines, six-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The biological efficacy of triazine derivatives can be significantly modulated by the nature and position of substituents on the core ring. This guide focuses on the comparative effects of ortho-, meta-, and para-substitution on the biological activity of triazine compounds, providing a structured overview of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of ortho-, meta-, and para-substituted triazine derivatives from various studies. Direct comparative studies across multiple activities are limited, and the data presented here is a consolidation of available research.

Anticancer Activity

The anticancer activity of substituted triazines is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Imazalil Analogues
4f (N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine)MDA-MB-231 (Breast)6.25[4]
4k (6-chloro-N²-cyclohexyl-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine)MDA-MB-231 (Breast)8.18[4]
Imatinib (Control)MDA-MB-231 (Breast)35.50[4]
EGFR Inhibitors
Compound 13Breast Cancer Cell Lines8.45 ± 0.65[5]
Compound 14Breast Cancer Cell Lines2.54 ± 0.22[5]
PI3K/mTOR Inhibitors
Gedatolisib (PKI-587)VariousPotent nM activity[5]
Compound 35PI3Kδ0.0023[5]
Antimicrobial Activity

The antimicrobial activity of triazine derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/SubstituentMicroorganismMIC (µg/mL)Reference
Triazine-based Compounds
Compound 9B. cereus3.91[6]
Compound 5E. coli1.95[6]
Compound 9E. coli1.95[6]
Compound 10S. aureusComparable to Ampicillin[7][8]
Compound 13E. coliComparable to Ampicillin[7][8]
Compound 14E. coliComparable to Ampicillin[7][8]
Compound 16S. aureusComparable to Ampicillin[7][8]
Compound 25S. aureusComparable to Ampicillin[7][8]
Compound 30S. aureusComparable to Ampicillin[7][8]

Note: The provided data showcases the potent antimicrobial activity of certain triazine derivatives. For example, some compounds exhibit activity comparable to the standard antibiotic ampicillin against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[7][8] A study on 2,4,6-trisubstituted-s-triazines indicated that compounds with a 4-methoxy (para) substituent on the phenyl ring showed better antibacterial activity than other isomers, suggesting that electron-donating groups at the para position may enhance activity.

5-HT7 Receptor Affinity

A study on 1,3,5-triazine derivatives investigated the effect of substituent position on the affinity for the 5-HT7 receptor, a target for neurological and psychiatric disorders.

SubstituentPositionKi (nM)
Fpara18
Fmeta>1000
Fortho>1000
Clpara19
Clmeta148
Clortho481
OMepara239
OMemeta>1000
OMeortho>1000

Note: The data clearly indicates that the para position is highly favorable for fluorine and chlorine substituents in terms of 5-HT7 receptor affinity, while meta and ortho positions lead to a significant decrease in activity. For the methoxy group, only the para-substituted derivative showed notable affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds (triazine derivatives)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)[12]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the triazine derivatives (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14][15][16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (triazine derivatives)

  • Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the triazine derivatives in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[14]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by anticancer triazine derivatives and a typical experimental workflow.

EGFR Signaling Pathway

Many triazine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[18][19]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Triazine Triazine Inhibitor Triazine->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of triazine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade involved in cell growth and proliferation that is often dysregulated in cancer and targeted by triazine-based inhibitors.[19][20][21][22]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Triazine Triazine Inhibitor Triazine->PI3K Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway targeted by triazine inhibitors.

Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening the biological activity of newly synthesized triazine derivatives.

Experimental_Workflow Synthesis Synthesis of Triazine Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial DataAnalysis Data Analysis (IC50 / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: A standard experimental workflow for the biological evaluation of triazine compounds.

References

Safety Operating Guide

Prudent Disposal of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of similar compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves.[3][4]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[1][5]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[1]

II. Step-by-Step Disposal Procedure

The disposal of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • For spills, immediately contain the material using an inert absorbent material such as sand or earth.[6] Do not use combustible materials like sawdust.[6]

    • Carefully sweep or scoop up the spilled material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[5][7]

  • Waste Collection:

    • Collect all waste material, including contaminated absorbent and PPE, in a designated hazardous waste container.

    • The container must be clearly labeled with the chemical name and associated hazards.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

    • Keep the container tightly closed.[3][6]

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed and approved waste disposal facility.[2][3]

    • All waste handling and disposal must be in strict accordance with local, state, and federal regulations.[7]

III. Quantitative Data Summary

The following table summarizes key hazard and safety information for the related compound, cyanuric acid. This data should be used as a reference, and the specific SDS for this compound should be consulted for precise values.

ParameterValue/InformationSource
Oral LD50 (rat) 7700 mg/kg[7]
Eye Irritation Causes serious eye irritation[1][2][5]
Skin Irritation Irritating to skin[2][5][7]
Incompatible Materials Oxidizing agents, strong acids, strong bases[1][3][7]
Hazardous Decomposition Oxides of carbon and nitrogen, smoke, toxic fumes[1]

IV. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste, applicable to this compound.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Hazards (Consult SDS) segregate Segregate Waste by Compatibility Group identify->segregate containerize Select Appropriate Waste Container segregate->containerize label_container Label Container Correctly (Name, Hazards, Date) containerize->label_container transfer Transfer Waste to Container in Ventilated Area label_container->transfer ppe->identify store Store in Designated Waste Accumulation Area transfer->store request_pickup Request Pickup by EH&S or Licensed Contractor store->request_pickup end End: Waste Disposed request_pickup->end

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Hazards: According to the safety data sheet, this compound is associated with the following hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is mandatory to wear the specified PPE to prevent exposure and ensure personal safety[1].

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side-shields or goggles, and a face shield.Must be worn at all times in the laboratory to protect against splashes and airborne particles. If handling large quantities or if there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Gloves must be inspected for integrity before each use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
Laboratory coat.A standard laboratory coat should be worn to protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required.Work should be conducted in a chemical fume hood to minimize inhalation of dust or vapors. If ventilation is inadequate, a respirator appropriate for the concentration and type of airborne contaminant should be used.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[1].

  • Avoid direct contact with skin, eyes, and clothing[1].

  • Wash hands thoroughly after handling the substance[1].

  • Prevent the formation of dust and aerosols.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined above.

  • For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a designated, labeled waste container.

  • For large spills, prevent further leakage if it is safe to do so. Contain the spill and collect the material using an inert absorbent.

  • Wash the spill area thoroughly once the material has been removed.

Disposal Plan:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the chemical waste in a designated, labeled container for hazardous chemical waste. Do not mix with other waste streams.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

A Review Safety Data Sheet (SDS) B Assess Risks for the Planned Experiment A->B C Select and Inspect Personal Protective Equipment (PPE) B->C D Prepare a Clean and Ventilated Workspace (Fume Hood) C->D E Weigh and Handle the Chemical D->E F Perform the Experiment E->F G Decontaminate Workspace and Equipment F->G H Properly Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
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